2,4-Dichloro-5-fluoroquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYGHKVWFFYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652961 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87611-00-5 | |
| Record name | 2,4-Dichloro-5-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline for Advanced Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, the quinazoline scaffold stands as a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets.[1] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with protein active sites, making it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 2,4-Dichloro-5-fluoroquinazoline (CAS No. 87611-00-5) has emerged as a critical and highly versatile building block, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[2][3][4]
This technical guide offers an in-depth exploration of the chemical and physical properties of this compound, its synthesis, and its strategic application in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the causal insights behind its reactivity and utility, empowering the design of next-generation therapeutics.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature, typically appearing as a white or off-white powder.[5] Its core structure, featuring a pyrimidine ring fused to a benzene ring, is further functionalized with two reactive chlorine atoms at the C2 and C4 positions and a fluorine atom at the C5 position. This specific arrangement of halogens is key to its synthetic utility.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 87611-00-5 | [5][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.03 g/mol | [1] |
| Appearance | White to off-white powder | [5][6] |
| Purity | Typically ≥97-98% (Commercial) | [1][6] |
| Melting Point | Not readily available in cited literature. | - |
| Boiling Point | Not readily available in cited literature. | - |
| Solubility | Inferred to be soluble in common organic solvents such as Toluene, Ethyl Acetate, Dichloromethane, THF, and alcohols. Sparingly soluble in water. | Inferred from synthesis and reaction conditions. |
| Storage | Store in a cool, dry, well-ventilated area away from direct light. Recommended storage at 2-8°C. | [1][6] |
Molecular Structure and Reactivity
The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluorine atom, makes the carbon atoms at positions 2 and 4 highly electrophilic.
Caption: Structure of this compound.
Regioselective Nucleophilic Aromatic Substitution (SₙAr)
A critical aspect of the chemistry of 2,4-dichloroquinazoline derivatives is the regioselectivity of nucleophilic substitution. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1] This differential reactivity is a cornerstone of its synthetic utility, allowing for sequential and controlled functionalization.
Causality of Regioselectivity: The enhanced reactivity at C4 can be attributed to superior stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline have revealed that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack.[1] This leads to a lower activation energy for substitution at C4 compared to C2.[1]
This regioselectivity allows for a predictable and powerful synthetic strategy:
-
First Substitution (C4): Reaction with a nucleophile under mild conditions (e.g., room temperature or gentle heating) selectively displaces the C4 chlorine.
-
Second Substitution (C2): The resulting 2-chloro-4-substituted quinazoline can then undergo a second substitution at the less reactive C2 position, often requiring harsher conditions (e.g., higher temperatures or stronger bases).
Caption: Regioselective substitution workflow.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the chlorination of 5-fluoroquinazoline-2,4(1H,3H)-dione.[5]
Experimental Protocol: Synthesis
Step 1: Preparation of 5-Fluoroquinazoline-2,4(1H,3H)-dione While the starting dione is commercially available, it can be synthesized from 2-amino-6-fluorobenzoic acid.
Step 2: Chlorination to this compound This protocol is adapted from established literature procedures.[5]
-
Materials:
-
5-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ice
-
-
Procedure:
-
Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heat the suspension to approximately 50 °C.
-
Slowly add phosphoryl chloride (POCl₃, ~7.5 eq) dropwise to the mixture.
-
Following the POCl₃ addition, add DBU (~2.0 eq) dropwise.
-
Heat the reaction mixture to 120 °C and stir vigorously overnight.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it dropwise to the ice water with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, typically using toluene as the eluent, to afford this compound as a white powder.[5]
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 4-aminoquinazoline core is a well-established pharmacophore that mimics the hinge-binding region of ATP in many kinases.
Case Study: Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer (NSCLC). Many approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold. This compound is an ideal starting material for generating analogs of these drugs.
Synthetic Workflow:
-
C4 Substitution: A regioselective SₙAr reaction is performed with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a solvent like isopropanol or dioxane, often with a non-nucleophilic base like DIPEA, to install the key anilino moiety at the C4 position.[1]
-
C2 Substitution: The chlorine at C2 can then be displaced by another nucleophile to modulate solubility, metabolic stability, or to target other regions of the ATP-binding pocket.
Caption: Synthesis of EGFR inhibitors.
This strategy has been successfully employed to create a multitude of kinase inhibitors targeting:
-
Aurora Kinases: Implicated in cell cycle control and mitosis.[2]
-
Tropomyosin Receptor Kinases (Trk): Fusions of which are oncogenic drivers in various cancers.[7]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A target in neurodegenerative diseases.[3]
The fluorine atom at the C5 position can play a crucial role in modulating the physicochemical properties and binding affinity of the final compound through favorable interactions with the target protein.
Spectral Properties (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
H-6, H-7, H-8: These protons would appear as a complex multiplet system between δ 7.5 and 8.5 ppm. The coupling patterns will be influenced by both ³J (ortho) and ⁴J (meta) couplings, as well as coupling to the ¹⁹F nucleus at C5.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be more complex, showing 8 distinct signals for the carbon atoms.
-
Aromatic Carbons (C-5, C-6, C-7, C-8, C-4a, C-8a): These will appear in the typical aromatic region (δ 110-150 ppm). The carbon directly attached to fluorine (C-5) will show a large ¹J(C-F) coupling constant.
-
Heterocyclic Carbons (C-2, C-4): These carbons, being attached to both nitrogen and chlorine, will be significantly deshielded and appear further downfield (δ > 150 ppm).
Mass Spectrometry (Predicted)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster would be observed. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4) with an approximate ratio of 9:6:1. For C₈H₃³⁵Cl₂FN₂, the monoisotopic mass is 215.9657 Da.
-
Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms ([M-Cl]⁺) and potentially the loss of HCl.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the aromatic and heterocyclic systems.
-
C=N and C=C Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region.
-
C-Cl Stretching: Strong bands typically in the 850-550 cm⁻¹ region.
-
C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Safety and Handling
As a chlorinated heterocyclic compound and a reactive intermediate, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: May cause skin, eye, and respiratory irritation. The full toxicological properties have not been thoroughly investigated.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store under an inert atmosphere and refrigerated.
Conclusion
This compound is a powerful and strategic intermediate for modern drug discovery. Its value is derived not just from its quinazoline core, but from the predictable and highly useful regioselectivity of its chloro substituents. The ability to selectively functionalize the C4 position under mild conditions, while retaining a reactive handle at C2 for subsequent modification, provides a robust platform for the rapid generation of diverse chemical libraries. For medicinal chemists engaged in the design of kinase inhibitors and other targeted therapies, a thorough understanding of the properties and reactivity of this compound is an invaluable asset in the quest for novel and effective medicines.
References
- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]
- 4. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 87611-00-5 [chemicalbook.com]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. rsc.org [rsc.org]
A Technical Guide to 2,4-Dichloro-5-fluoroquinazoline (CAS 87611-00-5): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
2,4-Dichloro-5-fluoroquinazoline is a pivotal heterocyclic intermediate, indispensable in the landscape of modern medicinal chemistry and drug discovery. Its strategic importance lies in the quinazoline core, a "privileged scaffold" found in numerous approved therapeutics, particularly in oncology.[1][2] The dichloro-functionality at the C2 and C4 positions offers two distinct and sequentially addressable points for nucleophilic substitution, enabling the rational design and synthesis of vast libraries of complex molecules. The presence of the 5-fluoro group further modulates the electronic properties and potential metabolic stability of its derivatives, making it a highly sought-after building block for developing novel therapeutic agents.[3][4] This guide provides an in-depth exploration of its synthesis, core reactivity principles, applications, and essential handling protocols for researchers and drug development professionals.
Core Physicochemical and Safety Data
A foundational understanding of a chemical intermediate begins with its fundamental properties and associated hazards. This data is critical for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Reference(s) |
| CAS Number | 87611-00-5 | [5][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [6] |
| Molecular Weight | 217.03 g/mol | [6] |
| Appearance | White powder / solid | [5][7] |
| Purity | Typically ≥98% (HPLC) | [7] |
| InChI Key | Not explicitly found, but similar to VLPYLGGGYDUVJN-UHFFFAOYSA-N for the 6-fluoro isomer | [8] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3) | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | [6] |
Synthesis of this compound
The most common and efficient synthesis of the title compound involves the direct chlorination of the corresponding dione precursor. This transformation is a cornerstone reaction for accessing the reactive dichloroquinazoline scaffold from more stable starting materials.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 87611-00-5 [chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 8. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-5-fluoroquinazoline: A Cornerstone Intermediate in Modern Drug Discovery
This guide provides an in-depth examination of 2,4-Dichloro-5-fluoroquinazoline, a critical heterocyclic intermediate that has become indispensable in the field of medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's structure, synthesis, reactivity, and pivotal role as a scaffold in the creation of advanced therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 87611-00-5) is a highly functionalized quinazoline derivative.[1] Its strategic value in pharmaceutical synthesis stems from its inherent structural features: a quinazoline core, which is a recognized "privileged structure" in medicinal chemistry, and two reactive chlorine atoms at the C2 and C4 positions.[2] These chlorine atoms serve as versatile handles for sequential and regioselective nucleophilic substitution reactions, allowing for the systematic construction of diverse molecular libraries. The presence of a fluorine atom at the C5 position further modulates the electronic properties and metabolic stability of derivative compounds, making it a highly sought-after building block for targeted therapies, particularly in oncology.[1][3]
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a light yellow to yellow solid, and its purity is critical for the success of subsequent synthetic steps, with a minimum of 97% being the industry standard.[3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 87611-00-5 | [5][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [3] |
| Molecular Weight | 217.03 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥97% | [3][6] |
| Storage | Keep sealed and away from direct light | [6] |
Visualization of the Core Structure
The arrangement of the chloro and fluoro substituents on the quinazoline ring is fundamental to its reactivity profile. The diagram below illustrates this precise architecture.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Self-Validating Approach
The reliable synthesis of this compound is paramount for its application. A common and robust method involves the chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione.[5] This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Expert Rationale:
The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it is highly effective for converting the hydroxyl groups of the dione tautomer into chlorides. Toluene is selected as a high-boiling, inert solvent suitable for the required reaction temperature. 1,8-Diazabicycloundec-7-ene (DBU) acts as a non-nucleophilic base to facilitate the reaction, likely by deprotonating the starting material and neutralizing the HCl byproduct. The reaction is performed at an elevated temperature (120 °C) to overcome the activation energy for the double chlorination. Quenching in ice water is a critical step to rapidly halt the reaction and hydrolyze any remaining phosphoryl chloride.
Step-by-Step Experimental Protocol
-
Reaction Setup: Suspend 5-Fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene. Heat the suspension to 50 °C with stirring.[5]
-
Reagent Addition: Slowly add phosphoryl chloride (approx. 7.5 eq) dropwise to the mixture. Following this, add DBU (2.0 eq) dropwise.[5]
-
Reaction: Vigorously stir the reaction mixture at 120 °C overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Workup - Quenching: Cool the mixture to room temperature. In a separate vessel, prepare a beaker of ice water. Slowly and carefully add the reaction mixture dropwise to the ice water with vigorous stirring to quench the reaction.[5]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[5]
-
Washing: Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography using toluene as the eluent to yield this compound as a white powder.[5] A typical yield for this process is around 80%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights: The Principle of Regioselectivity
The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. Nucleophilic aromatic substitution (SₙAr) reactions with amines and other nucleophiles show a strong and predictable preference for substitution at the C4 position over the C2 position.[2]
Causality of Regioselective Substitution:
This regioselectivity is a cornerstone of its utility. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack. This is due to the greater electron-withdrawing influence from the adjacent nitrogen atom (N3) and the resonance stabilization of the Meisenheimer intermediate formed during the attack at C4. The fused benzene ring's electronic effects further enhance this preference. This predictable reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold. First, a nucleophile is introduced at C4 under milder conditions. Subsequently, a different nucleophile can be introduced at C2, often requiring more forcing conditions (higher temperature or stronger base), enabling the synthesis of complex, dissymmetrically substituted quinazolines.
Applications in Drug Discovery: A Privileged Scaffold
The 4-aminoquinazoline core is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound serves as a key starting material for a multitude of these agents, particularly kinase inhibitors used in cancer therapy.
The general strategy involves:
-
C4 Substitution: A regioselective SₙAr reaction at the C4 position with a primary or secondary amine.
-
C2 Substitution: A subsequent reaction at the C2 position, often a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) or another SₙAr reaction, to introduce further diversity.
This modular approach allows for the rapid generation of compound libraries for screening against various biological targets. The fluorine at C5 often enhances binding affinity and improves metabolic stability, desirable properties for modern drug candidates. While specific drug synthesis pathways are proprietary, the literature points to the use of similar chloro-heterocyclic intermediates in the synthesis of various therapeutic agents, including antimalarials and antineoplastics.[7][8]
Diagram of Scaffold Functionalization
Caption: Functionalization strategy for creating compound libraries.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to the power of rational molecular design. Its robust synthesis, well-understood structural properties, and predictable, regioselective reactivity make it an exceptionally valuable tool for medicinal chemists. By providing a reliable and versatile scaffold, it accelerates the discovery and development of novel therapeutics, solidifying its position as a cornerstone building block in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. China this compound CAS No.: 87611-00-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound | 87611-00-5 [chemicalbook.com]
- 6. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 7. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5-fluoroquinazoline: A Linchpin Intermediate for Advanced Pharmaceutical Synthesis
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Among the vast array of quinazoline-based building blocks, 2,4-dichloro-5-fluoroquinazoline (CAS 87611-00-5) has emerged as a particularly valuable intermediate. Its strategic dichlorination and fluorine substitution provide a platform for highly controlled, regioselective reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and unique reactivity profile. We will explore the causality behind its reaction mechanisms and detail its application in the synthesis of targeted therapies, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Quinazoline Core
Heterocyclic compounds are fundamental to drug design, with quinazoline derivatives being particularly prominent due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinazoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.
This compound stands out as a "privileged" intermediate. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. Critically, these positions exhibit differential reactivity, a feature that is central to its utility and allows for the stepwise, controlled introduction of different nucleophiles.[3][4] The fluorine atom at the C5 position further modulates the electronic properties of the ring, influencing reaction rates and providing an additional point for potential metabolic blocking or enhancing binding interactions in the final active pharmaceutical ingredient (API).
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development, ensuring safety, and achieving reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87611-00-5 | [5] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [6] |
| Molecular Weight | 217.03 g/mol | [6] |
| Appearance | Light yellow to yellow solid/powder | [6][7] |
| Purity | Typically ≥97-98% | [6][7] |
| Melting Point | 115 - 121 °C | [8] |
Structural Visualization
The planar structure of the quinazoline core is fundamental to its role in drug design, often facilitating π–π stacking interactions with biological targets.[1]
Caption: Structure of this compound.
Synthesis and Manufacturing
The reliable synthesis of this compound is crucial for its availability in pharmaceutical development. A common and robust laboratory-scale synthesis starts from 5-fluoroquinazoline-2,4(1H,3H)-dione.[9]
Protocol: Chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione
This protocol describes a standard procedure for converting the dione precursor to the target dichlorinated intermediate.
Causality: The choice of phosphoryl chloride (POCl₃) is critical; it serves as both the chlorinating agent and, in some procedures, the solvent. The addition of a high-boiling tertiary amine base, such as N,N-diethylaniline or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential.[1][9] It acts as a catalyst and acid scavenger, facilitating the conversion of the hydroxyl tautomers of the dione into better leaving groups, thereby driving the reaction to completion at elevated temperatures. Toluene is often used as a high-boiling solvent to ensure the reaction mixture remains fluid and can be heated effectively.[9]
Materials:
-
5-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphoryl chloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diethylaniline
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[9]
-
Heat the suspension to approximately 50 °C.[9]
-
Slowly add phosphoryl chloride (POCl₃, ~7.5 eq) dropwise to the mixture.[9]
-
Following the POCl₃ addition, carefully add DBU (~2.0 eq) dropwise.[9]
-
Heat the reaction mixture to 120 °C and stir vigorously overnight.[9] Monitor reaction progress via TLC or LC-MS.
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction by adding the mixture dropwise to a vigorously stirred beaker of ice water. (Caution: This is a highly exothermic reaction).
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[9]
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Purification: The crude product can be purified by silica gel column chromatography, typically using toluene as the eluent, to yield this compound as a white to light yellow powder.[9]
Chemical Reactivity: The Principle of Regioselective Substitution
The primary value of this compound lies in the differential reactivity of the C4 and C2 chlorine atoms. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3]
Mechanistic Insight: This regioselectivity is a result of the electronic structure of the quinazoline ring. The nitrogen atom at position 3 (N3) is more electron-withdrawing on the adjacent C4 carbon than the nitrogen at position 1 (N1) is on the C2 carbon. This increased polarization of the C4-Cl bond makes the C4 carbon a "harder" electrophilic center, favoring attack by a wide range of nucleophiles under mild conditions.[10] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, with the subsequent elimination of a chloride ion restoring aromaticity.[11]
Substitution at the C2 position typically requires harsher reaction conditions, such as higher temperatures or stronger bases, to proceed.[2][3] This predictable, stepwise reactivity allows for the rational design of synthetic routes where two different nucleophiles can be introduced sequentially.
Caption: Sequential nucleophilic aromatic substitution (SNAr) workflow.
Application in Pharmaceutical Synthesis: The Case of Dacomitinib
A prime example of this compound's utility is in the synthesis of Dacomitinib , a second-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for treating certain types of non-small-cell lung cancer (NSCLC).[12]
The synthesis of Dacomitinib leverages the regioselective reactivity of a related intermediate, 6-nitro-7-fluoro-quinazoline-2,4-diol, which is chlorinated to form a dichlorinated species analogous to our topic compound. While the exact published routes for the commercial synthesis of Dacomitinib may vary, they often involve the key step of reacting a chlorinated quinazoline core with an aniline derivative.[13][14]
For instance, a general synthetic strategy involves the reaction of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline. This step is a classic example of the highly selective SNAr at the C4 position. The remaining functional groups on the quinazoline core are then elaborated in subsequent steps to complete the synthesis of the final API.[15][16] The principles demonstrated in the synthesis of Dacomitinib and other TKIs like Erlotinib highlight the importance of dichlorinated quinazolines as foundational scaffolds in modern oncology drug development.[15]
Analytical and Quality Control
Ensuring the purity and identity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) environments. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (typically ≥98%).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
Reliable sourcing from qualified manufacturers who provide a comprehensive Certificate of Analysis (CoA) is essential for any drug development program.[5]
Safety, Handling, and Storage
As with many chlorinated heterocyclic compounds, this compound requires careful handling.
-
Hazards: It is classified as causing skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed.[17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][18] Some suppliers recommend refrigeration and storage under an inert atmosphere as the compound may be air-sensitive.[17]
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its well-defined and predictable regioselective reactivity allows for the efficient and controlled synthesis of complex, highly functionalized quinazoline derivatives. Its role in the development of targeted cancer therapies like Dacomitinib underscores its significance in the pharmaceutical industry. For scientists engaged in drug discovery, a deep understanding of the properties and reactivity of this intermediate provides a reliable pathway to novel therapeutics, solidifying its position as a cornerstone building block in the modern synthetic arsenal.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 87611-00-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 13. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Fluoroquinazoline Derivatives as Next-Generation Antimalarial Agents: A Technical Guide
Executive Summary: The escalating threat of resistance to current antimalarial therapies, including artemisinin-based combination therapies (ACTs), necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Quinazoline derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. The strategic incorporation of fluorine atoms, particularly as trifluoromethyl groups, into the quinazoline core has been shown to significantly enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive technical overview of the rationale, mechanism, and preclinical evaluation of fluoroquinazoline derivatives as potential antimalarial drug candidates. We delve into structure-activity relationships, detailed experimental protocols for in vitro evaluation, and the critical role of cytotoxicity assessment in identifying selective and potent inhibitors of Plasmodium falciparum.
The Imperative for Novel Antimalarials
Malaria remains a devastating global health issue, with hundreds of millions of cases and over a million deaths annually.[1][2] The greatest challenge to malaria control is the parasite's ability to develop resistance to available drugs.[1] The emergence of resistance to frontline treatments like chloroquine and sulfadoxine-pyrimethamine has rendered them ineffective in many regions, and the rise of artemisinin resistance threatens our most potent therapeutic class.[2][3] This crisis fuels the urgent search for new antimalarial agents that are not only effective against multidrug-resistant parasite strains but also possess novel mechanisms of action to circumvent existing resistance pathways.[3][4]
The Quinazoline Scaffold: A Foundation for Drug Discovery
The quinazoline nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] In the context of malaria, synthetic analogs of febrifugine, a natural product containing a quinazolinone moiety, have demonstrated significant antiplasmodial activity, validating this scaffold as a promising starting point for drug discovery.[1][3][6]
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to optimize their therapeutic potential. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance critical pharmacokinetic properties.[5]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's half-life in the body.[5]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes and reach its target within the parasite.[5]
-
Bioavailability: By improving metabolic stability and membrane permeability, fluorine substitution often leads to enhanced oral bioavailability, a crucial characteristic for antimalarial drugs used in resource-limited settings.[5]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with the target protein.
Proposed Mechanism of Action: Targeting the Folate Pathway
While fluoroquinazolines may act on multiple targets, a primary proposed mechanism is the inhibition of essential enzymes in the parasite's lifecycle.[5] One of the most validated targets in malaria chemotherapy is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[7][8] This pathway is essential for the synthesis of DNA and amino acids. By inhibiting DHFR, the drug effectively halts parasite replication, leading to cell death.[7] Fluoroquinazoline derivatives, particularly 2,4-diaminoquinazolines, can act as structural mimics of the natural substrate, dihydrofolate, binding to the active site of P. falciparum DHFR (PfDHFR) and blocking its function.[9][10]
Caption: Proposed mechanism of fluoroquinazolines inhibiting PfDHFR.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For fluoroquinazoline derivatives, modifications at various positions on the quinazoline ring and its substituents have been shown to significantly impact antiplasmodial activity.
References
- 1. Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. scialert.net [scialert.net]
- 3. Quinazolinone, importance andamp; malaria drug discovery [wisdomlib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Repurposing FDA‐approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach [vivo.hs-mittweida.de]
- 9. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Antineoplastic Activity of Substituted Quinazolines: A Mechanistic and Therapeutic Overview
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, but none more impactful than their role in oncology.[2][3] Over the last two decades, the quinazoline core has served as the foundational blueprint for numerous targeted cancer therapies approved by the U.S. FDA, including gefitinib, erlotinib, lapatinib, and vandetanib.[4][5] These agents have revolutionized the treatment of specific cancer subtypes, particularly non-small-cell lung cancer (NSCLC), by moving beyond the indiscriminate cytotoxicity of traditional chemotherapy towards precision inhibition of key oncogenic drivers.[6][7]
This guide provides a deep technical dive into the antineoplastic activity of substituted quinazolines. We will dissect their primary mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, detail essential experimental protocols for their evaluation, and discuss the clinical landscape, including the persistent challenge of acquired resistance.
Part 1: Mechanisms of Antineoplastic Action
The versatility of the quinazoline scaffold allows for its derivatization to interact with a range of oncogenic targets. The most clinically significant mechanisms involve the inhibition of protein tyrosine kinases, which are critical regulators of cellular signaling pathways controlling growth, proliferation, and survival.[2]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR, a member of the ErbB family of receptor tyrosine kinases, is a primary target for many quinazoline-based drugs.[8] In numerous cancers, particularly NSCLC, activating mutations in the EGFR kinase domain lead to constitutive signaling and uncontrolled cell proliferation.[7][9]
Mechanism of Action: Quinazoline-based EGFR inhibitors are ATP-competitive agents. They bind to the ATP-binding pocket within the intracellular kinase domain of the receptor, preventing the autophosphorylation and subsequent activation of downstream signaling cascades.[2][8] First-generation inhibitors like gefitinib and erlotinib form reversible hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met793), effectively blocking signaling.[10]
The downstream effects of this inhibition are profound, leading to the shutdown of two major pro-survival pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Governs cell proliferation.
-
PI3K/AKT/mTOR Pathway: Controls cell survival, growth, and metabolism.[3][6]
Structure-Activity Relationship (SAR) for EGFR Inhibitors: The potency of 4-anilinoquinazoline derivatives is highly dependent on the substituents at various positions. The quinazoline core acts as a scaffold, positioning the 4-anilino group to interact with the hinge region of the EGFR kinase domain.[8]
| Position | Substituent Type | Effect on Activity | Rationale & Examples |
| C4 | 3-chloro-4-fluoro-anilino | Critical for Potency | The aniline group is essential for binding. Halogen substitutions at the 3 and 4 positions enhance hydrophobic interactions and binding affinity. (e.g., Gefitinib, Erlotinib).[2] |
| C6, C7 | Small, electron-donating groups (e.g., -OCH₃) | Increases Potency | Methoxy or other small alkoxy groups can form hydrogen bonds with solvent or protein residues, increasing binding affinity.[2][11] |
| C6, C7 | Solubilizing side chains | Improves Pharmacokinetics | Basic side chains (e.g., morpholinoethoxy) enhance water solubility and bioavailability without compromising kinase inhibition. (e.g., Gefitinib).[8] |
| C2 | Generally unsubstituted | Maintains Selectivity | Bulky substituents at the C2 position are often detrimental to activity against EGFR.[12] |
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen.[13] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[14] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[15]
Mechanism of Action: Similar to EGFR inhibition, quinazoline-based VEGFR-2 inhibitors compete with ATP in the kinase domain.[16] By blocking VEGFR-2 autophosphorylation, they inhibit downstream signaling pathways, primarily the PI3K/AKT and PLCγ/PKC/MAPK pathways in endothelial cells.[13] This leads to a decrease in endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply. Vandetanib is a clinically approved multi-kinase inhibitor with potent activity against VEGFR-2 and EGFR.[8][14]
Multi-Target Inhibition and Dual-Inhibitor Strategies
A key advantage of the quinazoline scaffold is its adaptability for designing multi-target agents.[17] Cancer is a complex disease often driven by redundant or compensatory signaling pathways. Therefore, simultaneously inhibiting multiple key targets can offer superior efficacy and overcome resistance.[16][18]
-
Dual EGFR/VEGFR-2 Inhibitors: Vandetanib is the archetypal example, concurrently targeting tumor cell proliferation (via EGFR) and tumor blood supply (via VEGFR-2).[16]
-
Dual PI3K/HDAC Inhibitors: Researchers have successfully created hybrid molecules by integrating a quinazoline-based PI3K inhibitor with a histone deacetylase (HDAC) targeting moiety (e.g., hydroxamic acid).[3] This strategy combines the inhibition of a critical survival pathway (PI3K) with epigenetic modulation (HDAC inhibition), which can re-sensitize tumors to therapy.[3]
-
Tubulin Polymerization Inhibitors: Some quinazoline derivatives exert their antineoplastic effects not by kinase inhibition, but by interacting with microtubules.[19] They bind to the colchicine site on tubulin, preventing its polymerization into functional microtubules.[20][21] This disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[19][20]
Part 2: Experimental Evaluation Workflows
The discovery and validation of novel quinazoline-based anticancer agents follow a structured, multi-stage process. Each step is designed to validate the compound's activity, selectivity, and mechanism of action.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the antiproliferative effect of a compound on cancer cell lines.[22] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.[22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol: Target-Specific Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method to quantify the direct inhibitory effect of a quinazoline derivative on a specific receptor tyrosine kinase like EGFR or VEGFR-2.
Principle: A recombinant kinase is immobilized in a microplate well. The kinase reaction is initiated with ATP and a substrate peptide. The amount of phosphorylated substrate is then detected using a specific antibody, often linked to an enzyme like horseradish peroxidase (HRP) for colorimetric detection. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR). Incubate overnight at 4°C, then wash and block the plate with a blocking buffer (e.g., BSA).
-
Kinase Reaction: Add the recombinant kinase (e.g., VEGFR-2) to each well, followed by the test quinazoline compound at various concentrations.
-
Initiation: Start the kinase reaction by adding an ATP solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.
-
Detection: Wash the plate to remove ATP and non-bound reagents. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate and wash.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate and wash thoroughly.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product. Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.[13]
Part 3: Clinical Perspective and Acquired Resistance
The clinical success of first-generation quinazoline EGFR inhibitors like gefitinib and erlotinib is primarily in patients whose tumors harbor activating EGFR mutations (e.g., exon 19 deletions, L858R).[9] However, a significant challenge is the near-inevitable development of acquired resistance, typically within 9-14 months of treatment.[8]
Primary Mechanism of Resistance: The T790M "Gatekeeper" Mutation The most common resistance mechanism (50-60% of cases) is a secondary mutation in the EGFR kinase domain, T790M.[23] This mutation substitutes the threonine residue at position 790 with a bulkier methionine. The T790M mutation confers resistance through two main effects:
-
Steric Hindrance: The bulkier methionine residue physically obstructs the binding of first-generation inhibitors.
-
Increased ATP Affinity: The mutation alters the conformation of the ATP-binding pocket, increasing its affinity for ATP and making it more difficult for competitive inhibitors to bind effectively.[23][24]
The emergence of the T790M mutation necessitated the development of next-generation inhibitors. Third-generation covalent inhibitors (e.g., osimertinib, which is pyrimidine-based but targets the same resistance) were designed to overcome this by forming an irreversible covalent bond with a cysteine residue (C797) near the ATP-binding pocket, providing potent inhibition against T790M-positive tumors.[24] However, resistance can still emerge through a tertiary C797S mutation, for which allosteric inhibitors are now being explored.[24]
Conclusion
Substituted quinazolines are a cornerstone of modern targeted cancer therapy. Their chemical tractability has allowed for the development of highly potent and selective inhibitors against critical oncogenic drivers like EGFR and VEGFR-2. The evolution from single-target reversible inhibitors to multi-target agents and next-generation covalent drugs illustrates a sophisticated, structure-guided approach to drug design. Future efforts in the field will likely focus on developing agents to overcome complex resistance mechanisms, creating novel dual-inhibitor hybrids with synergistic modes of action, and further refining the selectivity of these powerful compounds to improve therapeutic outcomes and minimize patient side effects.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dichloro-5-fluoroquinazoline as a building block in organic synthesis
An In-Depth Technical Guide to 2,4-Dichloro-5-fluoroquinazoline: A Core Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a foundational heterocyclic scaffold that has garnered immense attention from organic and medicinal chemists. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] Several quinazoline-containing compounds, such as the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva), have been approved by the FDA for cancer treatment, cementing the scaffold's role as a "privileged structure" in drug discovery.[1][2]
Within this important class of molecules, This compound (CAS No. 87611-00-5) has emerged as a particularly valuable and versatile building block.[3][4] The strategic placement of its functional groups—two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing fluorine atom on the benzene ring—provides a powerful handle for chemists. This specific substitution pattern dictates a predictable and regioselective reactivity, enabling the controlled, stepwise synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[3] This guide offers a detailed exploration of the synthesis, reactivity, and application of this critical pharmaceutical intermediate.
Synthesis and Physicochemical Properties
The most common and efficient synthesis of this compound begins with the corresponding dione precursor, 5-fluoroquinazoline-2,4(1H,3H)-dione. This precursor undergoes chlorination using a strong dehydrating and chlorinating agent like phosphoryl chloride (POCl₃).
Experimental Protocol 1: Synthesis of this compound
This protocol is based on the methodology reported in the literature.[5]
-
Reaction Setup: Suspend 5-Fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq, e.g., 14.43 mmol, 2.6 g) in toluene (e.g., 29 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Heat the suspension to 50 °C. Slowly add phosphoryl chloride (POCl₃) (7.5 eq, e.g., 108.25 mmol, 9.88 mL) dropwise to the mixture. Following this, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq, e.g., 28.87 mmol, 4.31 mL) dropwise. Causality Note: DBU acts as a non-nucleophilic base to facilitate the reaction, while the large excess of POCl₃ serves as both the chlorinating agent and a solvent.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. In a well-ventilated fume hood, quench the reaction by pouring it slowly and carefully onto a large volume of ice water. Safety Note: This quenching is highly exothermic and releases HCl gas.
-
Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by silica gel column chromatography using toluene as the eluent to yield this compound as a white powder (typical yield: ~80%).[5] The product is often sufficiently pure for use in subsequent steps without further purification.
Physicochemical Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 87611-00-5 | [3][4][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [7] |
| Molecular Weight | 217.02 g/mol | [7] |
| Appearance | White Powder | [5][6] |
| Purity | Typically ≥98% (HPLC) | [6] |
| Storage | Keep sealed and away from direct light | [6] |
Core Reactivity: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The synthetic utility of this compound is dominated by its behavior in Nucleophilic Aromatic Substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the electronegative fluorine on the adjacent ring, makes the chlorinated carbons highly electrophilic.
A critical and field-proven feature of this building block is the regioselectivity of the substitution. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[8] This differential reactivity is the cornerstone of its use as a building block, allowing for sequential and controlled functionalization.
Mechanistic Rationale for C4 Selectivity
The preference for nucleophilic attack at C4 can be explained by fundamental electronic principles.
-
Inductive and Resonance Effects: The C4 carbon is positioned adjacent to a ring nitrogen (N3), which exerts a strong electron-withdrawing effect, making it more electrophilic.
-
Intermediate Stability: The SₙAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Attack at C4 allows the negative charge to be delocalized more effectively onto the adjacent N3 atom, creating a more stable intermediate compared to the one formed from attack at C2.
-
Computational Evidence: Density Functional Theory (DFT) calculations have confirmed this reactivity pattern. These studies show that the carbon atom at the 4-position of the 2,4-dichloroquinazoline scaffold has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO).[9][10] This indicates that C4 is the more electrophilic site and is more susceptible to nucleophilic attack.[9][10] The activation energy for nucleophilic attack at C4 is calculated to be lower than at C2, further supporting the observed regioselectivity.[10]
Under mild reaction conditions (e.g., room temperature), nucleophiles such as primary or secondary amines will almost exclusively displace the C4 chlorine, leaving the C2 chlorine intact.[8] The substitution of the C2 chlorine requires more forcing conditions, such as elevated temperatures or reflux.[8]
Caption: SₙAr mechanism showing preferential C4 substitution.
Applications in the Synthesis of Bioactive Molecules
The predictable reactivity of this compound makes it a cornerstone intermediate for constructing libraries of compounds for drug discovery, especially kinase inhibitors.
Kinase Inhibitor Synthesis
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting protein kinases, which are critical targets in oncology.[2][11] The synthesis of these inhibitors often relies on the SₙAr reaction between a substituted aniline and a 2,4-dichloroquinazoline core.
Caption: Workflow for synthesizing kinase inhibitors from DCFQ.
This strategy has been instrumental in developing inhibitors for a range of kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): The primary target for drugs like Gefitinib and Erlotinib.[1][2]
-
c-Src and Abl Kinases: Dual inhibitors of these non-receptor tyrosine kinases have been developed for cancer therapy.[12]
-
FLT3 and Aurora Kinases: Multi-kinase inhibitors targeting these have shown promise for treating Acute Myeloid Leukemia (AML).[13]
Experimental Protocol 2: General Procedure for Regioselective C4-Amination
This generalized protocol is synthesized from common practices in the literature.[14][15][16]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as THF, ethanol, or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired amine nucleophile (1.0-1.2 eq), which can be an aniline, benzylamine, or aliphatic amine.[15] Then, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or triethylamine (Et₃N) (1.5-2.0 eq). Causality Note: The base is crucial for scavenging the HCl generated during the substitution, driving the reaction to completion.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to 24 hours, depending on the nucleophilicity of the amine.[15] Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography or recrystallization to yield the 2-chloro-4-aminoquinazoline derivative.
Experimental Protocol 3: General Procedure for Subsequent C2-Substitution
This protocol outlines the functionalization of the remaining C2 position.
-
Reaction Setup: Dissolve the 2-chloro-4-aminoquinazoline intermediate (1.0 eq) from Protocol 2 in a high-boiling point solvent like isopropanol, dioxane, or DMF.
-
Reagent Addition: Add the second nucleophile (which can be the same as or different from the first) in excess, often along with a base if the nucleophile is not itself basic.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir for several hours to overnight.[8] The harsher conditions are necessary to overcome the lower reactivity of the C2 position.
-
Workup and Purification: Cool the reaction mixture and perform a workup similar to that described in Protocol 2. Purification is typically achieved via column chromatography or recrystallization to afford the final 2,4-disubstituted quinazoline product.
Conclusion
This compound is far more than a simple chemical intermediate; it is a master key for unlocking complex molecular designs. Its value is rooted in a triad of chemically robust and reliable features: the stability of the quinazoline core, the predictable regioselectivity of its SₙAr reactions, and the tunable reactivity of its two distinct chlorine leaving groups. This combination provides researchers in drug discovery and organic synthesis with a self-validating system for the methodical construction of novel compounds. By enabling the precise and sequential installation of diverse functionalities, particularly at the C4 position, it continues to be an indispensable tool in the development of next-generation targeted therapies, most notably in the highly competitive field of protein kinase inhibitors.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 87611-00-5 [chemicalbook.com]
- 6. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 7. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
The Quinazoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant and versatile frameworks in medicinal chemistry.[1][2][3] Its derivatives are found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds, exhibiting an exceptionally broad spectrum of pharmacological activities.[1][4] This has established quinazoline as a "privileged scaffold," a molecular core that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive technical overview of the pharmacological significance of the quinazoline core, delving into its synthesis, primary mechanisms of action, structure-activity relationships, and key experimental methodologies. It is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable heterocyclic system.
Part 1: The Quinazoline Core - A Chemical and Synthetic Overview
Introduction to the Quinazoline Scaffold
Quinazoline (C₈H₆N₂), also known as 1,3-diazanaphthalene, is a light yellow crystalline solid.[1][4] Its structure, featuring a fusion of a benzene ring with a pyrimidine ring, provides a rigid, planar backbone with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors.[1][5] This structural arrangement is crucial for its ability to interact with various biological macromolecules. The oxidized forms, particularly 4(3H)-quinazolinones, are also of immense pharmacological importance and are central to many therapeutic agents.[6][7]
Foundational and Modern Synthetic Strategies
The construction of the quinazoline core has been a subject of extensive research, evolving from classical methods to highly efficient modern protocols.
-
Foundational Synthesis: The Niementowski synthesis, first reported in 1895, involves the reaction of anthranilic acid with amides to yield 4-oxo-3,4-dihydroquinazolines and remains a cornerstone method.[4][8]
-
Modern Methodologies: Contemporary organic synthesis has introduced more efficient and versatile approaches. These include metal-catalyzed reactions (e.g., palladium or ruthenium-catalyzed couplings), microwave-assisted synthesis for accelerated reaction times, and ultrasound-promoted reactions.[9][10][11] These methods offer improved yields, better functional group tolerance, and access to a wider diversity of derivatives.[12]
General Synthetic Workflow
The synthesis of pharmacologically relevant quinazoline derivatives, such as the 4-anilinoquinazolines used in cancer therapy, often follows a multi-step sequence. This workflow typically involves the construction of the core heterocyclic system followed by the strategic introduction of substituents to modulate biological activity.
Caption: General workflow for the synthesis of a 4-anilinoquinazoline derivative.
Part 2: Mechanisms of Pharmacological Action: Targeting Key Biological Pathways
The broad therapeutic utility of the quinazoline scaffold stems from its ability to inhibit or modulate a wide array of biological targets.
Enzyme Inhibition: The Engine of Quinazoline's Therapeutic Success
2.1.1. Protein Kinase Inhibition: The Anticancer Powerhouse The most profound pharmacological impact of quinazolines has been in oncology, primarily through the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][13]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Overexpression or mutation of EGFR is a key driver in numerous cancers, including non-small-cell lung cancer (NSCLC).[2][14] Quinazoline derivatives, specifically the 4-anilinoquinazoline class, were designed as ATP-competitive inhibitors that bind to the kinase domain of EGFR.[9] This binding blocks the downstream Ras signal transduction cascade, thereby inhibiting cell proliferation and promoting apoptosis.[1]
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®): These first-generation inhibitors received FDA approval for treating NSCLC and demonstrate high affinity for the ATP-binding site of EGFR.[1][2][14]
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor, approved for breast cancer treatment.[1][2]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor designed to overcome resistance mechanisms seen with earlier drugs.[1]
-
Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based drug.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a key kinase in the angiogenic pathway, thereby cutting off the tumor's blood supply.[2]
2.1.2. Other Enzyme Targets Beyond kinases, quinazolines inhibit other enzymes vital for cell function and proliferation:
-
Poly(ADP-ribose) Polymerase (PARP): PARP-1 is an enzyme critical for DNA repair. Its inhibition by certain quinazoline-2,4(1H,3H)-diones is a promising strategy for cancer therapy, particularly in cancers with existing DNA repair defects.[15]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Several 4-morpholine-quinazoline derivatives have been developed as potent inhibitors of PI3K, a key regulator of this pathway.[13][15]
Disruption of Cellular Machinery
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton, required for cell division (mitosis). Certain quinazolinone derivatives act as potent inhibitors of tubulin polymerization, preventing the formation of the mitotic spindle.[6][15] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism distinct from kinase inhibition but equally effective in halting cancer cell proliferation.[6]
Modulation of Other Biological Targets
The versatility of the quinazoline scaffold extends to a wide range of other therapeutic areas.[8][16]
-
Antimicrobial Activity: Quinazoline derivatives exhibit broad-spectrum activity against various bacterial and fungal strains.[8][17][18] Some compounds show significant potency against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.[17][19] The coordination of quinazoline ligands with metal ions has been shown to enhance their antimicrobial effects.[4]
-
Anti-inflammatory Activity: A number of quinazoline derivatives have demonstrated significant anti-inflammatory properties.[8][20] The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazolinone derivative used in the treatment of arthritis.[21]
-
Antiviral Activity: The scaffold has shown promise as a source of antiviral agents, with derivatives demonstrating activity against a range of viruses, including herpes simplex virus (HSV), influenza, and coxsackievirus.[8][22][23][24]
Part 3: Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these SARs is critical for rational drug design.
SAR for Anticancer Activity (EGFR Inhibition)
The 4-anilinoquinazoline scaffold is the quintessential pharmacophore for EGFR inhibition.[5][9]
-
Position 4: Substitution with an aniline group is critical for high-affinity binding to the ATP pocket of EGFR.
-
Quinazoline N-1: This nitrogen forms a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase domain, anchoring the inhibitor.[5]
-
Positions 6 and 7: Substitution at these positions with small, electron-rich groups (e.g., methoxy) can enhance potency and modulate solubility and pharmacokinetic properties.[9]
Data Table: SAR Summary of Quinazoline Derivatives
| Position of Substitution | Substituent Type | Resulting Pharmacological Activity | Key Insight |
| C2 | Phenyl, Alkyl | Modulates anticancer, antimicrobial, and anti-inflammatory activity.[6][20] | The group at C2 can influence steric and electronic properties, affecting target binding. |
| N3 | Substituted aryl/alkyl | Crucial for anticancer (tubulin inhibition) and antimicrobial properties.[6][17] | Substituents here can project into solvent-exposed regions or form additional interactions. |
| C4 | Substituted Aniline | Potent EGFR Kinase Inhibition (Anticancer).[2][5][9] | This is the key interaction moiety for ATP-competitive kinase inhibition. |
| C4 | Decylamine | Beneficial for antimicrobial activity.[9] | A lipophilic chain can aid in penetrating bacterial cell membranes. |
| C6, C7 | Methoxy, Halogens | Modulates EGFR inhibitory potency and selectivity.[9] | These positions allow fine-tuning of electronic properties and interaction with the solvent front. |
| C6 | Iodo-group | Detrimental to antimicrobial activity in some series.[9] | Highlights the sensitivity of biological activity to specific substitutions. |
Part 4: Methodologies in Quinazoline-Based Drug Discovery
The discovery pipeline for novel quinazoline drugs involves iterative cycles of chemical synthesis and biological evaluation.
Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol provides a generalized, representative procedure. Safety Precaution: This procedure must be carried out by trained personnel in a fume hood with appropriate personal protective equipment.
-
Step 1: Synthesis of 2-Amino-N-arylbenzamide: React a substituted anthranilic acid with a substituted aniline in the presence of a coupling agent (e.g., HATU) or by forming an acid chloride intermediate.
-
Step 2: Cyclization to form 4-Quinazolinone: Heat the product from Step 1 with an excess of formamide or triethyl orthoformate to facilitate the cyclization and formation of the 4-quinazolinone core.
-
Step 3: Chlorination: Reflux the 4-quinazolinone from Step 2 in thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to convert the 4-oxo group into a more reactive 4-chloro substituent.
-
Step 4: Nucleophilic Aromatic Substitution: React the 4-chloroquinazoline from Step 3 with a desired substituted aniline in a suitable solvent like isopropanol, often with catalytic acid, to yield the final 4-anilinoquinazoline product.
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol: In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test quinazoline compound.
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound to a kinase assay buffer.
-
Initiate the reaction by adding a solution of ATP (often radiolabeled ³²P-ATP or in a system with a detection antibody for phosphorylated substrate).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or using a luminescence/fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Seed cancer cells (e.g., A549, a human lung cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline compound and incubate for a set period (e.g., 48-72 hours). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Drug Discovery Workflow Diagram
Caption: Iterative workflow in quinazoline-based drug discovery.
Part 5: Conclusion and Future Perspectives
The quinazoline scaffold is unequivocally a cornerstone of modern medicinal chemistry, having yielded multiple FDA-approved drugs, particularly in the realm of oncology.[1][13][25] Its synthetic accessibility and the ability to readily functionalize its core have allowed for extensive exploration of its chemical space, leading to compounds with highly specific and potent biological activities.[3]
The future of quinazoline-based drug discovery is bright and continues to evolve. Key future directions include:
-
Targeting Drug Resistance: Designing novel derivatives to overcome acquired resistance to current therapies, such as the T790M mutation in EGFR.[2][26]
-
Multi-Target Inhibitors and Hybrids: Developing single molecules that can modulate multiple targets simultaneously (e.g., dual HDAC/PI3K inhibitors or EGFR/VEGFR inhibitors) to achieve synergistic effects and combat complex diseases.[2][13][27]
-
Expanding Therapeutic Areas: While oncology remains a major focus, there is significant untapped potential in developing quinazolines for infectious diseases (antibacterial, antiviral), neurodegenerative disorders, and inflammatory conditions.[8][16][20]
The continued exploration of this privileged scaffold, guided by a deep understanding of its chemical and biological properties, will undoubtedly lead to the development of the next generation of innovative medicines.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone [mdpi.com]
- 20. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
Methodological & Application
Synthesis of 2,4-Dichloro-5-fluoroquinazoline: An Application Note for Medicinal Chemistry Professionals
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 2,4-Dichloro-5-fluoroquinazoline, a critical intermediate in the development of contemporary pharmaceuticals. The quinazoline scaffold is a privileged structure in medicinal chemistry, and this particular halogenated derivative serves as a versatile building block for a variety of targeted therapies. This document provides an in-depth examination of a preferred synthetic route, starting from the readily available 5-Fluoroquinazoline-2,4(1H,3H)-dione. We will elucidate the mechanistic underpinnings of the chlorination reaction, offer a detailed, step-by-step protocol, and address critical safety and purification considerations. This application note is designed for researchers, scientists, and drug development professionals, providing the necessary insights for the successful and efficient synthesis of this key intermediate.
Introduction and Significance
Quinazoline derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3] The this compound (CAS No. 87611-00-5) is a particularly valuable intermediate due to the differential reactivity of its two chlorine atoms, allowing for sequential nucleophilic substitutions.[4] This feature enables the construction of diverse molecular libraries for screening against various therapeutic targets. The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final drug candidates.[4] Given its importance, a reliable and well-characterized synthetic protocol is essential for any research program involved in the synthesis of quinazoline-based compounds.[5]
This guide focuses on the chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃), a widely adopted and efficient method.[6]
Synthetic Strategy and Mechanistic Overview
The conversion of the 2,4-dione precursor to the desired 2,4-dichloro product is a nucleophilic substitution reaction at the carbonyl carbons. The lactam oxygen atoms of the dione are activated by the strong Lewis acid, phosphorus oxychloride. This activation facilitates the subsequent attack by chloride ions, leading to the displacement of the oxygen atoms and the formation of the dichloroquinazoline. The use of a high-boiling solvent like toluene and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) helps to drive the reaction to completion.[6]
Below is a diagram illustrating the overall synthetic workflow.
Caption: A high-level overview of the synthesis process.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 5-Fluoroquinazoline-2,4(1H,3H)-dione | ≥98% | Commercially Available | 344-91-2 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich | 10025-87-3 | Highly Corrosive & Water-Reactive [7][8][9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | 6674-22-2 | Non-nucleophilic base |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Reaction Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | In-house preparation | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
Safety Precautions
Phosphorus oxychloride is extremely hazardous. It is corrosive, toxic upon inhalation, and reacts violently with water.[7][8][9][10][11] All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[7][8][9] An emergency shower and eyewash station should be readily accessible.[8][10]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add 5-Fluoroquinazoline-2,4(1H,3H)-dione (5.0 g, 27.8 mmol).
-
Solvent Addition: Add anhydrous toluene (55 mL) to the flask and begin stirring.
-
Heating: Heat the suspension to 50°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (19.0 mL, 208.2 mmol) dropwise via the dropping funnel. Following this, add DBU (8.3 mL, 55.6 mmol) dropwise.
-
Reaction: Increase the temperature to 120°C and stir the reaction mixture vigorously overnight.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully , add the reaction mixture dropwise to the ice water with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using toluene as the eluent.
-
Isolation: Concentrate the fractions containing the pure product to yield this compound as a white to light yellow solid.[6][12] A typical yield is around 80%.[6]
References
- 1. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 87611-00-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. lanxess.com [lanxess.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-5-fluoroquinazoline in Modern Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets, most notably protein kinases.[1][2] This guide provides an in-depth exploration of 2,4-dichloro-5-fluoroquinazoline, a highly versatile and strategically important building block for the synthesis of targeted therapeutics. We will dissect the chemical logic behind its reactivity, provide validated, step-by-step protocols for its functionalization, and place its application within the context of critical oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the discovery of next-generation inhibitors.
Introduction: The Quinazoline Core and the Strategic Advantage of this compound
The pursuit of targeted therapies has revolutionized oncology and other therapeutic areas. At the heart of this revolution are small molecules designed to inhibit specific enzymes, such as protein kinases, that drive disease progression.[1] The quinazoline nucleus has emerged as a premier scaffold for kinase inhibitors, with numerous FDA-approved drugs like Gefitinib, Erlotinib, and Vandetanib built upon this framework.[3][4] These molecules function by competing with ATP for binding in the catalytic cleft of the kinase, thereby blocking downstream signaling.[5][6]
This compound (CAS: 87611-00-5) is not merely another starting material; it is a pre-optimized synthetic platform.[7] Its utility stems from a precise arrangement of functional groups:
-
Dichlorinated Core (C2 and C4): The two chlorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Crucially, the chlorine at the C4 position is significantly more reactive than the one at C2.[2] This differential reactivity is the key to synthetic control, allowing for the sequential and regioselective introduction of different nucleophiles to build molecular complexity.
-
5-Fluoro Substituent: The electron-withdrawing fluorine atom serves multiple roles. It enhances the electrophilicity of the quinazoline ring, facilitating the initial SNAr reaction.[8] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity by forming specific hydrogen bonds or favorable electrostatic interactions within the target protein.
This application note will provide the foundational knowledge and practical protocols to effectively utilize this intermediate in drug discovery campaigns.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Reference(s) |
| CAS Number | 87611-00-5 | [7][9] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [9][10] |
| Molecular Weight | 217.03 g/mol | [10] |
| Appearance | White to off-white powder or crystalline solid | [11] |
| Purity | Typically ≥98% (HPLC) | [11] |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed and protect from light. | [11] |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. |
Core Synthetic Strategy: Sequential SNAr Reactions
The primary application of this compound is the synthesis of 2,4-disubstituted quinazolines, particularly the 4-anilinoquinazoline derivatives that form the bedrock of many EGFR and VEGFR inhibitors.[12][13] The workflow hinges on the regioselective substitution at C4, followed by a second substitution at C2.
Caption: General workflow for sequential substitution reactions.
Protocol 1: Regioselective Monosubstitution at the C4 Position
This protocol details the reaction with an amine nucleophile, such as a substituted aniline, to generate the foundational 2-chloro-4-anilino-5-fluoroquinazoline intermediate.
Causality Behind Experimental Choices:
-
Regioselectivity: The C4 position is inherently more electrophilic due to the electronic influence of the adjacent nitrogen atom, making it the preferred site for nucleophilic attack over the C2 position.[2]
-
Solvent: Isopropanol (IPA) or other polar protic/aprotic solvents (e.g., THF, DCM) are used to ensure solubility of the reactants and facilitate the SNAr mechanism.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIEA) or a mild inorganic base like K₂CO₃ is employed to neutralize the hydrochloric acid (HCl) byproduct. Using the amine nucleophile in excess can also serve this purpose but may lead to side products.[14][15]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) and allowed to warm to room temperature to control the reaction rate, minimize side reactions, and ensure high regioselectivity.[15]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous isopropanol (IPA) or another suitable solvent (e.g., THF, DCM) under an inert atmosphere (Nitrogen or Argon) to dissolve the starting material (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired amine nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.0-1.1 eq) in the same anhydrous solvent.
-
Reaction Initiation: Add the amine solution dropwise to the stirred solution of the dichlorofluoroquinazoline at 0 °C over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-chloro-4-amino-5-fluoroquinazoline intermediate.
Protocol 2: Substitution at the C2 Position
With the C4 position functionalized, the less reactive C2 position can be targeted. This step often requires more forcing conditions due to the electron-donating nature of the C4-amino substituent, which deactivates the ring towards further nucleophilic attack.
Causality Behind Experimental Choices:
-
Conditions: Higher temperatures are generally required to overcome the higher activation energy for substitution at the less electrophilic C2 position.
-
Nucleophile: A more potent nucleophile or higher concentrations may be necessary. This position is often used to introduce solubilizing groups or moieties that can form additional interactions with the target protein.[16]
Step-by-Step Methodology:
-
Setup: Dissolve the 2-chloro-4-amino-5-fluoroquinazoline intermediate (from Protocol 1) (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP in a sealable reaction vessel.
-
Reagent Addition: Add the second nucleophile (e.g., a primary/secondary amine or a thiol) (1.2-2.0 eq) and a suitable base if required (e.g., DIEA, 1.5 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. Stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the final 2,4-disubstituted-5-fluoroquinazoline.
Application in Kinase Inhibitor Design: Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant signaling is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[17][18] Quinazoline-based inhibitors are designed to block the ATP-binding site of EGFR, preventing its activation and downstream signaling that leads to cell proliferation.[6][18]
Caption: Simplified EGFR signaling and mechanism of quinazoline inhibition.
Illustrative Inhibitor Data
The following table presents representative data for quinazoline-based inhibitors, demonstrating how structural modifications impact potency against key kinases.
| Compound Scaffold | Target(s) | IC₅₀ (nM) | Key Structural Features | Reference(s) |
| 4-(3-Chloroanilino)quinazoline | EGFR | 1-11 | The 4-anilino moiety is crucial for hinge-binding in the ATP pocket. | [4] |
| 6,7-Dimethoxy-4-anilinoquinazoline | EGFR | 5.9 | Methoxy groups at C6/C7 often enhance potency and can improve solubility. | [4] |
| 2-Chloro-4-(4-hydroxyanilino)quinazoline | VEGFR-2 | ~5 | A hydrogen bond donor at the para-position of the aniline can be key for VEGFR-2 binding. | [13] |
| Quinazoline-based multi-kinase inhibitor (BPR1K871) | FLT3/AURKA | 19/22 | Functionalization at C7 with a solubilizing amine chain. | [16][19] |
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; degradation of starting material; poor quality of reagents. | Ensure anhydrous conditions. Use fresh, high-purity reagents. Extend reaction time and monitor closely by LC-MS. Consider a different solvent system. |
| Formation of Di-substituted Product | Reaction temperature too high; excess amine nucleophile used; prolonged reaction time. | Maintain reaction at 0 °C to RT. Use precisely 1.0 equivalent of the amine. Stop the reaction as soon as TLC/LC-MS shows consumption of the starting material.[14][15] |
| No reaction in Protocol 2 | Insufficient temperature; poor nucleophilicity of the second reagent. | Increase reaction temperature incrementally (e.g., to 140 °C). Use a more polar solvent like NMP. Consider using a stronger base or a more nucleophilic reagent. |
| Difficulty in Purification | Close polarity of product and starting material/byproducts. | Optimize the gradient for column chromatography (e.g., use a shallow gradient). Attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes). |
Conclusion
This compound is a powerful and versatile chemical tool in the arsenal of the medicinal chemist. Its well-defined differential reactivity allows for controlled, sequential functionalization, providing a reliable and efficient route to complex molecular architectures. By understanding the principles of its reactivity and applying the robust protocols detailed herein, researchers can accelerate the design and synthesis of novel, potent, and selective kinase inhibitors, paving the way for new generations of targeted therapies.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 7. nbinno.com [nbinno.com]
- 8. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 87611-00-5 [chemicalbook.com]
- 10. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, CasNo.87611-00-5 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 19. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Regioselective Synthesis of 4-amino-2-chloro-5-fluoroquinazolines
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to provide effective ligands for a diverse range of biological targets.[1][2][3] Through rational structural modifications, derivatives of this scaffold have led to the development of therapeutic agents with applications including anticancer, antiviral, anti-inflammatory, and antibiotic treatments.[3]
The specific introduction of a chlorine atom at the C2 position and a fluorine atom at the C5 position, yielding the 4-amino-2-chloro-5-fluoroquinazoline core, provides a synthetically versatile intermediate. The chlorine at C2 can be further functionalized in subsequent reactions, while the fluorine at C5 can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.
This guide provides a detailed, field-proven protocol for the synthesis of 4-amino-2-chloro-5-fluoroquinazolines. It focuses on the critical regioselective nucleophilic aromatic substitution (SNAr) reaction, explaining the mechanistic principles that ensure the desired isomer is formed.
Overall Synthetic Strategy & Mechanistic Rationale
The synthesis is achieved via a two-stage process, beginning with the creation of a key intermediate, 2,4-dichloro-5-fluoroquinazoline, followed by a selective amination at the C4 position.
Caption: Overall synthetic workflow.
The Principle of Regioselectivity
The key to this synthesis is the controlled and selective reaction at the C4 position of the this compound intermediate. While both the C2 and C4 positions bear chlorine atoms (leaving groups), the C4 position is significantly more reactive towards nucleophiles under mild to moderate conditions.[4]
This regioselectivity is governed by fundamental electronic factors. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position of the 2,4-dichloroquinazoline ring possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][2] This makes it the more electrophilic center and thus more susceptible to nucleophilic attack. The activation energy for the reaction at C4 is lower than at C2, thermodynamically favoring the formation of the 4-substituted product.[1][2] Harsh conditions, such as high temperatures, are typically required to substitute the second chlorine at the C2 position.[4]
Detailed Experimental Protocols
Part A: Synthesis of this compound
This protocol outlines the synthesis of the key dichloro-intermediate from a commercially available starting material.
Step 1: Cyclization to 5-Fluoroquinazoline-2,4(1H,3H)-dione
-
Reagents & Setup: Combine 2-amino-6-fluorobenzoic acid (1.0 eq) and urea (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Reaction: Heat the mixture to 190-200 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 4-5 hours until the gas evolution ceases.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and carefully add hot water. The solid product will precipitate. Cool the suspension to room temperature, filter the solid, wash thoroughly with water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Chlorination to this compound
-
Reagents & Setup: To a round-bottom flask, add the crude 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃, 5-10 eq), and N,N-diisopropylethylamine (DIPEA, 0.1-0.2 eq) as a catalyst. Equip the flask with a reflux condenser connected to a gas scrubber to neutralize HCl fumes.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Filter the crude solid, wash with cold water, and then dissolve it in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Regioselective Synthesis of 4-Amino-2-chloro-5-fluoroquinazoline
This protocol details the critical nucleophilic aromatic substitution step.
Materials & Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Ammonium Hydroxide (NH₄OH) or Ammonia in Dioxane | Nucleophile (NH₃ source) |
| Tetrahydrofuran (THF) or 1,4-Dioxane | Anhydrous Solvent |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base |
| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Extraction Solvents |
| Saturated NaHCO₃, Brine | Aqueous Wash Solutions |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Silica Gel | Chromatography |
Step-by-Step Protocol
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF or 1,4-dioxane in a sealed pressure tube or a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Nucleophile: Add a solution of ammonia in dioxane (2.0-3.0 eq) or concentrated ammonium hydroxide (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.[1]
-
Quenching & Extraction: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or DCM (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining base and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-amino-2-chloro-5-fluoroquinazoline.
Caption: Detailed experimental workflow for amination.
The SNAr Reaction Mechanism
The substitution occurs via a well-established two-step addition-elimination mechanism, also known as the SNAr mechanism.[5][6]
-
Nucleophilic Addition: The ammonia nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and onto the nitrogen atoms, which stabilizes the intermediate.
-
Elimination of Leaving Group: The aromaticity is restored in the second step by the elimination of the chloride ion (a good leaving group), yielding the final 4-amino-2-chloro-5-fluoroquinazoline product.
Caption: SNAr addition-elimination mechanism.
Product Characterization & Validation
To ensure the integrity of the synthesis, rigorous characterization of the final product is mandatory. This serves as a self-validating system for the protocol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The disappearance of the C4-Cl signal and the appearance of signals corresponding to the amino group are key indicators.
-
2D NMR (HSQC/HMBC): These techniques are crucial for unambiguously confirming the regioselectivity of the substitution.[1][3] For example, an HMBC experiment should show a correlation between the amino protons and the carbon atoms at C4 and the adjacent C4a position, definitively proving the substitution occurred at C4 and not C2. This experimental verification is critical, as many reports assume the regioselective outcome without providing direct proof.[1]
Conclusion
This guide provides a robust and reliable protocol for the synthesis of 4-amino-2-chloro-5-fluoroquinazolines. By understanding the underlying principles of regioselectivity in the key SNAr step, researchers can confidently and efficiently produce this valuable scaffold. The versatility of this intermediate makes it an essential building block for constructing libraries of novel compounds in the pursuit of new and effective therapeutic agents.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, underscores the critical need for efficient and versatile synthetic methodologies to access a diverse array of functionalized derivatives.[1][3] Metal-catalyzed cross-coupling reactions have emerged as a transformative toolbox for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering unparalleled precision and functional group tolerance.[4][5]
This guide provides an in-depth exploration of the application of these powerful reactions to halogenated quinazoline substrates. By leveraging the differential reactivity of various halogen substituents on the quinazoline ring, chemists can achieve regioselective functionalization, paving the way for systematic structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights into the causality behind experimental choices for key cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Understanding Reactivity and Regioselectivity
The quinazoline scaffold presents multiple positions for halogenation, most commonly at the C2, C4, C6, C7, and C8 positions. The reactivity of a C-X bond in a palladium-catalyzed cross-coupling reaction is governed by a combination of factors, including the nature of the halogen and its electronic environment.
General Halogen Reactivity Trend: The typical order of reactivity for aryl halides in oxidative addition to a Pd(0) catalyst is C-I > C-Br >> C-Cl.[6] This intrinsic reactivity difference allows for selective coupling at one position while leaving another halogen intact for subsequent transformations.
Positional Activation within the Quinazoline Core: The nitrogen atoms within the pyrimidine ring exert a significant electronic influence. Notably, the C4-chloro substituent is highly activated towards nucleophilic substitution and oxidative addition. This heightened reactivity is attributed to the α-nitrogen effect and the potential for the N-3 lone pair to coordinate with the palladium catalyst, facilitating the oxidative addition step.[6] Consequently, in polyhalogenated quinazolines, such as 2,4-dichloroquinazoline, cross-coupling reactions often occur selectively at the C4 position.[2][6]
Section 1: Suzuki-Miyaura Coupling – Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is arguably one of the most widely used C-C bond-forming reactions due to its mild conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the role of each component. The choice of catalyst, ligand, and base is critical for an efficient and high-yielding transformation.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is often used with phosphine ligands, forming the active Pd(0) species in situ. Pd(PPh₃)₄ is a stable Pd(0) source but can be sensitive to air and moisture.
-
Phosphine Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the challenging oxidative addition step.[8] For less demanding substrates, triphenylphosphine (PPh₃) is often sufficient.
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species (e.g., [Ar'B(OH)₃]⁻), which then transfers its organic group to the palladium center.[1][2][7] Common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can influence reaction rates and yields.
Data Summary: Suzuki-Miyaura Coupling of Halogenated Quinazolines
| Entry | Quinazoline Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | 92 | [2] |
| 2 | 2,4,7-Trichloroquinazoline | 3-Thienylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | 78 | [2] |
| 3 | 4,7-Dichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | 80 | - | [4] |
| 4 | 6-Bromo-4-chloro-quinazoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | High | [9] |
| 5 | 2,4-Dichloroquinazoline | Arylboronic acid | Pd(PPh₃)₄ | - | - | Reflux | - | [4] |
Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4,7-Trichloroquinazoline at C-4
This protocol is adapted from the work of Anderson et al. and demonstrates the selective arylation at the most electrophilic C-4 position.[2]
Materials:
-
2,4,7-Trichloroquinazoline
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
Triphenylphosphine (PPh₃, 0.15 equiv.)
-
Sodium carbonate (Na₂CO₃, 3.1 equiv.)
-
1,2-Dimethoxyethane (DME), freshly distilled and degassed
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2,4,7-trichloroquinazoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.15 equiv.), and Na₂CO₃ (3.1 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and flush with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add freshly distilled and degassed DME and H₂O (10:1 v/v) via syringe to create a 0.1 M solution with respect to the starting quinazoline.
-
Reaction: Stir the reaction mixture at 75 °C under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with dichloromethane (CH₂Cl₂) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2,7-dichloroquinazoline.
Section 2: Sonogashira Coupling – Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11] The resulting alkynylquinazolines are valuable intermediates and have applications in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki reaction, and a copper cycle.
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Causality Behind Component Selection:
-
Copper(I) Co-catalyst: Typically CuI, its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[10]
-
Amine Base: Usually a mild amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is used. It serves two purposes: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to act as a scavenger for the hydrogen halide (HX) produced during the reaction.
-
Copper-Free Conditions: Concerns over the formation of alkyne homocoupling (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols.[12][13] These systems often require stronger bases (e.g., Cs₂CO₃) or different ligand systems to facilitate the direct reaction of the palladium acetylide.[14][15] The proposed mechanism for copper-free variants may involve a tandem Pd/Pd cycle.[5]
Data Summary: Sonogashira Coupling of Halogenated Quinazolines
| Entry | Quinazoline Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | NEt₃ | DMF | RT | - | [1] |
| 2 | 2-Aryl-4-chloroquinazoline | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | RT | High | [14][16] |
| 3 | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | - | 15 | [1] |
| 4 | 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ | THF | RT | - | [17] |
Protocol: Copper-Free Sonogashira Coupling of a 2-Substituted-4-chloroquinazoline
This protocol is based on conditions reported for the synthesis of 4-alkynylquinazolines in high yields at room temperature.[14][16]
Materials:
-
2-Substituted-4-chloroquinazoline
-
Terminal alkyne (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the 2-substituted-4-chloroquinazoline (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add Cs₂CO₃ (2.0 equiv.), the terminal alkyne (1.2 equiv.), and finally Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 4-alkynylquinazoline.
Section 3: Heck Reaction – Vinylation of Halogenated Quinazolines
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene to form a substituted alkene.[18][19] This reaction is a powerful tool for introducing vinyl groups onto the quinazoline scaffold, providing access to key intermediates for further functionalization or for the synthesis of compounds with extended conjugation.
Mechanistic Rationale
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Causality Behind Component Selection:
-
Catalyst System: Pd(OAc)₂ is a common precursor, often used with phosphine ligands. Phosphine-free conditions have also been developed, sometimes utilizing palladium nanoparticles or palladacycles.[20][21]
-
Base: A base is required to neutralize the hydrogen halide (HX) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[22] Both inorganic bases (e.g., K₂CO₃, NaOAc) and organic bases (e.g., NEt₃) are commonly used. The choice of base can affect the reaction rate and selectivity.
-
Alkene Partner: Typically, electron-deficient alkenes (e.g., acrylates, styrenes) are used as they undergo migratory insertion more readily. The reaction generally exhibits high trans selectivity.[20]
Data Summary: Heck Reaction of Halogenated Quinazolines
(Specific yield data for Heck reactions on halogenated quinazolines is less commonly tabulated in general reviews. The following represents typical conditions.)
| Entry | Quinazoline Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield | Reference |
| 1 | 6-Bromoquinazoline | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80-120 | Moderate-Good | General Conditions[21] |
| 2 | 4-Chloro-2-R-quinazoline | n-Butyl acrylate | Pd(OAc)₂ | NEt₃ | DMF | 100 | Moderate-Good | General Conditions[20] |
| 3 | 7-Iodoquinazoline | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | Moderate-Good | General Conditions |
Protocol: General Procedure for Heck Vinylation of a Bromoquinazoline
This protocol provides a general starting point for the Heck reaction, which may require optimization depending on the specific substrates.
Materials:
-
Bromoquinazoline derivative (e.g., 6-bromoquinazoline)
-
Alkene (e.g., styrene, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.04 equiv.) (Optional, for ligand-mediated reactions)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Charge a Schlenk tube with the bromoquinazoline (1.0 equiv.), K₂CO₃ (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ and ligand, if used).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add the anhydrous solvent (DMF or NMP) followed by the alkene (1.5 equiv.) via syringe.
-
Reaction: Heat the mixture in an oil bath at the desired temperature (typically 80-140 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the vinylated quinazoline.
Section 4: Buchwald-Hartwig Amination – Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[23][24] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. For quinazolines, it provides a direct route to 2-, 4-, or 6/7-amino derivatives, which are often key pharmacophores.
Mechanistic Rationale
The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Component Selection:
-
Ligands: The choice of ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[25][26] Bidentate ligands like BINAP and DPPF are also effective, particularly for primary amines.[23]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to displace the halide from the palladium center. Sodium tert-butoxide (NaOtBu) is the most common base, but others like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and strong carbonate bases (Cs₂CO₃) are also used.[24] The choice of base can be critical and is often substrate-dependent.
Data Summary: Buchwald-Hartwig Amination of Halogenated Quinazolines
| Entry | Quinazoline Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromoquinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | Reflux | 89 | [27] |
| 2 | 4-Chloro-6-iodo-quinazoline | N-Methylaniline | - | - | THF/H₂O | MW | 73 | [22] |
| 3 | 4-Chloro-6-bromo-quinazoline | N-Methylaniline | - | - | THF/H₂O | MW | 72 | [22] |
| 4 | 4-Chlorotoluene (model) | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | [8] |
| 5 | Aryl Bromide (model) | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | - | [28] |
Protocol: Buchwald-Hartwig Amination of a Chloroquinazoline
This general protocol is based on established methods for the amination of aryl chlorides and can be adapted for various chloroquinazoline substrates.[8]
Materials:
-
Chloroquinazoline derivative
-
Primary or secondary amine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, charge a reaction vessel with Pd(dba)₂ (0.015 equiv.), XPhos (0.03 equiv.), NaOtBu (2.0 equiv.), and anhydrous toluene. Stir for 5-10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the chloroquinazoline (1.0 equiv.) and the amine (1.5 equiv.).
-
Reaction: Seal the vessel and heat the mixture to reflux (or a specified temperature, e.g., 100-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate or another suitable solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired aminoquinazoline.
Section 5: Emerging Frontiers – C-H Functionalization
While cross-coupling reactions rely on pre-functionalized halogenated substrates, direct C-H functionalization is an increasingly powerful strategy that avoids the need for halogenation and subsequent coupling steps.[13][29] This approach offers a more atom- and step-economical route to functionalized quinazolines. Palladium, rhodium, and copper catalysts are commonly employed to activate and functionalize C-H bonds at various positions on the quinazoline core.[13][14]
Recent studies have demonstrated the direct C-2 arylation of N3-protected quinazolin-4-ones using palladium catalysis with aryl halides.[6] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. While detailed protocols are still emerging and can be highly substrate-specific, this area represents a significant and promising direction for the future of quinazoline synthesis. Researchers are encouraged to consult recent literature for the latest developments in this rapidly evolving field.[13][26][28]
Conclusion
Metal-catalyzed cross-coupling reactions provide a robust and versatile platform for the synthesis of functionalized quinazolines. A thorough understanding of the underlying reaction mechanisms and the specific roles of catalysts, ligands, and bases allows researchers to make informed decisions for reaction design and optimization. The protocols and data presented in this guide serve as a practical starting point for chemists in drug discovery and materials science to access a wide range of novel quinazoline derivatives, accelerating the pace of innovation in these critical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mediresonline.org [mediresonline.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. soc.chim.it [soc.chim.it]
- 22. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dichloro-5-fluoroquinazoline
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of the quinazoline scaffold is therefore of paramount importance in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of polysubstituted quinazolines.[5][6] This palladium-catalyzed reaction is prized for its high tolerance of various functional groups, the commercial availability and low toxicity of its organoboron reagents, and its generally mild reaction conditions.[5][7]
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2,4-dichloro-5-fluoroquinazoline. We will delve into the mechanistic intricacies that govern the reaction's regioselectivity, provide field-proven experimental procedures, and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating systems, enabling researchers, scientists, and drug development professionals to confidently and efficiently synthesize novel quinazoline derivatives.
Understanding the Reaction: Mechanism and Regioselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step that is typically facilitated by a base.[6][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[8][9]
A critical consideration when working with dihalogenated substrates like this compound is the regioselectivity of the coupling reaction. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. For cross-coupling reactions involving 2,4-dichloroquinazolines, exclusive selectivity for the more electrophilic C4 position has been observed in many cases.[11] This is attributed to the electronic influence of the heterocyclic nitrogen atoms. However, the regioselectivity can be finely tuned by the choice of catalyst, ligands, and reaction conditions. For the analogous 2,4-dichloroquinoline, the chloro group at the C2 position (the azomethine carbon) is more susceptible to oxidative addition with Pd(0) due to the influence of the electronegative nitrogen atom and potential coordination of the quinoline nitrogen to the palladium center.[12][13][14] This highlights the nuanced electronic effects at play and the importance of empirical optimization for a new substrate.
The fluorine atom at the C5 position is generally unreactive under these conditions and serves to modulate the electronic properties of the resulting molecule, a common strategy in drug design.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a starting point for the regioselective Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Protocol 1: Mono-arylation at the C4 Position
This protocol is optimized for selective coupling at the more electrophilic C4 position. The choice of a less reactive catalyst system and milder conditions helps to prevent di-substitution.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 217.02 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 217 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask. The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
To this stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aryl-5-fluoroquinazoline.
Protocol 2: Di-arylation at C2 and C4 Positions
For the synthesis of di-substituted quinazolines, a more active catalyst system and a higher excess of the boronic acid are employed.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 217.02 | 1.0 | 1.0 |
| Arylboronic Acid | - | 2.5 | 2.5 |
| Pd(dppf)Cl₂ | 731.74 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1, using 2.5 equivalents of the arylboronic acid and cesium carbonate as the base.
-
Add toluene (10 mL) and water (2 mL) to the flask and degas the mixture.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg) to the stirring mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps (7-11) as described in Protocol 1 to isolate the 2,4-diaryl-5-fluoroquinazoline.
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
The success of a Suzuki coupling reaction can be influenced by several factors.[15] Here are some common issues and suggestions for optimization:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of the solvent. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF). Increase reaction temperature.[15][16] |
| Poor Regioselectivity | Reaction conditions are too harsh, leading to di-substitution. | For mono-substitution, use a less active catalyst (e.g., Pd(PPh₃)₄), lower the reaction temperature, and use a stoichiometric amount of the boronic acid. |
| Formation of Byproducts | Homocoupling of the boronic acid, protodeboronation. | Ensure an oxygen-free environment. Use a stronger base or anhydrous conditions to minimize protodeboronation. |
| Difficulty in Purification | Byproducts with similar polarity to the product. | Optimize the reaction to minimize byproduct formation. Try different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized quinazoline derivatives. By carefully selecting the catalyst, base, and reaction conditions, a high degree of control over the regioselectivity of the coupling with this compound can be achieved. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the synthesis of novel quinazoline-based compounds for applications in drug discovery and materials science. Further optimization and exploration of different boronic acids and reaction parameters will undoubtedly lead to a diverse library of valuable molecules.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of the Quinazoline Core
Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis
The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds, including anticancer agents like Lapatinib and Gefitinib, as well as anti-inflammatory and antiviral drugs.[1][2][3] The ability to precisely and efficiently introduce diverse functional groups onto this heterocyclic system is paramount for the discovery and development of novel chemical entities with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable predictability and scope.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the palladium-catalyzed functionalization of the quinazoline core. We will delve into the mechanistic underpinnings of key transformations, offer field-proven experimental procedures, and provide insights into overcoming common challenges. The focus is on empowering the reader to not just follow a recipe, but to understand the causality behind experimental choices, leading to successful and innovative synthetic outcomes.
Strategic Considerations for Functionalizing the Quinazoline Core
The quinazoline ring system presents multiple positions for functionalization. In halo-substituted quinazolines, the reactivity towards palladium-catalyzed cross-coupling is often dictated by the position and nature of the halogen. For instance, in 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and cross-coupling reactions.[5] This inherent reactivity allows for selective and sequential functionalization of polyhalogenated quinazolines, a strategy that has been effectively employed in the synthesis of complex molecules.[5]
More recently, direct C-H bond functionalization has provided an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][6] This approach allows for the direct introduction of functional groups at specific C-H bonds, guided by the inherent electronics of the quinazoline ring or through the use of directing groups.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] This reaction facilitates the formation of a Csp²–Csp² bond between a haloquinazoline and an organoboron compound.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium(0) active species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinazoline.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
General Protocol for Suzuki-Miyaura Coupling of a Haloquinazoline
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Haloquinazoline (1.0 equiv)
-
Boronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the haloquinazoline, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Example: Synthesis of Lapatinib Intermediate
The Suzuki-Miyaura coupling has been a key step in the synthesis of the anticancer drug Lapatinib.[7][8] In one approach, 6-iodoquinazolin-4-one is coupled with 5-formyl-2-furanylboronic acid.[7][8]
| Entry | Quinazoline Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 6-Iodoquinazolin-4-one | 5-Formyl-2-furanylboronic acid | Pd/C (catalytic) | Na₂CO₃ | Toluene/H₂O | 96 | [9] |
| 2 | 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂/tri-t-butylphosphine | K₂CO₃ | Dioxane/H₂O | High | [4] |
| 3 | 2,4,7-Trichloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 (at C-4) | [5] |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable method for the formation of Csp²–Csp bonds, linking a haloquinazoline with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[4][10]
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the haloquinazoline to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[4]
General Protocol for Sonogashira Coupling
Materials:
-
Haloquinazoline (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Copper(I) salt (e.g., CuI; 1-10 mol%)
-
Base (e.g., Et₃N, piperidine, Cs₂CO₃)
-
Solvent (e.g., DMF, THF, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the haloquinazoline, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, quench the reaction (e.g., with aqueous NH₄Cl) and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Selected Applications of Sonogashira Coupling on Quinazolines
| Quinazoline Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 67 (at C-4) |[4] | | 2-Substituted 4-chloroquinazolines | Various terminal alkynes | Pd(PPh₃)₄/CuI | Cs₂CO₃ | DMF | High |[4][11] | | 2-Amino-5-iodobenzamide | Various terminal alkynes | Pd/C-PPh₃/CuI | Et₃N | Ethanol | Good |[4] |
III. Heck Coupling: Olefination of the Quinazoline Core
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling haloquinazolines with alkenes.[12] This transformation is particularly useful for synthesizing alkenyl-substituted quinazolines, which are valuable intermediates in organic synthesis.[13]
Mechanistic Pathway
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
-
Oxidative Addition: Pd(0) inserts into the quinazoline-halogen bond.
-
Carbopalladation: The alkene coordinates to the palladium complex and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkenyl quinazoline and a hydridopalladium complex.
-
Reductive Elimination/Base-mediated Regeneration: The base regenerates the active Pd(0) catalyst from the hydridopalladium species.
General Protocol for Heck Coupling
Materials:
-
Haloquinazoline (1.0 equiv)
-
Alkene (1.1–2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃; optional, but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert atmosphere
Procedure:
-
Combine the haloquinazoline, palladium catalyst, ligand (if used), and base in a dry reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction to the required temperature (typically 100-140 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Work up the reaction by diluting with an organic solvent, washing with water and brine.
-
Dry, concentrate, and purify the product by chromatography.
Heck Coupling in the Synthesis of Bioactive Hybrids
The Heck coupling has been utilized to synthesize quinazolinone-based hybrids with potential anticancer activity. For example, halogenated quinoxalines have been coupled with substituted 3-allylquinazolinones.[13]
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting a haloquinazoline with an amine.[14][15] This method has largely superseded classical methods for aryl amine synthesis due to its broad substrate scope and high functional group tolerance.[14]
Mechanistic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The Pd(0) catalyst adds to the haloquinazoline.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium complex, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[16]
General Protocol for Buchwald-Hartwig Amination
The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[14]
Materials:
-
Haloquinazoline (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, Josiphos-type ligands; 1.1-1.2 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the ligand in a dry reaction flask.
-
Add the haloquinazoline, amine, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully (e.g., with water or saturated NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Selective Amination of Dihaloquinolines
Selective Buchwald-Hartwig amination has been demonstrated on dihaloquinolines, showcasing the ability to control reactivity at different halogenated positions by carefully selecting the reaction conditions.[17]
V. C-H Bond Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a more sustainable and efficient strategy, avoiding the need for pre-halogenation of the quinazoline core.[2] Palladium catalysis has been instrumental in the development of these transformations, including direct arylation, alkylation, and acylation.[2][6][18]
Mechanistic Considerations
The mechanism of Pd-catalyzed C-H functionalization can vary but often involves a Concerted Metalation-Deprotonation (CMD) pathway.[19] In this process, the C-H bond is cleaved with the assistance of a ligand or an additive, forming a palladacycle intermediate. This intermediate can then undergo further reaction, such as reductive elimination with a coupling partner.
Caption: A generalized workflow for palladium-catalyzed C-H functionalization.
Application Example: Direct Arylation in the Synthesis of Lapatinib
A more atom-economical synthesis of Lapatinib was developed using a palladium-catalyzed direct arylation of furfural with a bromoquinazoline derivative.[7][20] This approach circumvents the need for a pre-formed boronic acid, thereby shortening the synthesis and reducing waste.[7] The reaction was optimized by screening various palladium catalysts and ligands, with Pd(OAc)₂ and Me(t-Bu)₂P·HBF₄ found to be highly effective.[7]
| Quinazoline Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine | Furfural | Pd(OAc)₂ / Me(t-Bu)₂P·HBF₄ | K₂CO₃ | Furfural | High |[7] | | 4-Phenylquinazoline | Methylarenes | Pd(OAc)₂ | TBHP | PhCl | Moderate |[18] | | Quinoline N-oxide | Aryl bromides | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | Good |[6] |
Conclusion and Future Outlook
Palladium catalysis has unequivocally revolutionized the functionalization of the quinazoline core, providing a robust and versatile toolkit for synthetic chemists. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are now standard procedures for constructing diverse quinazoline libraries. The continued development of more active and stable catalyst systems, along with the burgeoning field of C-H functionalization, promises even more efficient and environmentally benign synthetic routes in the future. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute novel transformations, further unlocking the therapeutic and material potential of the quinazoline scaffold.
References
- 1. ujpronline.com [ujpronline.com]
- 2. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Testing of Halogenated Quinazolinones on Cancer Cell Lines
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives, particularly those with halogen substitutions, represent a promising class of heterocyclic compounds in the pursuit of novel anticancer agents.[1][2] Their diverse pharmacological activities stem from a fused bicyclic system that allows for targeted chemical modifications, influencing various cell death pathways such as apoptosis.[3][4] The structural flexibility of the quinazolinone scaffold is a significant advantage in the development of antitumor drugs.[5] In recent years, halogen-substituted 4(3H)-quinazolinones have gained considerable attention as a potential new class of chemotherapeutic agents, demonstrating significant inhibitory effects in the micromolar range against cancer cell lines like MCF-7 in vitro.[2][6]
The initial and most critical phase in evaluating these novel chemical entities is rigorous in vitro testing.[7][8] This crucial step provides foundational insights into a compound's cytotoxic potential and its underlying mechanism of action.[7] In vitro screening serves as an essential gatekeeper, enabling the selection of promising candidates for further preclinical and in vivo studies, thereby optimizing resources and accelerating the drug discovery pipeline.[8][9]
This guide provides a comprehensive framework for the in vitro evaluation of halogenated quinazolinones. It details systematic protocols for assessing cytotoxicity, and for elucidating key cellular responses, including apoptosis and cell cycle arrest. By adhering to these robust methodologies, researchers can generate reliable and reproducible data, forming a solid basis for subsequent stages of drug development.
Core Experimental Workflow
A systematic approach is essential for the comprehensive in vitro evaluation of novel halogenated quinazolinone compounds. The workflow begins with a broad cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic studies to understand how it affects cancer cells.
Caption: Overall workflow for in vitro testing of halogenated quinazolinones.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, DU-145 for prostate cancer).[10][11][12]
-
Cell Culture Media: RPMI-1640, DMEM, or other appropriate basal media.[13]
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[14]
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).[15]
-
Halogenated Quinazolinone Compounds: Synthesized and purified test compounds.[1]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization solution (e.g., DMSO, acidified isopropanol).[16][17]
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) detection kit, 1X Binding Buffer.[18]
-
Cell Cycle Assay: Propidium Iodide (PI) staining solution, RNase A, 70% Ethanol (ice-cold).[19]
-
Western Blotting: RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE gels, Transfer buffer, Nitrocellulose or PVDF membranes, Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), Primary antibodies (e.g., for PARP, Caspase-3, Cyclin B1, p53, Akt), HRP-conjugated secondary antibodies, ECL chemiluminescence substrate.[14][20]
Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][21] The intensity of the resulting color is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the halogenated quinazolinone compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., a wide log range from 0.1 µM to 100 µM).[22] Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve.[23] Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7][24]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic or necrotic cells, which have lost membrane integrity.[26]
Caption: Principle of distinguishing cell populations via Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the halogenated quinazolinone at its predetermined IC₅₀ concentration for 24-48 hours.[7] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[25]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes.[25]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[27]
-
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the differentiation between cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[19][28] Incubate for at least 2 hours at -20°C (cells can be stored for weeks at this stage).[19]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[19][28]
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[29] It can be used to investigate how halogenated quinazolinones affect key proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., Cyclins, CDKs), providing mechanistic insights into the compound's mode of action.[14][29]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours).[14]
-
Protein Extraction: Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20][30]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes in TBST, add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.[30] Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Halogenated Quinazolinones
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| HQ-1 | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HQ-1 | NCI-H460 | Non-Small Cell Lung | 25.7 ± 3.1 |
| HQ-1 | DU-145 | Prostate Carcinoma | 18.9 ± 2.2 |
| HQ-2 | MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.7 |
| HQ-2 | NCI-H460 | Non-Small Cell Lung | 11.3 ± 1.4 |
| HQ-2 | DU-145 | Prostate Carcinoma | 8.1 ± 0.9 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation from n=3 independent experiments.
Table 2: Effect of Compound HQ-2 (at IC₅₀) on Cell Cycle Distribution in MCF-7 Cells after 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 4.5 | 20.1 ± 2.8 | 14.5 ± 2.1 |
| HQ-2 (5.8 µM) | 25.1 ± 3.2 | 15.8 ± 2.5 | 59.1 ± 4.9 |
Note: Data are hypothetical. A significant increase in the G2/M phase population suggests cell cycle arrest at this checkpoint.
Table 3: Apoptosis Induction by Compound HQ-2 (at IC₅₀) in MCF-7 Cells after 48h
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.3 ± 3.1 | 4.5 ± 1.1 | 3.2 ± 0.9 |
| HQ-2 (5.8 µM) | 35.7 ± 4.2 | 41.8 ± 3.8 | 22.5 ± 3.1 |
Note: Data are hypothetical. A significant increase in early and late apoptotic populations indicates the induction of apoptosis.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel halogenated quinazolinone compounds as potential anticancer agents. A systematic evaluation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays for apoptosis, cell cycle arrest, and protein expression, is essential for building a comprehensive profile of a compound's biological activity.[8] The presented methodologies, when executed with precision, will yield the high-quality, reproducible data necessary to identify promising lead candidates and justify their advancement into the next stages of the drug discovery and development process.
References
- 1. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. apjhs.com [apjhs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medium.com [medium.com]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 23. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 24. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. medium.com [medium.com]
- 30. CST | Cell Signaling Technology [cellsignal.com]
Application Note: Accelerating Quinazoline Synthesis through Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] The urgent need for rapid lead discovery and optimization in drug development pipelines has driven the search for more efficient synthetic methods. Traditional synthesis of quinazoline derivatives often involves lengthy reaction times, high temperatures, and complex purification procedures.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave irradiation, chemists can dramatically accelerate reaction rates, improve yields, and enhance product purity, all while aligning with the principles of green chemistry.[4][5]
This guide provides an in-depth exploration of microwave-assisted methodologies for synthesizing substituted quinazolines. We will delve into the fundamental principles of microwave heating, present versatile and reproducible protocols, and offer expert insights into reaction optimization and scalability.
The Engine of Acceleration: Understanding Microwave Heating in Chemistry
Conventional heating methods transfer energy indirectly and inefficiently—from a heat source, through the vessel walls, and finally into the reaction mixture via conduction and convection.[6] This process creates temperature gradients and can lead to localized overheating at the vessel surface. Microwave synthesis, in contrast, employs a fundamentally different heating mechanism.
Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture, leading to rapid, uniform, and volumetric heating.[7][8] This interaction is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[9] This continuous reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[8]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions and surrounding molecules generate heat.[7]
This direct energy transfer is incredibly fast, occurring orders of magnitude quicker than conventional heating, allowing the reaction mixture to reach the target temperature in seconds to minutes.[9] The result is a significant enhancement in reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[4][10]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Synthetic Strategies: Versatile Microwave Protocols for Quinazoline Synthesis
Microwave irradiation has been successfully applied to a wide array of classic and novel reactions for constructing the quinazoline ring system. The choice of starting materials dictates the specific protocol, but the overarching advantages of speed and efficiency remain constant.
Key Synthetic Approaches:
-
One-Pot, Multi-Component Reactions (MCRs): This is where microwave synthesis truly excels. MCRs, which combine three or more reactants in a single step to form a complex product, are often sluggish under conventional heating. Microwaves can drive these reactions to completion in minutes, making them ideal for building diverse chemical libraries.[11][12][13] A common example is the cyclocondensation of an anthranilic acid, an orthoester (or formic acid), and a primary amine.[13]
-
Condensation of 2-Aminobenzamides with Aldehydes/Ketones: This is a robust and widely used method. In the presence of a catalyst (such as SbCl₃) or even under catalyst-free, solvent-free conditions, 2-aminobenzamide derivatives react rapidly with various carbonyl compounds under microwave irradiation to afford quinazolin-4(3H)-ones in high yields.[2]
-
Aza-Wittig Reactions: The reaction of N-imidoyliminophosphoranes with aldehydes under microwave conditions provides clean and rapid access to 2-substituted quinazolines, often in just 3-4 minutes.[14]
-
Solvent-Free and Solid-Supported Synthesis: Aligning with green chemistry principles, many microwave-assisted quinazoline syntheses can be performed without a solvent.[1][12] Using solid supports like montmorillonite K-10 can further enhance reaction rates and simplify product purification.[3][14]
Detailed Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol details a representative one-pot, three-component synthesis of a substituted quinazolin-4(3H)-one, adapted from established microwave methodologies.[2][13] The causality for using a microwave is the significant rate acceleration of the tandem condensation and cyclization steps.
Materials and Equipment
-
Reagents:
-
Anthranilic acid (1.0 mmol, 1.0 eq)
-
Triethyl orthoformate (1.2 mmol, 1.2 eq)
-
Substituted aniline (1.0 mmol, 1.0 eq)
-
Ethanol (3-5 mL)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Experimental Procedure
-
Vessel Preparation: Place anthranilic acid (1.0 mmol), the desired substituted aniline (1.0 mmol), and a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: Add ethanol (3 mL) followed by triethyl orthoformate (1.2 mmol) to the vial.
-
Vessel Sealing: Securely cap the reaction vial. Trustworthiness Check: Proper sealing is critical to safely reach temperatures above the solvent's boiling point, which is a key factor in reaction acceleration.[10]
-
Microwave Irradiation: Place the vial in the cavity of the monomode microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C (using dynamic power control to maintain temperature)
-
Time: 10 minutes
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (typically aided by compressed air in modern reactors).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is typically purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure quinazolin-4(3H)-one product.
-
Monitor purity using TLC.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: General workflow for microwave-assisted quinazoline synthesis.
Data Summary and Comparative Analysis
The power of microwave-assisted synthesis is best illustrated by comparing reaction conditions and outcomes for various substituted quinazolines.
| Starting Materials | Reaction Conditions (Microwave) | Product Type | Yield (%) | Time (min) | Reference |
| 2-Aminobenzamide, Aldehydes | SbCl₃ (1 mol%), Solvent-free, 200 W | 2-Substituted quinazolin-4(3H)-ones | 80-98% | 3-5 | [2] |
| Anthranilic acid, Formamide | Montmorillonite K-10, Solvent-free | Quinazolin-4(3H)-one | >90% | 4 | [3][14] |
| N'-(2-cyanophenyl) formamidines, Amines | CH₃CN/HOAc, 160 °C | 4-Aminoquinazolines | High | 10 | [3][14] |
| 2-Aminobenzamide, Alcohols | Cu catalyst, Cs₂CO₃, Solvent-free | 2-Substituted quinazolin-4(3H)-ones | up to 92% | 120 | [1] |
| Anthranilic acid, Orthoester, Amine | Solvent, (e.g., EtOH) | 2,3-Disubstituted quinazolin-4(3H)-ones | Good | 5-15 | [13] |
Conclusion: A New Standard in Synthesis
Microwave-assisted synthesis has transitioned from a niche technology to an indispensable tool in modern organic and medicinal chemistry.[10] For the synthesis of substituted quinazolines, it provides an unparalleled combination of speed, efficiency, and versatility.[15][16] By dramatically reducing reaction times from hours to minutes and frequently improving yields, this technology enables research and development professionals to accelerate the drug discovery process, construct large compound libraries more effectively, and pursue greener synthetic pathways.[4][17] As microwave reactor technology continues to advance, its role in creating complex and biologically relevant molecules is set to expand even further.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. epcp.ac.in [epcp.ac.in]
- 5. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. One-pot microwave assisted preparation of pyrazoloquinazolinone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthetic Applications for Microwave Synthesis [cem.com]
Application Note: High-Throughput In Silico ADMET Profiling of 2,4-Dichloro-5-fluoroquinazoline Analogs for Accelerated Drug Discovery
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs).[1] However, the success of any drug candidate hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3][4] Early-stage identification and mitigation of ADMET liabilities are critical to reducing late-stage attrition and controlling development costs.[1][5] This application note provides a detailed protocol for the in silico prediction of ADMET properties for novel 2,4-dichloro-5-fluoroquinazoline analogs, leveraging freely accessible web-based tools. By integrating these predictive models into the design-synthesis-test-analyze cycle, researchers can prioritize compounds with a higher probability of downstream success.
Introduction: The Imperative for Early ADMET Assessment
The journey from a chemical entity to an approved drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (PK) and toxicity profiles.[1][6] Properties such as poor oral absorption, unfavorable distribution, rapid metabolism, inefficient excretion, or unforeseen toxicity can terminate the development of an otherwise potent compound.[4] The quinazoline class of molecules, while highly effective as kinase inhibitors, is not immune to these challenges.[2][7][8][9][10]
In silico ADMET prediction offers a rapid, cost-effective alternative to experimental assays in the early phases of drug discovery.[4][11][12] These computational models, often built on vast datasets of experimental results using machine learning and quantitative structure-activity relationship (QSAR) principles, can provide crucial guidance for medicinal chemists.[7][11][13] By flagging potential issues such as P-glycoprotein (P-gp) efflux, cytochrome P450 (CYP) inhibition, or hERG channel blockage before a molecule is even synthesized, these tools enable a "fail early, fail cheap" strategy. This allows for the strategic modification of structures to optimize both potency and drug-like properties in parallel.[3]
This guide focuses on a practical workflow using widely accessible platforms like SwissADME and pkCSM to build a comprehensive ADMET profile for a series of hypothetical this compound analogs.
Scientific Principles & Methodological Rationale
The prediction of a compound's ADMET profile relies on correlating its physicochemical and structural features with known experimental outcomes.
-
Physicochemical Properties: Foundational parameters like molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility are key determinants of a drug's behavior. For instance, Lipinski's Rule of Five provides a set of guidelines for oral bioavailability based on these properties.[8][14]
-
Absorption: For oral drugs, absorption is paramount. We predict this by evaluating human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the gut wall), and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Distribution: Once absorbed, a drug's distribution is governed by its ability to cross biological barriers and its affinity for plasma proteins. Key predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: The liver is the primary site of drug metabolism, mainly mediated by the cytochrome P450 (CYP) enzyme superfamily. Predicting whether a compound inhibits or is a substrate for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is crucial for anticipating drug-drug interactions.[15]
-
Excretion: This involves predicting the route and rate of elimination, often simplified to a total clearance value.
-
Toxicity: Early toxicity flags are among the most valuable outputs. Key predictions include the Ames test for mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition for cardiotoxicity, and hepatotoxicity.[5]
Rationale for Tool Selection: For this protocol, we will utilize a consensus approach, employing more than one predictive tool where possible. Different platforms use different algorithms and training sets; agreement between them increases confidence in the prediction.[4]
-
SwissADME: Provides a user-friendly interface for calculating a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness filters.
-
pkCSM: Offers a complementary set of predictions, particularly for toxicity endpoints, and provides quantitative estimates for parameters like clearance and volume of distribution.
In Silico ADMET Prediction Workflow
The overall workflow is a systematic process designed to efficiently gather and interpret ADMET data for a set of analog compounds.
Caption: High-level workflow for in silico ADMET prediction of analogs.
Detailed Protocols
Protocol 1: Ligand Preparation and SMILES Generation
Objective: To prepare a list of chemical structures in a format suitable for web-based prediction tools.
Materials:
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch, or a free tool like JSME).
-
A spreadsheet program (e.g., Microsoft Excel, Google Sheets).
Procedure:
-
Draw the Core Scaffold: Accurately draw the this compound structure.
-
Design Analogs: Systematically modify the scaffold at desired positions (e.g., substituting the chlorine atoms at C2 and C4) to create a virtual library of analogs. For this example, let's create three hypothetical analogs:
-
Analog 1 (Core): this compound
-
Analog 2 (A2): 2-(dimethylamino)-4-chloro-5-fluoroquinazoline
-
Analog 3 (A3): 2,4-bis(dimethylamino)-5-fluoroquinazoline
-
-
Generate SMILES: For each analog, convert the 2D structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Scientist's Note: SMILES is a universal text-based format that encodes molecular structure, making it ideal for high-throughput submission to web servers.
-
-
Organize Data: Create a spreadsheet with two columns: "Analog_ID" and "SMILES". Populate it with your designed compounds.
| Analog_ID | SMILES |
| Core | c1cc(c2c(c1F)n=c(n=c2Cl)Cl) |
| A2 | CN(C)c1nc2c(cc(F)c(Cl)n2)cc1 |
| A3 | CN(C)c1nc2c(cc(F)c(N(C)C)n2)cc1 |
Protocol 2: ADMET Prediction using SwissADME
Objective: To obtain predictions for physicochemical properties, pharmacokinetics, and drug-likeness.
Procedure:
-
Navigate to SwissADME: Open a web browser and go to the SwissADME website (--INVALID-LINK--).
-
Input SMILES: Copy the list of SMILES strings from your spreadsheet. Paste the list into the input box on the SwissADME homepage.
-
Run Prediction: Click the "Run" button to start the analysis. The process is typically fast, even for a list of molecules.
-
Export Results: Once the calculations are complete, a results page will be displayed. Click the "CSV" button to download the complete dataset as a comma-separated values file.
-
Data Extraction: Open the CSV file. Identify and copy the key parameters listed in Table 1 into your master spreadsheet.
-
Scientist's Note: Pay close attention to the "Bioavailability Score" and any violations of drug-likeness rules (e.g., Lipinski, Ghose, Veber). The "Boiled-Egg" plot is an excellent visualization of passive absorption (HIA) and BBB penetration potential.
-
Protocol 3: Toxicity and Metabolism Prediction using pkCSM
Objective: To obtain predictions for key toxicity endpoints and metabolic properties.
Procedure:
-
Navigate to pkCSM: Open a web browser and go to the pkCSM Pharmacokinetics prediction tool (--INVALID-LINK--).
-
Input SMILES: The pkCSM server processes molecules one at a time from a SMILES string. For each analog: a. Copy the SMILES string. b. Paste it into the "Enter SMILES" box on the pkCSM website. c. Click the "Predict" button.
-
Record Data: Manually transcribe the key prediction values for each analog into your master spreadsheet. Focus on the parameters listed in Table 2.
-
Scientist's Note: The pkCSM server provides quantitative predictions. For toxicity endpoints like Ames and hERG, it provides a simple "Yes/No" classification, which is extremely useful for flagging problematic compounds early. The CYP inhibition predictions are critical for assessing the potential for drug-drug interactions.[15]
-
Data Consolidation and Analysis
Combine the outputs from both platforms into a single, comprehensive table for easy comparison. Below is a sample table populated with hypothetical data for our three analogs.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Analog 1 (Core) | Analog 2 (A2) | Analog 3 (A3) | Desirable Range | Rationale |
|---|---|---|---|---|---|
| Physicochemical | |||||
| MW ( g/mol ) | 217.02 | 225.66 | 234.29 | < 500 | Lipinski's Rule for oral drugs[14] |
| LogP (Consensus) | 2.85 | 2.60 | 2.15 | 1 - 3 | Balances solubility and permeability |
| TPSA (Ų) | 38.54 | 41.77 | 44.99 | < 140 | Membrane permeability |
| Water Solubility (LogS) | -3.5 | -3.2 | -2.8 | > -4.0 | Ensures dissolution for absorption |
| Pharmacokinetics | |||||
| GI Absorption (SwissADME) | High | High | High | High | Prerequisite for oral bioavailability |
| BBB Permeant (SwissADME) | Yes | Yes | No | Varies | Target dependent (No for peripheral) |
| P-gp Substrate (SwissADME) | No | No | Yes | No | Avoids active efflux from cells |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | > 0.5 | Overall drug-likeness metric |
Table 2: Predicted Metabolism and Toxicity Properties
| Parameter | Analog 1 (Core) | Analog 2 (A2) | Analog 3 (A3) | Desirable Outcome | Rationale |
|---|---|---|---|---|---|
| Metabolism (pkCSM) | |||||
| CYP2D6 Inhibitor | No | Yes | Yes | No | Avoids drug-drug interactions |
| CYP3A4 Inhibitor | No | No | Yes | No | Avoids drug-drug interactions |
| Toxicity (pkCSM) | |||||
| AMES Toxicity | No | No | No | No | Avoids mutagenicity risk |
| hERG I Inhibitor | No | Yes | Yes | No | Avoids cardiotoxicity risk[5] |
| Hepatotoxicity | Yes | No | No | No | Avoids drug-induced liver injury |
Interpretation and Decision Making
Based on the consolidated data, a clear picture emerges for each analog:
-
Analog 1 (Core): Shows good physicochemical properties and a clean toxicity profile, but is flagged for potential hepatotoxicity. Its high BBB permeability may be undesirable if the target is not in the CNS.
-
Analog 2 (A2): Maintains good physicochemical properties and resolves the predicted hepatotoxicity. However, it introduces potential issues with CYP2D6 and hERG inhibition, the latter being a significant concern for cardiac safety.
-
Analog 3 (A3): While showing improved solubility, this analog presents multiple liabilities. It is predicted to be a P-gp substrate (reducing effective concentration), a potent inhibitor of multiple CYP enzymes, and a hERG inhibitor.
This analysis allows for a data-driven decision-making process, which can be visualized as follows:
Caption: Decision-making flowchart for prioritizing analogs based on key toxicity flags.
Conclusion: Based on this in silico screen, none of the analogs are perfect, but they present different challenges. Analog 1's potential hepatotoxicity could be investigated with more specific in silico models or prioritized for in vitro testing to confirm the risk. The hERG liability of Analogs 2 and 3 makes them poor candidates to move forward without significant redesign. The primary recommendation would be to design new analogs based on the core scaffold that avoid the structural motifs introduced in A2 and A3, aiming to retain the favorable properties of the core while mitigating its predicted hepatotoxicity.
This systematic application of in silico ADMET profiling provides invaluable, actionable insights, enabling research teams to allocate synthetic and biological testing resources more efficiently and accelerate the journey toward identifying a viable drug candidate.
References
- 1. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ADMET Prediction | Rowan [rowansci.com]
- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinazoline-Schiff base conjugates: in silico study and ADMET predictions as multi-target inhibitors of coronavirus (SARS-CoV-2) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. audreyli.com [audreyli.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-fluoroquinazoline for Biological Screening
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2,4-dichloro-5-fluoroquinazoline. We present detailed protocols for the selective functionalization at the C2 and C4 positions, leveraging the inherent reactivity of the dichloro precursor. Furthermore, we outline established methodologies for the biological evaluation of the synthesized derivatives, with a focus on anticancer and kinase inhibition assays. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to empower researchers in the synthesis and screening of novel quinazoline-based therapeutic candidates.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in drug discovery.[1][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The success of quinazoline-based drugs, such as gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinase, has spurred extensive research into the synthesis and biological evaluation of novel analogues.[6][7]
The this compound is a versatile starting material for the generation of diverse chemical libraries. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. The fluorine atom at the C5 position can enhance the biological activity and metabolic stability of the final compounds.
Derivatization Strategy: Regioselective Nucleophilic Aromatic Substitution
The key to the successful derivatization of this compound lies in the differential reactivity of the C2 and C4 positions. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position under mild reaction conditions.[8][9][10] This regioselectivity is attributed to the electronic effects of the quinazoline ring system. This allows for a stepwise derivatization strategy, enabling the introduction of different substituents at C4 and C2.
Experimental Protocols: Synthesis of 2,4-Disubstituted-5-fluoroquinazoline Derivatives
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used unless otherwise specified.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the products should be performed by column chromatography or recrystallization.
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 1: Synthesis of 4-Amino-2-chloro-5-fluoroquinazoline Derivatives
This protocol describes the selective substitution at the C4 position with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like triethylamine or diisopropylethylamine.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |
| This compound | Aniline | Isopropanol | Reflux | 4h | 2-Chloro-5-fluoro-N-phenylquinazolin-4-amine |
| This compound | Morpholine | Ethanol | Reflux | 3h | 4-(2-Chloro-5-fluoroquinazolin-4-yl)morpholine |
| This compound | Benzylamine | DMF | 80 °C | 2h | N-(Benzyl)-2-chloro-5-fluoroquinazolin-4-amine |
Table 1: Examples of C4-amination reactions.
Protocol 2: Synthesis of 2,4-Diamino-5-fluoroquinazoline Derivatives
This protocol describes the substitution at the C2 position of a 4-amino-2-chloro-5-fluoroquinazoline derivative.
Materials:
-
4-Amino-2-chloro-5-fluoroquinazoline derivative (from Protocol 1)
-
Primary or secondary amine (1.5-2.0 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or sealed tube for microwave synthesis)
-
Round-bottom flask with reflux condenser or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
In a round-bottom flask or a microwave vial, combine the 4-amino-2-chloro-5-fluoroquinazoline derivative (1.0 eq) and the desired amine (1.5-2.0 eq) in the chosen solvent.
-
Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) under conventional heating or using microwave irradiation.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight for conventional heating, or 10-60 minutes for microwave synthesis.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 4-Thio- and 4-Alkoxy-5-fluoroquinazoline Derivatives
The C4-chloro group can also be displaced by other nucleophiles such as thiols and alcohols.
For Thioether Derivatives:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, add the thiol (1.1 eq) and a base such as potassium carbonate or sodium hydride (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
For Alkoxy Derivatives:
-
To a solution of the alcohol in an anhydrous solvent like THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C to generate the alkoxide in situ.
-
Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography.
Biological Screening Protocols
The synthesized 2,4-disubstituted-5-fluoroquinazoline derivatives can be screened for various biological activities. Here, we focus on protocols for in vitro anticancer and kinase inhibition assays.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general guideline for determining the in vitro potency of a test compound against a specific protein kinase, such as EGFR or VEGFR, using a luminescence-based assay that measures ATP consumption.[5][11][12]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (quinazoline derivative)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13]
Materials:
-
Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium
-
Test compound (quinazoline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion
The derivatization of this compound offers a powerful platform for the discovery of novel therapeutic agents. The regioselective nature of nucleophilic substitution allows for the controlled and systematic synthesis of diverse compound libraries. The protocols outlined in this application note provide a robust framework for both the chemical synthesis and the biological evaluation of these promising molecules. By understanding the underlying principles of the reactions and the screening assays, researchers can efficiently navigate the path from a starting material to a potential lead compound.
References
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinazoline Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Quinazolines are foundational structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of quinazoline synthesis and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific challenges you may encounter during quinazoline synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My TLC/LC-MS analysis shows very little or no formation of the desired quinazoline product. What are the likely causes and how can I resolve this?
A1: Low to no product formation is a common issue that can often be traced back to several key factors related to starting materials, reaction conditions, or catalyst activity.
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can introduce side reactions that consume starting materials and reduce the yield of your desired product.[2]
-
Solution: Always verify the purity of your starting materials using appropriate analytical techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes.[2]
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses, such as the Bischler cyclization, have a significant activation energy barrier and require elevated temperatures to proceed efficiently.[1][3] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.
-
Solution: Perform small-scale temperature screening experiments to identify the optimal temperature for your specific reaction. You can set up parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor their progress by TLC or LC-MS.[2]
-
-
Incorrect Solvent Choice: The polarity of the solvent is a critical parameter in quinazoline synthesis. Polar solvents generally favor the desired C(sp²)-N bond formation, leading to quinazolines, while non-polar solvents may promote the formation of benzimidazole byproducts.[3][4] Poor solubility of reactants in the chosen solvent can also significantly hinder the reaction rate.[3]
-
Solution: If you are using a non-polar solvent like toluene or THF and observing poor results, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol or water.[2][3] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, DMF and water have been shown to provide excellent yields (85-91%), whereas ethanol, toluene, and THF are ineffective.[2][5]
-
-
Inactive or Poisoned Catalyst: In metal-catalyzed reactions, the catalyst's activity is paramount. The catalyst can be rendered inactive by impurities in the starting materials or solvent, or an insufficient catalyst loading may be used.[2][6]
-
Solution: Use a fresh batch of catalyst and ensure all glassware is clean and dry. If catalyst poisoning is suspected, consider purifying your starting materials and solvent. You can also optimize the catalyst loading by performing a series of small-scale reactions with varying amounts of the catalyst.[2]
-
Issue 2: Significant Side Product Formation
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products, and how can I suppress their formation?
A2: The formation of side products is a frequent challenge in quinazoline synthesis, with the nature of the byproducts being highly dependent on the chosen synthetic route and reaction conditions.
-
Formation of Acyclic Intermediates: In many multi-step quinazoline syntheses, the reaction can stall at an intermediate stage, such as the N-acylanthranilamide in the Niementowski synthesis, without proceeding to the final cyclization.[6]
-
Solution: Ensure your reaction conditions, particularly temperature and reaction time, are sufficient to drive the reaction to completion. In some cases, a stronger dehydrating agent or a catalytic amount of acid can promote the final cyclization step.
-
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of sensitive intermediates or even the final quinazoline product, especially at elevated temperatures.[6]
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]
-
-
Formation of Benzimidazoles: As mentioned previously, the use of non-polar solvents can favor an alternative reaction pathway leading to the formation of benzimidazoles instead of the desired quinazolines.[3][4]
-
Solution: Switching to a polar solvent is the most effective way to mitigate this side reaction and direct the synthesis towards the quinazoline product.[3]
-
-
Over-alkylation or Over-arylation: Under harsh reaction conditions, unintended multiple substitutions can occur, leading to a mixture of products.[6]
-
Solution: Optimize the reaction conditions by using a lower temperature, shorter reaction time, or by carefully controlling the stoichiometry of the reactants.[6]
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and address low-yield issues in your quinazoline synthesis.
Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazoline synthesis?
A1: A majority of synthetic routes to quinazolines and their derivatives utilize precursors derived from anthranilic acid.[7] Other common starting materials include substituted 2-aminobenzonitriles, 2-aminobenzylamines, and isatoic anhydride.[7] The choice of starting material often depends on the desired substitution pattern on the final quinazoline ring.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in many quinazoline synthesis protocols by facilitating deprotonation and promoting the key cyclization steps. The strength and type of base can significantly influence the reaction rate and yield.[3] For some reactions, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a polar aprotic solvent like DMSO gives good results.[3] The decision between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base is dependent on the specific reaction mechanism and the solubility of the reactants.[3] If you are experiencing low yields, the base may not be strong enough to efficiently deprotonate the starting materials, indicating that a stronger base may be required.[3]
Q3: Are there catalyst- and solvent-free methods available for quinazoline synthesis?
A3: Yes, green chemistry approaches have led to the development of catalyst- and solvent-free methods. For instance, some syntheses can be carried out under neat conditions (without a solvent) by heating the reactants together, often with the assistance of microwave irradiation.[8][9] These methods are advantageous as they reduce waste and simplify the work-up procedure.
Q4: How can I effectively monitor the progress of my quinazoline synthesis?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most quinazoline syntheses.[10] By spotting the starting material(s), the reaction mixture, and a co-spot on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[10] For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[10]
Q5: What is the Niementowski synthesis, and when is it used?
A5: The Niementowski quinazoline synthesis is a classical and widely used method that involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline.[11][12] A common variation uses formamide to produce the parent quinazolin-4(3H)-one.[11] This method is particularly valuable due to its versatility, allowing for the introduction of a wide range of substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery.[11]
Simplified Niementowski Reaction Mechanism
Caption: A simplified overview of the Niementowski quinazoline synthesis mechanism.
Data Presentation
Table 1: Effect of Solvent Polarity on Quinazoline Synthesis Yield
The choice of solvent can dramatically impact the yield and product distribution in quinazoline synthesis. The following table provides a general overview of how solvent polarity can influence the reaction outcome.
| Solvent | Dielectric Constant (approx.) | Typical Outcome for Quinazoline Synthesis | Reference(s) |
| Water | 80.1 | Often excellent yields, promotes desired C-N bond formation. | [3][5] |
| DMSO | 47 | Good to excellent yields, effective polar aprotic solvent. | [3] |
| DMF | 37 | Good to excellent yields, another effective polar aprotic solvent. | [2][3] |
| Acetonitrile | 36 | Moderate to good yields, depending on the specific reaction. | [1] |
| Ethanol | 24.5 | Can be effective, but sometimes leads to lower yields. | [2] |
| THF | 7.6 | Often ineffective, may favor side product formation. | [2][3] |
| Toluene | 2.4 | Generally ineffective, can promote benzimidazole formation. | [2][3] |
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones
Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating by reducing reaction times and often improving yields.[11] This protocol is a general guideline for the Niementowski reaction under microwave irradiation.
Materials:
-
Substituted anthranilic acid (1.0 eq)
-
Formamide (used as both reactant and solvent)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave synthesis vial, combine the substituted anthranilic acid (e.g., 1 mmol) and an excess of formamide (e.g., 5-10 mL).
-
Add a magnetic stir bar to the vial and securely cap it.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for pressure and temperature changes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinazolin-4(3H)-one.
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points (after cooling) and analyzing them by TLC or LC-MS.[10][13]
General Experimental Workflow
Caption: A typical experimental workflow for quinazoline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in Quinazoline Cyclization Steps
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields during the critical cyclization step of quinazoline synthesis. Drawing from established chemical principles and the latest research, this document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about the factors governing the success of quinazoline cyclization. Understanding these principles is the first step in effective troubleshooting.
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The polarity of the solvent plays a pivotal role in directing the reaction pathway and ultimately, the yield.[1] Polar solvents are generally favored as they can stabilize charged intermediates and promote the desired C(sp²)–N bond formation necessary for the quinazoline ring system. In contrast, non-polar solvents may inadvertently favor the formation of benzimidazole byproducts through an alternative C(sp³)–C(sp²) bond formation pathway.[1] For instance, highly polar solvents like Dimethylformamide (DMF) and even water have been reported to provide excellent yields, while non-polar options such as toluene and Tetrahydrofuran (THF) can be ineffective for certain transformations.[1][2]
Q2: How does the selection of a base influence the reaction outcome?
The base is a critical component in many quinazoline syntheses, as it facilitates essential deprotonation and cyclization steps. The strength and type of base can dramatically affect the reaction rate and yield.[1] An insufficiently strong base may fail to deprotonate the starting materials efficiently, leading to an incomplete or stalled reaction.[1] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) is highly dependent on the specific reaction mechanism and the solubility of the reactants in the chosen solvent system.[1]
Q3: My starting materials have substituents. How do these affect the cyclization yield?
The electronic nature of substituents on your aromatic starting materials can significantly influence the reactivity of the system.[2][3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) on the aniline ring can deactivate it by reducing the nucleophilicity of the amino group, making the crucial cyclization step more difficult and potentially lowering yields.[4]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can have the opposite effect, increasing the nucleophilicity of the amino group and facilitating cyclization.
The position of these substituents is also critical. For example, groups at the 6 and 8 positions of the quinazoline ring have been shown to influence antimicrobial activities, highlighting the nuanced role of substitution patterns.[3][5]
Q4: I'm considering a metal-catalyzed approach. What are the key advantages?
Transition-metal-catalyzed reactions have become indispensable tools for synthesizing quinazolines, often providing milder reaction conditions, higher yields, and broader substrate scope compared to traditional methods.[6][7] Catalysts based on copper, manganese, iron, and cobalt have been successfully employed.[6][7][8] These methods can enable novel reaction pathways, such as C-H activation, which are not accessible through classical synthesis.[6] However, catalyst activity, loading, and the potential for inhibition are critical parameters that must be optimized.[2]
Section 2: Troubleshooting Common Issues in Quinazoline Cyclization
This section provides a structured, cause-and-effect approach to diagnosing and solving specific problems encountered during synthesis.
Issue 1: Low or No Product Formation
This is the most common issue. A systematic investigation of reaction parameters is required.
Logical Flow for Troubleshooting Low Yield
Caption: Systematic workflow for diagnosing low-yield issues.
Troubleshooting Table: Low Yield
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Step |
| Poor Reactant Solubility | If starting materials or key intermediates are not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion.[1] | Ensure reactants are soluble at the reaction temperature. If not, switch to a solvent with appropriate polarity (e.g., from toluene to a more polar solvent like DMF or DMSO).[1][2] |
| Incorrect Solvent Choice | As discussed in the FAQs, solvent polarity dictates the reaction pathway. Non-polar solvents can favor benzimidazole byproduct formation.[1] | If using a non-polar solvent (e.g., toluene, THF), switch to a polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol) solvent to promote the desired quinazoline formation.[1] |
| Base is Too Weak | The base may lack the strength to efficiently deprotonate the starting materials, which is often a prerequisite for cyclization. This leads to an equilibrium that disfavors product formation.[1] | If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃ or Cs₂CO₃ to drive the reaction forward.[1] |
| Insufficient Reaction Temperature | Many cyclization reactions, particularly classical methods like the Bischler or Niementowski synthesis, have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.[1][9][10] | Gradually increase the reaction temperature in controlled increments (e.g., 10-20 °C) while carefully monitoring for product formation and any signs of decomposition by TLC.[1] |
| Inefficient Catalyst Activity | For metal-catalyzed reactions, the catalyst's choice, loading, or potential poisoning by impurities is a primary factor for low conversion.[2] | Verify the quality of the catalyst. Consider increasing catalyst loading or screening alternative catalysts (e.g., different metal centers or ligands).[6][7] |
Issue 2: Formation of Significant Side Products (e.g., Benzimidazoles)
The formation of undesired side products points to a competing reaction pathway that is kinetically or thermodynamically favored under the current conditions.
Reaction Pathway Competition
Caption: Influence of solvent polarity on reaction pathways.
Troubleshooting Table: Side Product Formation
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Step |
| Use of Non-Polar Solvent | Non-polar solvents can preferentially stabilize the transition state leading to benzimidazole formation over the more polar transition state for quinazoline cyclization.[1] | Switch to a polar aprotic solvent like DMSO or DMF. This will better solvate the charged intermediates of the quinazoline pathway, making it more favorable.[1] |
| Suboptimal Temperature or Base | The energy landscape of the reaction is complex. The choice of base and temperature can lower the activation energy for one pathway over another. | Systematically optimize base and temperature. A weaker base or lower temperature might disfavor the side reaction. A Design of Experiments (DoE) approach can be efficient here. |
| Presence of Water | In some acid-catalyzed reactions, water produced during the reaction can inhibit the desired equilibrium or promote hydrolysis of intermediates or the final product.[4][11] | Use anhydrous reagents and solvents. Consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus to remove water as it forms. |
Section 3: Data-Driven Optimization & Protocols
Effective troubleshooting is supported by quantitative data and reliable procedures.
Data Presentation: Solvent & Base Effects
The following tables summarize generalized data on how reaction components can affect yield. Note that yields are highly substrate-dependent.[1]
Table 1: Effect of Solvent Polarity on Quinazoline Synthesis Yield
| Solvent | Polarity | Typical Yield Range (%) | Rationale |
| Toluene | Non-Polar | 0-20 | Often ineffective; may favor benzimidazole formation.[1][2] |
| THF | Moderately Polar | 10-40 | Can be ineffective for many substrates.[1][2] |
| Ethanol | Polar Protic | 40-75 | Good for solubility but can participate in side reactions.[1][2] |
| DMF | Polar Aprotic | 70-95 | Excellent yields often reported; good solvating power.[1][2] |
| DMSO | Polar Aprotic | 70-95+ | Excellent yields often reported; high boiling point allows for higher reaction temperatures.[1] |
| Water | Polar Protic | 85-91 (in specific cases) | Can be highly effective in certain modern, green chemistry protocols.[2] |
Table 2: Effect of Base Strength on Cyclization Efficiency
| Base | pKa of Conjugate Acid | Typical Application | Comments |
| Na₂CO₃ | 10.3 | Mild conditions | May be too weak for less reactive substrates. |
| K₂CO₃ | 10.3 | Common, effective | A standard choice, often more effective than Na₂CO₃ due to cation effects.[1] |
| DABCO | 8.8 | Organic base | Often used in combination with polar aprotic solvents like DMSO.[1] |
| Cs₂CO₃ | 10.3 | Highly effective | The large, soft cesium cation can improve solubility and reactivity. Often gives superior results.[1] |
| K-t-BuOK | 17 | Strong, non-nucleophilic | Used when a very strong base is required for deprotonation.[12] |
Experimental Protocols
Protocol 1: General Procedure for Quinazoline Synthesis using DABCO/DMSO
This protocol is a robust starting point for many quinazoline syntheses, particularly those involving the reaction of a 2-aminobenzonitrile derivative with another component.
Materials:
-
2-aminobenzonitrile derivative (1.0 equiv)
-
Coupling partner (e.g., aldehyde, ketone) (1.1 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminobenzonitrile derivative, the coupling partner, and DABCO.
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to 120 °C and maintain for 8-12 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (approx. 10 volumes relative to DMSO). A precipitate may form.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.[1]
Protocol 2: Troubleshooting by Switching to a Stronger Inorganic Base
If Protocol 1 provides low yield, and a weak base is suspected as the cause, this modified procedure can be attempted.
Modification to Protocol 1:
-
Replace DABCO with Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
The reaction temperature may be adjusted (e.g., 100-140 °C) based on substrate reactivity.
Rationale: Cs₂CO₃ is a stronger base and its greater solubility in organic solvents compared to other inorganic bases can enhance reaction rates and drive the equilibrium towards the product.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting common issues in substituted quinazoline synthesis
Welcome to the Technical Support Center for Substituted Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. Quinazolines are of immense pharmacological importance, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their synthesis is not without challenges. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable protocols.
Issue 1: Low to No Product Yield
Question: I am performing a synthesis of a 2-substituted quinazoline from a 2-aminobenzylamine and an aldehyde, but I'm observing very low or no formation of the desired product by TLC and LC-MS analysis. What are the potential causes and how can I resolve this?
Answer:
Low or nonexistent yields in this classic quinazoline synthesis pathway can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[3] Let's break down the likely culprits and the systematic approach to troubleshoot them.
Root Cause Analysis & Corrective Actions
-
Poor Quality of Starting Materials: Impurities in either the 2-aminobenzylamine or the aldehyde can introduce competing side reactions, poisoning of catalysts, or inhibition of the desired reaction pathway.[3] Aldehydes, in particular, are prone to oxidation to carboxylic acids or polymerization.
-
Expert Recommendation: Always verify the purity of your starting materials before use. For aldehydes, it is best practice to use freshly distilled or recently purchased material.
-
Protocol: Purification of Aldehydes
-
Liquid Aldehydes: Distill under reduced pressure.
-
Solid Aldehydes: Recrystallize from an appropriate solvent (e.g., ethanol, hexanes).
-
Purity Verification: Confirm purity using NMR, GC-MS, or by checking the melting point.[3]
-
-
-
Suboptimal Reaction Conditions: The reaction outcome is highly sensitive to temperature and solvent choice.
-
Temperature: Some reactions require a significant activation energy that cannot be overcome at room temperature.[3] Conversely, excessive heat can lead to decomposition of reactants or products.
-
Protocol: Temperature Screening
-
Set up several small-scale reactions in parallel.
-
Run the reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).
-
Monitor the progress of each reaction by TLC or LC-MS to identify the optimal temperature for product formation.[3]
-
-
-
Solvent: The solvent plays a critical role in reactant solubility, reaction rate, and even the reaction pathway.[4] For instance, in some quinazoline syntheses, polar solvents like DMF or water give excellent yields, while non-polar solvents like toluene or THF are ineffective.[3]
-
Protocol: Solvent Screening
-
Conduct small-scale reactions in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).
-
Analyze the outcome of each reaction to determine which solvent provides the best yield and purity of the desired quinazoline.[3]
-
-
-
-
Inefficient Oxidation: The final step in the synthesis from 2-aminobenzylamine and an aldehyde is an oxidation to form the aromatic quinazoline ring. If the oxidizing agent is inefficient or inactive, the reaction may stall at the dihydroquinazoline intermediate.
-
Expert Recommendation: Ensure your oxidizing agent is active. For common choices like manganese dioxide (MnO₂), use a freshly opened or properly stored batch. Consider alternative, milder oxidizing agents if decomposition is observed.
-
Protocol: Evaluating Oxidizing Agents
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting decision pathway for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired quinazoline, but I'm also seeing significant amounts of a major byproduct. How can I identify and suppress this side reaction?
Answer:
Side product formation is a common challenge, often arising from the inherent reactivity of the starting materials and intermediates. In quinazoline synthesis, a frequent competing reaction is the formation of benzimidazoles, especially when the reaction conditions are not finely tuned.[4]
Root Cause Analysis & Corrective Actions
-
Incorrect Solvent Polarity: The polarity of the solvent can dramatically influence the reaction pathway. Non-polar solvents may favor the formation of benzimidazoles through a C(sp³)-C(sp²) bond formation, whereas polar solvents tend to promote the desired C(sp²)-N bond formation leading to quinazolines.[4]
-
Expert Recommendation: If you suspect benzimidazole formation (which can often be confirmed by mass spectrometry), switching to a more polar solvent is the first and most critical step.
-
Data Summary: Effect of Solvent Polarity on Reaction Pathway
Solvent Dielectric Constant (approx.) Predominant Product Reference Toluene 2.4 Benzimidazole (often) [4] THF 7.6 Benzimidazole (often) [3] Acetonitrile 36 Quinazoline [4] DMF 37 Quinazoline [3] DMSO 47 Quinazoline [4] | Water | 80.1 | Quinazoline |[3] |
-
-
Inappropriate Base: In syntheses that require a base, its strength and nature can influence which proton is abstracted and which cyclization pathway is favored.
-
Expert Recommendation: The choice of base should be rationalized based on the specific reaction mechanism. For instance, in some copper-catalyzed syntheses, inorganic bases like K₂CO₃ are effective.[7] In other cases, an organic base like DABCO might be preferred.[4] A systematic screening of bases can be beneficial.
-
-
Hydrolysis of Quinazoline Product: The quinazoline ring, particularly when protonated, can be susceptible to hydrolysis, especially under harsh acidic or alkaline conditions and elevated temperatures. This can lead to ring-opening and the formation of 2-aminobenzaldehyde or its self-condensation products.[8]
-
Expert Recommendation: Ensure your work-up procedure is not overly acidic or basic. If the product is isolated by extraction, use a mild neutralizing wash (e.g., saturated sodium bicarbonate solution for acidic conditions) and avoid prolonged exposure to strong acids or bases.
-
General Protocol: Minimizing Side Product Formation
This protocol outlines a general procedure for a 2-substituted quinazoline synthesis, incorporating best practices to minimize side reactions.
-
Reactant Purity: Start with high-purity 2-aminobenzylamine (1.0 mmol) and the corresponding aldehyde (1.1 mmol).
-
Solvent Choice: To a round-bottom flask, add the reactants to a polar solvent such as DMF or DMSO (10 mL).
-
Oxidant/Catalyst: Add the chosen oxidizing agent (e.g., manganese dioxide, 5.0 mmol) or catalyst system.
-
Inert Atmosphere: If intermediates are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: Stir the reaction mixture at the pre-determined optimal temperature (e.g., 80-120 °C) for 4-6 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my target quinazoline, but I am struggling to purify it. It either streaks on the silica gel column or I have difficulty with recrystallization. What are my options?
Answer:
Purification challenges with heterocyclic compounds like quinazolines are not uncommon, often due to their polarity and potential for strong interactions with stationary phases.
Root Cause Analysis & Corrective Actions
-
Irreversible Adsorption on Silica Gel: The nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking or even irreversible adsorption of the product.[3]
-
Expert Recommendation: Deactivate the silica gel before use. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine mixed into the eluent system.
-
Protocol: Column Chromatography with Modified Eluent
-
Prepare your eluent system (e.g., hexane/ethyl acetate).
-
Add 0.5-1% triethylamine (v/v) to the eluent mixture.
-
Use this modified eluent to pack the column and elute your compound. This will cap the acidic sites on the silica and improve the chromatography.
-
-
-
Inappropriate Recrystallization Solvent: The key to successful recrystallization is finding a solvent (or solvent system) in which your product has high solubility at high temperatures and low solubility at low temperatures.[3]
-
Expert Recommendation: A systematic solvent screen is the most effective way to identify a suitable recrystallization solvent.
-
Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves.
-
If the solid is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields high-quality crystals with minimal dissolved product at low temperature is your ideal choice.
-
-
Purification Workflow
This diagram illustrates the decision-making process for purifying a substituted quinazoline.
Caption: Decision workflow for quinazoline purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the quinazoline core?
A1: While numerous methods exist, two of the most historically significant and versatile are the Niementowski and Friedländer syntheses.[9][10]
-
Niementowski Quinazoline Synthesis: This method involves the reaction of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[11][12] It is a robust method for accessing this important subclass of quinazolines.
-
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13] This method is highly effective for producing a wide range of substituted quinolines and can be adapted for quinazolines.
-
Modern Methods: More recent approaches often utilize metal catalysis (e.g., copper, palladium, iron) to achieve milder reaction conditions and broader substrate scope.[5][14] Multi-component reactions, where three or more reactants are combined in a single pot, have also become popular for their efficiency.[1][15]
Q2: Can I run quinazoline synthesis under microwave irradiation to speed up the reaction?
A2: Yes, microwave-assisted synthesis is an excellent technique for accelerating many organic reactions, including the synthesis of quinazolines.[16][17] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6] However, it is crucial to use a dedicated scientific microwave reactor for safety and precise control of temperature and pressure.
Q3: Are there any "green" or more environmentally friendly methods for quinazoline synthesis?
A3: Absolutely. The field of green chemistry has driven significant innovation in this area. Strategies include:
-
Catalyst- and Solvent-Free Reactions: Some protocols, often utilizing microwave heating, can be performed without any solvent or catalyst, which greatly reduces waste.[6]
-
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or deep eutectic solvents (DESs) is a key green strategy.[3][18]
-
Metal-Free Catalysis: Employing organocatalysts or even metal-free oxidation systems avoids the use of potentially toxic and expensive heavy metals.[19][20]
Q4: My target quinazoline is a known EGFR inhibitor. Are there specific synthetic considerations for this class of compounds?
A4: Yes. Many quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors (like Gefitinib, Erlotinib) are 4-anilinoquinazolines.[8] The synthesis of these compounds typically involves:
-
Construction of the quinazoline or quinazolinone core.
-
Halogenation at the 4-position (e.g., using SOCl₂ or POCl₃ to create a 4-chloroquinazoline).
-
A nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by the desired aniline. It is critical to control the conditions of the SNAr step to avoid side reactions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Niementowski Quinazoline Synthesis [drugfuture.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 20. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Screening for Quinazoline Synthesis
Welcome to the Technical Support Center for Quinazoline Synthesis. Quinazolines are a cornerstone "privileged structure" in drug discovery, with applications ranging from oncology to antihypertensive agents.[1][2] However, their synthesis, particularly through modern cross-coupling methodologies, presents unique challenges in catalyst and ligand selection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions.
Section 1: Troubleshooting Guide
This section addresses the most common experimental hurdles in a problem-and-solution format. We move beyond simple checklists to explain the underlying chemical principles governing these challenges.
Issue 1: Consistently Low or No Product Yield
Symptom: After the specified reaction time, TLC or LC-MS analysis shows a large amount of unreacted starting material and minimal or no desired quinazoline product.
Potential Causes & Explanations:
Low yields are a multifaceted problem often rooted in suboptimal reaction conditions or catalyst incompatibility. Key factors include:
-
Inactive Catalytic System: The chosen catalyst-ligand combination may not be active enough for your specific substrates. For transition-metal catalyzed reactions (e.g., Palladium, Copper, Ruthenium), the formation of the active catalytic species might be inefficient, or the catalyst may be poisoned by impurities.[3]
-
Poor Solvent Choice: Solvent polarity is critical and can dictate the entire reaction pathway. For instance, in some C-N bond formations, polar aprotic solvents like DMSO or DMF are effective, while non-polar solvents such as toluene may be ineffective or even favor the formation of undesired benzimidazole byproducts.[3][4]
-
Incorrect Base: The base plays a crucial role in deprotonation steps and catalyst regeneration. Its strength, solubility, and steric bulk must be matched to the reaction mechanism.[4] An overly weak base may not facilitate the reaction, while an overly strong base could degrade sensitive substrates.
-
Suboptimal Temperature: Many quinazoline syntheses, especially those involving C-H activation or cyclization, have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[3][5] Conversely, excessively high temperatures can lead to product decomposition.
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Actionable Solutions & Protocols
Protocol 1: General Catalyst and Ligand Screening
This protocol is designed for a typical palladium-catalyzed C-N coupling reaction (e.g., Buchwald-Hartwig amination), a common method for quinazoline synthesis.[6][7]
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., nitrogen or argon), add your aryl halide (1.0 eq) and amine (1.2 eq).
-
Catalyst/Ligand Addition: To each vial, add a different pre-catalyst or a combination of a palladium source and a ligand.
-
Reaction Initiation: Add the chosen base (e.g., NaOtBu, 2.0 eq) and degassed solvent (e.g., Toluene or Dioxane).
-
Execution: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100-120 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each vial for LC-MS analysis to determine the percent conversion to the product.
Table 1: Example Catalyst/Ligand Screening Conditions
| Vial | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 |
| 4 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Dioxane | 100 |
| 5 | XPhos Pd G3 (Pre-catalyst) | (N/A) | K₃PO₄ | t-Amyl Alcohol | 100 |
Note: Pre-catalysts like G3 or G4 are often more reliable as they form the active catalytic species more cleanly.[8]
Issue 2: Poor Regioselectivity in Substituted Quinazolines
Symptom: The reaction produces a mixture of isomers, where substitution occurs at an undesired position on the quinazoline core. This is common when starting with precursors like 2,4-dichloroquinazoline.
Potential Causes & Explanations:
Regioselectivity in quinazoline synthesis is governed by a combination of electronic and steric factors.
-
Inherent Electronic Bias: In nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[9][10] This provides a strong inherent bias for C4 substitution.
-
Steric Hindrance: Bulky nucleophiles or bulky substituents already present on the quinazoline ring can sterically hinder attack at one position, favoring reaction at the less encumbered site.[11]
-
Reaction Conditions: While the inherent electronic preference is strong, reaction conditions can sometimes influence the outcome. Temperature and solvent can affect the transition state energies for attack at different positions. In some cases, a "sulfonyl group dance" or rearrangement has been observed, allowing for modification at the C2 position.[10]
Actionable Solutions & Protocols
-
Leverage Inherent Reactivity: For SNAr on 2,4-dichloroquinazolines, conduct the reaction under mild conditions (e.g., room temperature to 78 °C in solvents like ethanol or THF) to favor the kinetically preferred C4 substitution.[9]
-
Modify Substrates: If C2 substitution is desired, one strategy is to first perform a selective C4 substitution, and then subject the resulting 2-chloro-4-aminoquinazoline to a second, more forcing reaction (e.g., higher temperatures, stronger nucleophile) or a metal-catalyzed cross-coupling reaction to modify the C2 position.
-
Catalyst-Directed Selectivity: In transition-metal-catalyzed C-H functionalization approaches, the choice of ligand and directing group on the substrate is paramount for controlling which C-H bond is activated. This is a more advanced strategy requiring significant methods development.
Table 2: General Conditions for Regioselective SNAr on 2,4-Dichloroquinazoline
| Target Position | Nucleophile | Base | Solvent | Temperature | Expected Outcome |
| C4 | Primary/Secondary Amine | iPr₂NEt or NaOAc | Ethanol or THF | RT to 78 °C | High selectivity for 2-chloro-4-aminoquinazoline[9] |
| C2 | (After C4 substitution) | Stronger conditions | High-boiling point solvent | >120 °C or Pd-catalysis | 2,4-disubstituted quinazoline |
Issue 3: Formation of Significant Byproducts
Symptom: Besides the desired product, significant spots on TLC or peaks in LC-MS are observed, which are identified as isomers (e.g., benzimidazoles) or products from side reactions.
Potential Causes & Explanations:
-
Alternative Cyclization Pathway: In certain syntheses, particularly those starting from amidines, the reaction pathway can diverge. The use of a non-polar solvent can favor an oxidative C(sp³)-C(sp²) bond formation leading to benzimidazoles, whereas polar solvents promote the desired C(sp²)-N bond formation to yield quinazolines.[4][12]
-
Catalyst-Mediated Side Reactions: In palladium-catalyzed reactions, side reactions like homocoupling of aryl halides or catalyst decomposition to palladium black can occur, especially if the ligand is not robust or the conditions are not strictly anaerobic.
-
Incomplete Conversion of Intermediates: Some multi-step, one-pot syntheses proceed through stable intermediates. For example, synthesis from anthranilic acid can form a benzoxazinone intermediate; if conditions aren't sufficient for the subsequent ring-opening and cyclization, this will remain as a major impurity.[5]
Systematic Workflow for Byproduct Minimization
Caption: Decision tree for minimizing common reaction byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose an initial catalyst and ligand system for my quinazoline synthesis?
A: The choice depends heavily on the type of bond you are forming.
-
For C-N Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann):
-
Palladium: This is the most common choice for coupling aryl halides/triflates with amines. Start with a combination of a Pd(0) or Pd(II) precursor (Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[6][7] These ligands promote the key oxidative addition and reductive elimination steps.
-
Copper: Copper catalysis is often used for Ullmann-type couplings, which can sometimes be more cost-effective and proceed under different conditions.[2][13] A common system is CuI with a ligand like L-proline or 1,10-phenanthroline, often in a polar solvent like DMSO.[2][14]
-
-
For Dehydrogenative Coupling/C-H Activation:
Q2: What is the mechanistic role of the ligand in a typical Pd-catalyzed quinazoline synthesis?
A: The ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and selectivity. In a typical Pd(0)/Pd(II) catalytic cycle (like Buchwald-Hartwig amination), the ligand has several key roles:
-
Stabilizes the Pd(0) Active Species: It prevents the palladium atoms from aggregating into inactive palladium black.
-
Promotes Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.
-
Facilitates Reductive Elimination: The ligand's steric and electronic properties are crucial for promoting the final C-N bond-forming reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Pd-catalyzed C-N coupling reaction.
Q3: When should I consider a metal-free or alternative energy approach?
A: Metal-free synthesis is an important goal in green chemistry to avoid issues of cost and potential metal contamination in the final product. Consider a metal-free approach when:
-
The substrates are highly activated: Some reactions, like the condensation of certain amidines, can be promoted simply by a base or an iodine catalyst.[12][18]
-
Alternative energy sources are available: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating, often eliminating the need for a catalyst.[19] Ultrasound-promoted synthesis is another option that can enhance reaction rates.[2]
Q4: How do I properly handle air- and moisture-sensitive catalysts and ligands?
A: Proper handling is critical for reproducibility.
-
Storage: Store all sensitive reagents in a desiccator or a glovebox.
-
Weighing & Dispensing: Whenever possible, handle solids inside a glovebox. If a glovebox is unavailable, weigh them quickly in the air and immediately add them to the reaction vessel for inerting.
-
Reaction Setup: Use oven-dried or flame-dried glassware. Assemble the apparatus hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Solvents: Use anhydrous solvents, typically purchased in sealed bottles or dried using a solvent purification system. Degas the solvent before use by bubbling with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Managing steric hindrance in benzo[h]quinazoline synthesis
Technical Support Center: Benzo[h]quinazoline Synthesis
Welcome to the technical support resource for managing challenges in the synthesis of benzo[h]quinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold, particularly when faced with issues of steric hindrance. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these reactions, enabling you to troubleshoot effectively and innovate in your synthetic designs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding steric hindrance in the synthesis of benzo[h]quinazolines and related fused heterocyclic systems.
Q1: What is steric hindrance and why is it a particular problem in benzo[h]quinazoline synthesis?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction.[1] In essence, bulky substituents act like defensive players, blocking the path for reactants to approach and form the necessary transition states for bond formation.[1][2]
In the context of benzo[h]quinazoline synthesis, which often involves the fusion of a quinazoline ring system to a naphthalene core, this issue is particularly pronounced. Common synthetic routes, like the Friedländer annulation, require the precise alignment of a 2-aminonaphthyl ketone (or aldehyde) with a molecule containing an active methylene group. If either reactant possesses bulky groups, especially near the reactive centers (the amino group, the carbonyl carbon, or the active methylene), the reactants may be unable to achieve the required proximity and orientation for the initial condensation and subsequent cyclization, leading to drastically reduced yields or complete reaction failure.
Q2: My reaction yield is poor when using substituted starting materials. How do I know if steric hindrance is the primary cause?
A2: Differentiating steric effects from electronic effects is a crucial diagnostic step. Consider the following:
-
Run a Control Experiment: Synthesize the unsubstituted parent benzo[h]quinazoline under your current reaction conditions. If this reaction proceeds with a high yield, it strongly suggests that the substituents on your target molecule are the source of the problem.
-
Analyze Substituent Position: Is the bulky group located ortho to a reacting functional group? Steric effects are highly distance-dependent. A bulky tert-butyl group adjacent to the carbonyl will have a much greater impact than one at a more remote position on the naphthalene ring.
-
Compare with Electronic Analogs: If possible, run the reaction with a starting material that has a substituent of similar electronic properties but smaller size. For example, compare the result of a reaction with a tert-butyl substituent (bulky, weakly electron-donating) to one with a methyl group (small, weakly electron-donating). If the methyl-substituted reaction proceeds more efficiently, steric hindrance is the likely culprit.
Q3: Are there any general strategies that are known to be effective against steric hindrance in heterocyclic synthesis?
A3: Yes, several general strategies can be employed to overcome the activation energy barrier imposed by steric hindrance:
-
Increased Reaction Energy: Supplying more energy can force molecules past the steric barrier. This is commonly achieved by increasing the reaction temperature. More effectively, microwave irradiation can dramatically accelerate reactions by efficiently transferring energy directly to polar molecules in the solution, often leading to higher yields and significantly shorter reaction times.[3][4][5]
-
Use of Potent Catalysts: Standard catalysts may be insufficient. Switching to more active Lewis acids or transition-metal catalysts can lower the activation energy of the reaction, making the sterically hindered pathway more accessible.[6] Cobalt-based catalysts, for instance, have been noted for their sensitivity to steric hindrance, which can be leveraged for selectivity.[7]
-
High-Pressure Chemistry: Applying high pressure can force molecules closer together, overcoming steric repulsion and favoring transition states with a smaller volume.
-
Alternative Synthetic Routes: If optimizing conditions for a particular reaction fails, a different synthetic approach that avoids the sterically challenging step is often the best solution. This could involve forming a key bond earlier in the synthesis before the bulky groups are introduced or using powerful cross-coupling reactions to build the core structure.
Part 2: Troubleshooting Guide for Specific Issues
This section provides detailed, Q&A-based solutions to specific experimental problems encountered during benzo[h]quinazoline synthesis.
Q4: My Friedländer-type condensation between a 2-amino-1-naphthone and a β-ketoester is failing, presumably due to a bulky substituent on the naphthone. What are my immediate troubleshooting steps?
A4: This is a classic steric hindrance problem. The initial imine formation or the subsequent intramolecular cyclization is likely being inhibited. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow: Failing Friedländer Condensation
Caption: A systematic workflow for troubleshooting a failing Friedländer condensation.
-
Increase Reaction Energy: Your first and simplest modification should be to increase the reaction temperature, pushing it to the reflux point of a higher-boiling solvent like toluene or xylene. For a more significant impact, employ microwave irradiation. A typical starting point would be 120-150 °C for 15-30 minutes in a sealed microwave vial.[4][8] Microwave heating is renowned for its ability to accelerate sterically hindered reactions.[3][5]
-
Change the Catalyst: If thermal energy is insufficient, the catalyst is the next variable to address.
-
Lewis Acids: If you are using a mild Lewis acid (or none), switch to a more potent one. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has proven effective for activating nitriles in quinazoline synthesis under microwave conditions.[3] Zinc chloride (ZnCl₂) is also a good option as it acts as a promoter, improving yields when less reactive carbonyl compounds are involved.[3][5]
-
Brønsted Acids: Sometimes, a strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) can be effective, particularly in dehydrating conditions.
-
-
Consider an Alternative Route: If the direct condensation remains elusive, a multi-step approach may be necessary. For instance, palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization can be a powerful strategy to form the quinazoline ring system, bypassing the need for a direct condensation of two sterically encumbered fragments.[9][10]
Q5: I am attempting a transition-metal-catalyzed synthesis of a benzo[h]quinazoline derivative, but the reaction is sluggish. How can I optimize the catalytic system for a sterically demanding substrate?
A5: Sluggishness in a metal-catalyzed reaction with bulky substrates often points to issues with ligand association/dissociation or the inability of the substrate to coordinate properly with the metal center.
Mechanism of Steric Hindrance in Catalysis
Caption: Steric clash between bulky substrate and catalyst ligands prevents coordination.
Optimization Strategies:
-
Ligand Modification: The ligands on your metal catalyst are critical. If you are using a catalyst with bulky phosphine ligands (e.g., PPh₃), these can exacerbate the steric problem. Consider switching to a "ligand-free" system (where the solvent or a reactant may act as a weak ligand) or using catalysts with smaller, less demanding ligands. Some highly effective modern catalysts use specialized ligands designed to create an accessible coordination sphere.
-
Choice of Metal: Different metals have different coordination preferences and atomic radii. If a Ruthenium-catalyzed dehydrogenative coupling is slow[11], consider trying a Copper- or Iron-based system, which can be less expensive and sometimes more tolerant of specific functional groups or steric profiles.[12][13] Copper-catalyzed tandem approaches have been reported for quinazoline synthesis with good functional group tolerance.[7][12]
-
Oxidant and Base: In oxidative cyclizations, the choice of oxidant and base is crucial. Ensure they are not contributing to the steric problem or causing side reactions. For example, some manganese-catalyzed syntheses use TBHP as an oxidant in a non-polar solvent like chlorobenzene, which can be an effective system.[12]
-
Solvent: The solvent can influence the catalyst's activity and solubility. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene, Dioxane).
Table 1: Comparison of Selected Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Starting Materials | Conditions | Key Advantage | Reference |
| α-MnO₂ | 2-Aminobenzylamines + Alcohols | TBHP, Chlorobenzene | Robust, reusable heterogeneous catalyst. | [12] |
| CuI | (2-bromophenyl)methylamine + Amide | K₂CO₃, 2-propanol, 110 °C | Utilizes readily available starting materials. | [12] |
| [Ru]/L1 | 2-Aminophenyl ketones + Amines | Dioxane, 140 °C | Highly selective dehydrogenative coupling. | [11] |
| bmim[FeCl₄] | 2-Aminobenzophenone + Aldehyde | Solvent-free, 40 °C | Green, magnetic ionic liquid catalyst. | [13] |
| I₂ / NH₄OAc | o-Aminoarylketones + Aldehydes | EtOH or neat, moderate temp. | Inexpensive, metal-free, good for MCR. | [7] |
Part 3: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a method known to be effective for sterically hindered substrates.
Protocol 1: Microwave-Assisted Synthesis of a 2,4-Disubstituted Benzo[h]quinazoline
This protocol is a generalized procedure based on methodologies that leverage microwave irradiation to overcome the high activation energy of sterically hindered condensations.[3][5][8]
Materials:
-
Sterically hindered 2-amino-1-naphthyl ketone (1.0 eq)
-
Substituted aldehyde (1.2 eq)
-
Zinc Chloride (ZnCl₂, 0.2 eq)
-
Ammonium acetate (NH₄OAc, 5.0 eq)
-
Ethanol (or Toluene for higher temperatures)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-amino-1-naphthyl ketone (e.g., 1.0 mmol, 250 mg).
-
Reagent Addition: Add ammonium acetate (5.0 mmol, 385 mg), the substituted aldehyde (1.2 mmol), and zinc chloride (0.2 mmol, 27 mg).
-
Solvent Addition: Add 4 mL of ethanol to the vial. The mixture may not fully dissolve, which is acceptable.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Ramp time: 2 minutes
-
Hold time: 25 minutes
-
Stirring: High
-
Power: Dynamic (will adjust to maintain temperature)
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully uncapping it to release any internal pressure.
-
Work-up:
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzo[h]quinazoline derivative.
Rationale for Choices:
-
Microwave: Provides rapid and uniform heating, efficiently overcoming the activation barrier.[3][5]
-
ZnCl₂: Acts as a Lewis acid to activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial condensation, especially with less reactive substrates.[5]
-
Ammonium Acetate: Serves as the nitrogen source for the quinazoline ring in this multicomponent reaction format.
-
Ethanol: A common, relatively polar solvent suitable for microwave synthesis. If higher temperatures are needed, toluene can be substituted.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4-Dichloro-5-fluoroquinazoline
Welcome to the technical support center for the purification of crude 2,4-Dichloro-5-fluoroquinazoline (CAS 87611-00-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The protocols and advice provided herein are based on established chemical principles and validated methodologies.
I. Understanding the Chemistry: Synthesis and Common Impurities
Effective purification begins with understanding the potential impurities in your crude material. A common synthetic route to this compound involves the chlorination of 5-Fluoroquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphoryl chloride (POCl₃)[1].
Typical Synthesis Scheme: Starting Material: 5-Fluoroquinazoline-2,4(1H,3H)-dione Reagents: Phosphoryl chloride (POCl₃), often with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent such as toluene[1]. Reaction: The hydroxyl groups of the dione are replaced with chlorine atoms.
Based on this synthesis, the following impurities are commonly encountered:
-
Unreacted Starting Material: 5-Fluoroquinazoline-2,4(1H,3H)-dione.
-
Partially Chlorinated Intermediates: e.g., 2-Chloro-5-fluoroquinazolin-4(3H)-one.
-
Hydrolysis Products: If the reaction is quenched with water, some of the desired product can revert to the partially chlorinated intermediate or the starting dione[1].
-
Reagent Residues: Residual phosphoryl chloride and its decomposition products.
-
Solvent: Trapped solvent from the reaction or workup (e.g., toluene, ethyl acetate)[1].
II. Purification Strategy Workflow
The choice of purification method depends on the scale of your experiment and the nature of the impurities. Below is a general workflow for purifying crude this compound.
Caption: A general workflow for the purification of this compound.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My crude product is a dark, oily residue. What is the best first step for purification?
A1: An oily or dark-colored crude product suggests the presence of significant impurities, possibly residual reagents or polymeric byproducts. A good first step is to attempt to triturate the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or a mixture of hexanes and ethyl acetate. This can often help to precipitate the product as a solid, which can then be collected by filtration and further purified. If the product remains an oil, column chromatography is the recommended next step.
Q2: What is a good starting point for developing a column chromatography method?
A2: A common and effective method for the purification of this compound is silica gel column chromatography using toluene as the eluent[1]. To optimize the separation, start with Thin Layer Chromatography (TLC) analysis using different solvent systems. A good starting point for TLC solvent systems would be varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1). Toluene can also be tested as a mobile phase on TLC[1]. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product, with good separation from impurities.
Q3: I am seeing multiple spots on TLC after column chromatography. What could be the issue?
A3: If multiple spots are observed on TLC after purification, consider the following:
-
Column Overloading: Too much crude material was loaded onto the column, leading to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for separating the product from a specific impurity. Try a more polar or less polar solvent system, or consider a gradient elution.
-
Product Decomposition: this compound may be sensitive to the acidity of the silica gel. This is less common, but if suspected, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
Q4: Can I use recrystallization to purify my crude product?
A4: Yes, recrystallization can be an effective method, especially if the crude product is already a solid and the impurities are present in smaller amounts. A related compound, 2,4-dichloro-7-fluoroquinazoline, has been successfully recrystallized from acetone[2]. For this compound, you can screen for suitable recrystallization solvents.
Solvent Selection for Recrystallization:
| Solvent | Expected Solubility of Product |
|---|---|
| Acetone | Good solubility when hot, poor when cold[2] |
| Toluene | Moderate solubility |
| Ethyl Acetate | Moderate solubility |
| Ethanol | Possible, but may react with the product |
| Hexanes/Heptane | Low solubility, good for precipitating |
| Dichloromethane | High solubility, may not be ideal for recrystallization |
Q5: My purified product has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point is a classic indicator of impurities. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. Further purification by a different method (e.g., re-chromatography or recrystallization from a different solvent system) is recommended.
Q6: What are the key safety precautions when handling this compound?
A6: According to safety data sheets, this compound is classified as a substance that can cause skin and serious eye irritation[3]. It may also be harmful if swallowed[4]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3][4][5].
IV. Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a standard procedure for purifying this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Toluene (or an optimized hexanes/ethyl acetate mixture)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Fill the column about one-third full with the chosen eluent (e.g., toluene)[6].
-
-
Pack the Column:
-
In a separate beaker, prepare a slurry of silica gel in the eluent[6].
-
Pour the slurry into the column. Gently tap the side of the column to help the silica gel settle evenly and dislodge any air bubbles[7].
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Continuously drain the eluent until the liquid level is just at the top of the sand layer. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
Gently add fresh eluent to the column, taking care not to disturb the top layer of sand and silica.
-
-
Elute the Column:
-
Fill the column with the eluent and begin collecting fractions in test tubes[7].
-
Maintain a constant flow of eluent through the column.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white powder[1].
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone[2])
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., acetone).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
-
V. References
-
ChemicalBook. (2025-07-26). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
2a biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025-07-24). This compound | 87611-00-5. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2024-12-15). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2019-03-19). Column Chromatography [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Organic Chemistry Lab. (2022-02-12). Column Chromatography [Video]. YouTube. Retrieved from --INVALID-LINK--
References
- 1. This compound | 87611-00-5 [chemicalbook.com]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Stability of Halogenated Quinazolines in Solution
Welcome to the Technical Support Center for the stability testing of halogenated quinazolines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Halogenated quinazolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. However, their stability in solution can be a critical factor influencing experimental outcomes, shelf-life, and ultimately, therapeutic efficacy.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.
Troubleshooting Guide
This section addresses common problems observed during the stability testing of halogenated quinazolines in solution. Each issue is presented with probable causes and actionable solutions.
Issue 1: Rapid Degradation of the Halogenated Quinazoline in Aqueous Solution
Symptoms:
-
A rapid decrease in the parent compound's peak area in HPLC analysis.
-
Appearance of one or more new peaks corresponding to degradation products.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Probable Causes:
-
Hydrolysis: The quinazoline ring is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[1][2] In warm solutions, this process can lead to the opening of the pyrimidine ring to form derivatives of 2-aminobenzaldehyde, formic acid, and ammonia.[1] The presence of halogens, which are electron-withdrawing groups, can influence the electron density of the quinazoline core and potentially affect the rate of hydrolysis.
-
pH of the Solution: The stability of quinazolines is highly pH-dependent.[3][4] Extreme pH values (either highly acidic or highly alkaline) can significantly accelerate hydrolytic degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and other degradation pathways.
Solutions:
-
pH Control:
-
Recommendation: Maintain the pH of your solution within a neutral or near-neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate-buffered saline - PBS). The optimal pH for stability should be determined experimentally for each specific halogenated quinazoline.
-
Causality: Buffering the solution helps to resist changes in pH that can occur due to the dissolution of acidic or basic compounds or interaction with atmospheric CO2, thus minimizing pH-catalyzed degradation.
-
-
Temperature Management:
-
Recommendation: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).[5] Avoid repeated freeze-thaw cycles, as this can also lead to degradation.[6]
-
Causality: Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the rate of degradation reactions.
-
-
Solvent Selection:
-
Recommendation: For stock solutions, consider using a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, in which the compound is stable.[7] Subsequent dilutions into aqueous buffers for experiments should be done immediately before use.
-
Causality: Aprotic solvents do not participate in hydrolysis reactions, thus preserving the integrity of the compound during storage.
-
Issue 2: Unexplained Appearance of Degradation Products Under Ambient Light
Symptoms:
-
Inconsistent stability data between experiments conducted at different times of the day or in different laboratory environments.
-
Appearance of new peaks in the chromatogram when samples are left on the benchtop.
Probable Causes:
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[8][9] The energy from light can promote the cleavage of the carbon-halogen bond or other photochemical reactions, leading to the formation of degradation products.
Solutions:
-
Light Protection:
-
Recommendation: Conduct all experiments under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.
-
Causality: By blocking the entry of UV and visible light, you prevent the initiation of photochemical degradation reactions.
-
-
Photostability Studies:
-
Recommendation: Perform formal photostability studies as part of your forced degradation testing. Expose the compound in solution and as a solid to a controlled light source (e.g., a photostability chamber) and analyze for degradation.
-
Causality: This will help you to understand the specific photosensitivity of your compound and establish appropriate handling and storage procedures.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
Symptoms:
-
Variable degradation profiles under the same stress conditions (e.g., acid, base, oxidation).
-
Difficulty in achieving the target degradation of 5-20% as recommended by regulatory guidelines.[10][11]
Probable Causes:
-
Inadequate Control of Stress Conditions: Minor variations in temperature, pH, or reagent concentration can lead to significant differences in degradation rates.
-
Reactivity of Halogen Substituents: The type and position of the halogen on the quinazoline ring can influence its reactivity. For example, halogens at certain positions may be more susceptible to nucleophilic substitution under basic conditions.[12]
-
Oxidative Instability: The quinazoline nucleus can be susceptible to oxidation.[2][13] The presence of certain functional groups can enhance this susceptibility.
Solutions:
-
Standardized Protocols:
-
Recommendation: Utilize a well-defined and validated protocol for forced degradation studies.[6] Ensure precise control over all experimental parameters. A general workflow is provided below.
-
Causality: Standardization ensures the reproducibility and reliability of your stability data.
-
-
Systematic Approach to Stress Conditions:
-
Recommendation: Start with milder stress conditions and gradually increase the severity until the target degradation is achieved. For example, for acid/base hydrolysis, start at room temperature before proceeding to elevated temperatures.
-
Causality: This systematic approach allows for a better understanding of the degradation kinetics and helps to avoid complete degradation of the compound, which would yield little information about the degradation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for halogenated quinazolines?
A1: The primary degradation pathways include:
-
Hydrolysis: Cleavage of the quinazoline ring, particularly under acidic or basic conditions, is a common degradation route.[1]
-
Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, potentially forming N-oxides or leading to ring-opened products.[2][14]
-
Photodegradation: Cleavage of the carbon-halogen bond or other light-induced reactions can occur upon exposure to light.[8]
Q2: How does the type of halogen (F, Cl, Br, I) affect the stability of the quinazoline?
A2: The nature of the halogen can influence stability in several ways:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This suggests that iodo- and bromo-substituted quinazolines may be more susceptible to degradation pathways involving the cleavage of this bond, such as reductive dehalogenation or certain nucleophilic substitution reactions.
-
Electronegativity: The high electronegativity of fluorine can impact the overall electron distribution of the quinazoline ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack.
-
Leaving Group Ability: In nucleophilic aromatic substitution reactions, the leaving group ability of halogens is typically I > Br > Cl > F. This can be a factor in degradation under certain conditions, particularly in the presence of nucleophiles.
Q3: What analytical techniques are most suitable for stability testing of halogenated quinazolines?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable technique.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
Q4: How should I prepare my samples for a forced degradation study?
A4: A typical forced degradation study involves subjecting the halogenated quinazoline to various stress conditions to identify potential degradation products and pathways.[10][11][15] A general protocol is outlined below.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Halogenated Quinazoline
This protocol outlines the steps for conducting a forced degradation study to assess the stability of a halogenated quinazoline in solution. The goal is to achieve approximately 5-20% degradation.[10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the halogenated quinazoline in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at room temperature and 60°C.
-
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature.
-
Sample at various time points.
-
Neutralize samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature.
-
Sample at various time points.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven at 80°C.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution in a transparent vial to a light source (providing both UV and visible light) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Sample both exposed and control samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify and characterize any significant degradation products, potentially using LC-MS.
Data Presentation
Table 1: Hypothetical Stability Data for a Halogenated Quinazoline Under Forced Degradation
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 | RT | 5.2 | 1 |
| 0.1 N HCl | 8 | 60 | 18.5 | 2 |
| 0.1 N NaOH | 4 | RT | 15.8 | 2 |
| 3% H₂O₂ | 24 | RT | 8.9 | 1 |
| Thermal | 24 | 80 | 12.3 | 1 |
| Photolytic | 24 | RT | 10.5 | 1 |
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways of Halogenated Quinazolines
Caption: Potential degradation pathways for halogenated quinazolines.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsdr.org [ijsdr.org]
Machine Learning for Optimizing Quinazoline Reaction Yields: A Technical Support Center
Welcome to the technical support center for leveraging machine learning to optimize quinazoline reaction yields. This guide is designed for researchers, scientists, and drug development professionals who are looking to integrate computational strategies into their synthetic chemistry workflows. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the application of machine learning to optimize the synthesis of quinazolines, a critical scaffold in medicinal chemistry.
Q1: How can machine learning realistically improve my quinazoline reaction yields?
Q2: What kind of data do I need to collect to train a useful machine learning model for my specific quinazoline synthesis?
The quality and quantity of your data are paramount for building an effective ML model.[8][9] You will need a structured dataset that includes:
-
Reactant Information: Detailed structures of your starting materials (e.g., SMILES or other molecular representations).
-
Reaction Conditions: A comprehensive list of all varied parameters, including:
-
Temperature (°C)
-
Reaction time (hours)
-
Solvent(s) and their ratios
-
Catalyst(s) and loading (mol%)
-
Base(s) and equivalents
-
Concentration of reactants (Molarity)
-
-
Reaction Outcome: The measured reaction yield (%). It is also highly beneficial to include data from failed or low-yield reactions, as this helps the model learn the boundaries of the reaction space.[8]
Q3: Which machine learning algorithms are best suited for predicting quinazoline reaction yields?
Several machine learning algorithms have shown promise in predicting chemical reaction outcomes. The choice of algorithm often depends on the size and complexity of your dataset.[3]
-
For smaller datasets (tens to a few hundred reactions): Random Forest and Gradient Boosting models are often effective.[4] They are robust, can handle a mix of categorical and continuous data, and are less prone to overfitting with limited data.
-
For larger datasets (thousands of reactions): Neural networks and other deep learning models can capture more complex, non-linear relationships within the data, potentially leading to more accurate predictions.[10]
Q4: I'm not a data scientist. Are there accessible tools to help me implement this?
Yes, the field is evolving to make these tools more accessible to chemists. There are open-source libraries in Python, such as scikit-learn, that provide implementations of many common machine learning algorithms.[11] Additionally, platforms are emerging that offer more user-friendly interfaces for chemists to apply machine learning to their research without extensive coding knowledge.[12]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during the process of building and using a machine learning model for your quinazoline synthesis.
Issue 1: My machine learning model has poor predictive accuracy.
Low predictive accuracy is a common hurdle. The root cause often lies in the data or the model itself.
Troubleshooting Protocol:
-
Assess Data Quality and Quantity:
-
Insufficient Data: Machine learning models require a sufficient amount of data to learn the underlying patterns. For reaction optimization, a diverse set of experiments is crucial.[8][13] Consider if your dataset adequately covers the range of possible reaction conditions.
-
Data Errors and Noise: Carefully review your dataset for any inconsistencies, typos, or experimental errors. Inaccurate data will lead to a poorly performing model.[8]
-
Lack of Negative Data: If your dataset only contains high-yielding reactions, the model may not learn what conditions to avoid. Intentionally including data from failed or low-yield experiments is critical for building a robust model.[8]
-
-
Evaluate Feature Representation:
-
The way you represent your molecules and reaction conditions (featurization) is critical for the model's ability to learn.[8]
-
Are you using appropriate molecular descriptors that capture the relevant electronic and steric properties of your reactants?
-
Are categorical variables (like solvents or bases) properly encoded?
-
-
Check for Model Overfitting or Underfitting:
-
Overfitting: The model learns the training data too well, including the noise, and fails to generalize to new data. This is common with complex models and small datasets. Try using a simpler model or techniques like cross-validation and regularization.
-
Underfitting: The model is too simple to capture the underlying trends in the data. Consider using a more complex model or engineering more informative features.
-
-
Tune Hyperparameters:
-
Machine learning models have hyperparameters that are set before training (e.g., the number of trees in a random forest).[8] Use techniques like grid search or random search to find the optimal hyperparameter settings for your specific dataset.
-
Issue 2: The reaction conditions suggested by my model did not lead to the predicted high yield in the lab.
This discrepancy between prediction and experimental reality is a critical challenge.
Troubleshooting Protocol:
-
Verify Experimental Fidelity:
-
Ensure that the experimental conditions were reproduced in the lab with high fidelity to what was specified by the model. Small deviations in temperature, concentration, or reaction time can have a significant impact on the outcome.
-
-
Assess Model Extrapolation:
-
Check if the suggested conditions are far outside the range of the data the model was trained on. Machine learning models are generally good at interpolating within the known data space but can be unreliable when extrapolating to new, unexplored conditions.[8]
-
If the model is extrapolating, you may need to perform additional experiments in that region of the chemical space to provide the model with more data.
-
-
Consider "Hidden" Variables:
-
The model can only learn from the variables it is given. There may be unrecorded experimental factors influencing the reaction yield, such as:
-
Stirring speed
-
Atmosphere (e.g., inert gas purity)
-
Purity of reagents
-
Rate of addition of a reagent
-
-
If you suspect a hidden variable is at play, try to incorporate it into your dataset and retrain the model.
-
-
Iterative Model Refinement (Active Learning):
-
Use the results from your validation experiments (both successful and unsuccessful) to augment your training dataset.[14] Retraining the model with this new information will improve its accuracy and robustness over time. This iterative process of prediction, experimentation, and retraining is known as active learning.[14]
-
Experimental Protocol: Data Collection and Preparation for Machine Learning-Assisted Quinazoline Synthesis
This protocol outlines the steps for systematically collecting and preparing data for training a machine learning model to optimize quinazoline reaction yields.
1. Design of Experiments (DoE):
-
Instead of a one-factor-at-a-time approach, use a Design of Experiments (DoE) methodology to efficiently explore the reaction space. This will ensure that you capture the interactions between different parameters.
2. Reaction Setup and Execution:
-
For each reaction, meticulously record all parameters as outlined in the "Data Collection" table below.
-
Ensure consistency in experimental setup (e.g., glassware, stirring rate) to minimize unrecorded sources of variation.
3. Data Recording:
-
Use a standardized template to record your data. An example is provided below.
| Reactant 1 (SMILES) | Reactant 2 (SMILES) | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Concentration (M) | Yield (%) |
| Cc1ccccc1C(=O)N | O=Cc1ccc(N)cc1 | DMSO | K2CO3 | CuI | 120 | 12 | 0.1 | 85 |
| Cc1ccccc1C(=O)N | O=Cc1ccc(N)cc1 | DMF | Cs2CO3 | CuI | 100 | 24 | 0.2 | 72 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
4. Data Cleaning and Preprocessing:
-
Handle Missing Values: Decide on a strategy for handling any missing data points (e.g., exclusion or imputation).
-
Encode Categorical Variables: Convert non-numerical data (e.g., solvent, base) into a numerical format that the machine learning model can understand (e.g., one-hot encoding).
-
Feature Scaling: Normalize numerical features (e.g., temperature, time) to a common scale to prevent features with larger ranges from dominating the model training process.
Visualizations
Machine Learning Workflow for Reaction Optimization
Caption: A workflow for machine learning-guided reaction optimization.
Troubleshooting Logic for Poor Model Performance
Caption: A logical flow for troubleshooting poor ML model performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. futurism.com [futurism.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. scholar9.com [scholar9.com]
- 5. Automated Reaction Condition Optimization For Low-Yield Systems [eureka.patsnap.com]
- 6. AI in Chemical Synthesis: A Comprehensive Guide [mindmapai.app]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arocjournal.com [arocjournal.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. aimlic.com [aimlic.com]
- 14. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,4-Dichloro-5-fluoroquinazoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, quinazoline derivatives stand out for their broad spectrum of biological activities. The strategic introduction of halogen atoms, particularly fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2,4-Dichloro-5-fluoroquinazoline, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of direct experimental spectra for this specific isomer, this guide leverages a predictive approach grounded in the empirical data of its close structural analogs: 2,4-dichloroquinazoline and its 6-fluoro and 7-fluoro isomers. By understanding the influence of the fluorine substituent's position on the spectroscopic fingerprint, researchers can gain valuable insights for structural confirmation and reaction monitoring.
The Significance of Fluorine Substitution in Quinazolines
The introduction of a fluorine atom into an organic molecule can induce profound changes in its electronic properties, lipophilicity, and metabolic stability. In the context of quinazolines, the position of the fluorine substituent on the benzene ring dictates its influence on the molecule's overall characteristics. This guide focuses on the 5-fluoro isomer and compares it with the parent 2,4-dichloroquinazoline and other positional isomers to elucidate the specific spectroscopic signatures arising from the fluorine atom at the C-5 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the atomic connectivity and chemical environment.
Experimental Protocol: NMR Spectroscopy
A standardized approach is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment (zg30) is typically used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay are often required.
-
¹⁹F NMR: A simple pulse-acquire sequence is used. Proton decoupling is often employed to simplify the spectra. The wide chemical shift range of ¹⁹F NMR necessitates a larger spectral width.[1]
Caption: A streamlined workflow for NMR analysis of small organic molecules.
Comparative NMR Data
The following table summarizes the reported ¹H NMR data for relevant 2,4-dichloroquinazoline analogs.
| Compound | H-5 | H-6 | H-7 | H-8 | Reference |
| 2,4-dichloroquinazoline | 8.20-8.30 (d) | 8.00-8.10 (m) | 7.70-7.80 (d) | 8.00-8.10 (m) | [2] |
| 2,4-dichloro-6-fluoroquinazoline | - | - | - | - | [3] |
| 2,4-dichloro-7-fluoroquinazoline | - | - | - | - | [4] |
Predicted NMR Spectra for this compound
¹H NMR: The ¹H NMR spectrum of this compound is expected to be distinct from its isomers. The fluorine atom at C-5 will exert a strong electron-withdrawing effect and will couple with the neighboring protons.
-
H-6, H-7, and H-8: These protons will appear as multiplets in the aromatic region, likely between 7.5 and 8.5 ppm.
-
¹H-¹⁹F Coupling: Significant coupling is expected between the fluorine at C-5 and the proton at C-6 (³JHF) and to a lesser extent with the proton at H-7 (⁴JHF). This will result in a doublet of doublets or a more complex multiplet for H-6.
¹³C NMR: The ¹³C NMR spectrum will be highly informative.
-
C-2 and C-4: These carbons, bonded to chlorine, will appear downfield.
-
C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift will be significantly influenced by the fluorine substituent.
-
C-4a, C-6, C-8a: These carbons will show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).
¹⁹F NMR: The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.
-
A single resonance is expected for the fluorine atom at the C-5 position. The chemical shift will be characteristic of an aryl fluoride.[1][5] The signal will likely be a multiplet due to coupling with H-6 and H-7.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Experimental Protocol: GC-MS
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection: A split/splitless injector is commonly used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.
-
Oven Program: A temperature gradient is employed to ensure good separation and peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
Caption: A typical workflow for GC-MS analysis of halogenated organic compounds.
Comparative Mass Spectrometry Data
The molecular weight and isotopic pattern are key identifiers in mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2,4-dichloroquinazoline | C₈H₄Cl₂N₂ | 199.03 | Characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
| This compound | C₈H₃Cl₂FN₂ | 217.03 | Isotopic pattern for two chlorine atoms. The presence of fluorine is confirmed by the mass shift. |
| 2,4-dichloro-6-fluoroquinazoline | C₈H₃Cl₂FN₂ | 217.02 | Similar to the 5-fluoro isomer, with the same molecular weight and isotopic pattern. |
Predicted Mass Spectrum for this compound
The mass spectrum of this compound will be characterized by:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 216 (for ³⁵Cl isotopes) with the characteristic isotopic cluster for two chlorine atoms (m/z 218 and 220).
-
Fragmentation Pattern: Common fragmentation pathways for quinazolines involve the loss of chlorine atoms and fragmentation of the quinazoline ring system. The presence of the fluorine atom may influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Experimental Protocol: FT-IR
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.[6][7]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.[8]
Comparative IR Data
| Compound | C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |
| 2,4-dichloroquinazoline | ~1619 | ~755 | ~3040 | [2] |
| 2,4-dichloro-6,7-dimethoxyquinazoline | - | - | - | [9] |
Predicted IR Spectrum for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C=N and C=C stretching: In the region of 1620-1450 cm⁻¹.
-
C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹, which is characteristic of aryl fluorides.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).
-
The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
Comparative UV-Vis Data
Quinazoline derivatives typically exhibit two main absorption bands in their UV-Vis spectra.[10]
-
π → π* transitions: Usually observed at shorter wavelengths (240-300 nm).
-
n → π* transitions: Typically appear at longer wavelengths (310-425 nm).[10]
The position and intensity of these bands are influenced by the substituents on the quinazoline ring.
Predicted UV-Vis Spectrum for this compound
The UV-Vis spectrum of this compound is expected to show absorption maxima in the ranges typical for quinazoline derivatives. The fluorine atom at the 5-position may cause a slight hypsochromic (blue) or bathochromic (red) shift of the absorption bands compared to the unsubstituted 2,4-dichloroquinazoline, depending on the nature of the electronic transition.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on a comparative analysis of its structural analogs. While direct experimental data remains elusive, the predictive approach outlined herein, grounded in established spectroscopic principles, offers a robust framework for researchers working with this and related fluorinated quinazoline derivatives. The detailed protocols and comparative data serve as a valuable resource for structural elucidation, purity assessment, and the rational design of novel bioactive molecules.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 2,4-DICHLORO-6-FLUOROQUINAZOLINE(134517-57-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,4-Dichloro-5-fluoroquinazoline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of novel therapeutics, intermediates such as 2,4-dichloro-5-fluoroquinazoline often play a pivotal role. The unequivocal confirmation of its structure is a critical checkpoint, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, offering a comparative approach grounded in the fundamental principles of NMR and data from analogous compounds.
The Predicted ¹H NMR Spectrum: A First Look
Figure 1: Structure of this compound with proton numbering.
Caption: Structure of this compound.
Based on established substituent effects, the predicted ¹H NMR spectrum in a solvent like CDCl₃ would likely exhibit three distinct signals in the aromatic region, corresponding to H-6, H-7, and H-8.
Comparative Analysis: Deconstructing the Substituent Effects
To understand the predicted spectrum, we will build a comparative analysis starting from the parent quinazoline and progressively adding the substituents.
Quinazoline: The Parent Scaffold
The ¹H NMR spectrum of quinazoline itself provides a baseline. The protons on the benzene ring (H-5, H-6, H-7, and H-8) and the pyrimidine ring (H-2 and H-4) give rise to a complex multiplet system.
2,4-Dichloroquinazoline: The Impact of Chloro Groups
The introduction of two chloro-substituents at positions 2 and 4 dramatically simplifies the spectrum by removing the pyrimidine protons. A predicted ¹H NMR spectrum for 2,4-dichloroquinazoline in DMSO-d₆ shows signals at approximately 8.32 ppm (d, J = 8.4 Hz, 1H), 8.18 ppm (tt, J = 8.7, 1.5 Hz, 1H), 8.06 ppm (dd, J = 7.8, 0.6 Hz, 1H), and 7.92 ppm (tt, J = 7.8, 0.9 Hz, 1H). These correspond to the four protons on the benzene portion of the molecule. The electron-withdrawing nature of the chloro-substituents and the nitrogen atoms in the pyrimidine ring leads to a general downfield shift of these aromatic protons compared to benzene.
The Effect of a 5-Fluoro Substituent
Now, let's consider the critical addition of the fluorine atom at the 5-position. Fluorine is a highly electronegative atom and will exert a strong inductive electron-withdrawing effect, deshielding nearby protons. Furthermore, fluorine has a nuclear spin of 1/2 and will couple with neighboring protons, leading to characteristic splitting patterns.
A key phenomenon to consider is through-space coupling . When a proton and a fluorine atom are in close spatial proximity, a coupling interaction can occur directly through space, rather than through the bonding network. This is particularly relevant for the proton at position 6 (H-6) in this compound.
Experimental evidence from studies on 4-anilino-5-fluoroquinazolines has demonstrated significant through-space coupling between the fluorine at C-5 and a nearby N-H proton, with coupling constants as large as 19 Hz.[1][2] This provides a strong basis to predict a similar, albeit likely smaller, through-space coupling between F-5 and H-6 in our target molecule.
Predicted ¹H NMR Spectrum of this compound: A Detailed Interpretation
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H-8 | ~8.2 - 8.4 | dd | JH8-H7 ≈ 8-9, JH8-F5 ≈ 1-2 | Deshielded due to proximity to the electron-withdrawing pyrimidine ring. Shows ortho coupling to H-7 and potentially a small long-range coupling to F-5. |
| H-7 | ~7.8 - 8.0 | ddd | JH7-H8 ≈ 8-9, JH7-H6 ≈ 7-8, JH7-F5 ≈ 4-6 | Experiences ortho coupling to H-8 and H-6, and a significant meta coupling to F-5. |
| H-6 | ~7.6 - 7.8 | dd | JH6-H7 ≈ 7-8, JH6-F5 ≈ 9-11 | Shows ortho coupling to H-7 and a large through-space coupling to F-5. |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹H NMR Analysis
To validate this predicted spectrum, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to cover the aromatic region (approximately 7-9 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
4. Advanced 2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. Cross-peaks will confirm the coupling between H-6, H-7, and H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can be crucial for assigning the quaternary carbons and confirming the overall structure.
-
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide direct evidence of through-space interactions between the fluorine at C-5 and the proton at C-6.
Figure 2: Workflow for NMR-based Structural Elucidation.
Caption: A typical workflow for the structural analysis of a novel compound using NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a clean three-proton system in the aromatic region, with distinct chemical shifts and coupling patterns dictated by the electronic and spatial arrangement of the chloro and fluoro substituents. A thorough analysis, including 2D NMR techniques, is essential for the unambiguous assignment of each proton and the confirmation of the molecular structure. This guide provides a solid framework for researchers to interpret the ¹H NMR data of this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications.
References
A Senior Application Scientist's Guide to Interpreting ¹³C NMR Chemical Shifts for Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. As such, the precise and unambiguous structural elucidation of novel quinazoline derivatives is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of these molecules. This guide offers a comparative analysis of ¹³C NMR chemical shifts for a range of quinazoline derivatives, providing experimental data and field-proven insights to aid researchers in their structural interpretation.
The Quinazoline Core: A ¹³C NMR Baseline
The quinazoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene ring fused to a pyrimidine ring. The numbering of the carbon atoms is crucial for the assignment of chemical shifts.
Introduction: The Quinazoline Scaffold and the Analytical Challenge of Dichlorination
An In-Depth Guide to the Mass Spectrometry Fragmentation of Dichlorinated Quinazolines for Researchers, Scientists, and Drug Development Professionals
The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antihypertensives, and anti-inflammatory drugs. The introduction of chlorine atoms to this scaffold profoundly modulates its physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
For researchers in drug discovery and development, the precise structural characterization of these chlorinated analogues is paramount. Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly in tandem with collision-induced dissociation (CID), stands as a cornerstone technique for this purpose. However, the presence of two chlorine atoms introduces specific complexities and characteristic patterns in the mass spectrum. Understanding these fragmentation pathways is not merely an academic exercise; it is essential for unambiguous isomer identification, impurity profiling, and metabolite characterization.
This guide provides a detailed examination of the ESI-MS/MS fragmentation patterns of dichlorinated quinazolines. We will move beyond simple spectral interpretation to explain the underlying chemical principles, compare fragmentation across related structures, and provide a practical protocol for data acquisition.
Pillar 1: The Isotopic Signature - An Unmistakable Marker
The most immediate and defining characteristic of a chlorinated compound in mass spectrometry is its isotopic pattern. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[1] This approximate 3:1 natural abundance ratio creates a distinct signature in the mass spectrum.[2][3][4]
For a monochlorinated compound, the molecular ion region will display two peaks separated by 2 m/z units: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.
For a dichlorinated compound, this pattern becomes more complex and even more informative. There are three possibilities for the isotopic composition of the two chlorine atoms: (³⁵Cl)(³⁵Cl), (³⁵Cl)(³⁷Cl), and (³⁷Cl)(³⁷Cl). This results in a characteristic triplet of peaks in the molecular ion cluster:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The theoretical relative intensities of these peaks, based on statistical probability, are approximately 9:6:1 . This distinctive isotopic cluster is a highly reliable indicator for the presence of two chlorine atoms in an unknown analyte.
| Isotopic Composition | Peak | Theoretical Relative Intensity | Practical Appearance |
| (³⁵Cl)(³⁵Cl) | M | (0.758)² ≈ 57.4% | 100 (Normalized) |
| (³⁵Cl)(³⁷Cl) | M+2 | 2(0.758)(0.242) ≈ 36.7% | ~64 |
| (³⁷Cl)(³⁷Cl) | M+4 | (0.242)² ≈ 5.9% | ~10 |
This table summarizes the characteristic isotopic pattern for a dichlorinated compound.
Pillar 2: Deciphering the Fragmentation Pathways
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion ([M+H]⁺) of a dichlorinated quinazoline is subjected to energetic collisions with an inert gas, causing it to fragment. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation is governed by the inherent stability of the quinazoline ring, the influence of the electron-withdrawing chlorine atoms, and the position of protonation.
The Foundation: Fragmentation of the Quinazoline Core
Before considering the influence of the chlorine atoms, it is crucial to understand the fragmentation of the parent quinazoline ring. Studies using electron impact (EI) ionization, a higher-energy technique, have shown that the fundamental fragmentation pathway involves the sequential loss of two molecules of hydrogen cyanide (HCN) from the pyrimidine ring.[5] This indicates the inherent instability of the six-membered pyrimidine portion of the scaffold compared to the more robust benzene ring.
Under the softer conditions of ESI-MS/MS, fragmentation of the protonated quinazoline core is also expected to initiate in the pyrimidine ring, which typically contains the most favorable sites for protonation (the nitrogen atoms).
Primary Fragmentation of Dichlorinated Quinazolines
For dichlorinated quinazolines, the initial and most dominant fragmentation events involve the chlorine substituents themselves.
-
Loss of Hydrogen Chloride (HCl): This is often the most favorable initial fragmentation step. It is a common pathway for chlorinated aromatic compounds and involves the elimination of a chlorine atom along with a hydrogen atom, resulting in a product ion at [M+H - 36]⁺ . This is an even-electron fragmentation process and is typically highly efficient. The resulting ion still retains one chlorine atom and will therefore exhibit a characteristic M'/M'+2 doublet with a 3:1 ratio.
-
Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond can also lead to the loss of a chlorine radical, producing a product ion at [M+H - 35]⁺ . This is a less common pathway for even-electron ions generated by ESI but can be observed, particularly at higher collision energies.
The relative propensity for losing HCl versus a •Cl radical is influenced by the position of the chlorine atoms and the availability of nearby hydrogen atoms for rearrangement.
Secondary Fragmentation: Ring Cleavage
Following the initial loss of HCl or •Cl, the resulting product ion undergoes further fragmentation, often involving the cleavage of the heterocyclic ring system.
-
Sequential Loss of HCN: Drawing from the fundamental fragmentation pattern of the quinazoline core, a prominent secondary fragmentation is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring.[5] For an ion that has already lost HCl, this would result in a product ion at [M+H - 36 - 27]⁺ .
-
Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated rings can undergo a characteristic RDA fragmentation.[6] For the quinazoline scaffold, this could involve the cleavage of the pyrimidine ring, leading to the expulsion of a neutral species and the formation of a stable fragment ion. The specific masses of the resulting fragments would depend on which bonds are broken and where the chlorine atoms are located.
The overall fragmentation cascade can be visualized as follows:
Caption: Generalized fragmentation pathway for dichlorinated quinazolines.
Pillar 3: Comparative Analysis - The Power of Isomeric Distinction
A key application of MS/MS is the ability to distinguish between positional isomers—compounds with the same formula but different atom arrangements. The fragmentation pattern of a dichlorinated quinazoline is highly dependent on the location of the chlorine atoms, as this dictates the stability of the resulting fragment ions.
Consider two hypothetical isomers: 2,4-dichloroquinazoline and 6,7-dichloroquinazoline .
-
2,4-Dichloroquinazoline: Both chlorine atoms are on the electron-deficient pyrimidine ring. The C-Cl bonds here are activated by the adjacent nitrogen atoms. Fragmentation would likely be initiated by a facile loss of HCl, involving one of these chlorine atoms. The subsequent fragmentation would heavily involve the breakdown of this now-modified pyrimidine ring.
-
6,7-Dichloroquinazoline: Both chlorine atoms are on the electron-rich benzene ring. These C-Cl bonds are more typical of a standard chlorinated aromatic system. While loss of HCl is still a primary pathway, the stability of the resulting benzynic-type fragment ion would differ from the previous isomer. Furthermore, after the initial loss, the intact pyrimidine ring might fragment via HCN loss before the benzene ring breaks apart.
The relative abundance of key fragment ions can serve as a diagnostic tool. For example, the stability of the cation formed after the loss of a chlorine radical (•Cl) can differ significantly between isomers, leading to a much more intense [M+H - 35]⁺ peak for one isomer compared to another.[7] This principle allows for the differentiation of isomers that may be inseparable by chromatography.[8][9]
| Feature | Non-halogenated Quinazoline | Monochlorinated Quinazoline | Dichlorinated Quinazoline |
| Isotopic Pattern | Single M peak (with M+1 from ¹³C) | M / M+2 doublet (~3:1) | M / M+2 / M+4 triplet (~9:6:1) |
| Primary Loss | HCN (27 Da) | HCl (36 Da) | HCl (36 Da) |
| Key Fragments | [M+H-27]⁺ | [M+H-36]⁺, [M+H-36-27]⁺ | [M+H-36]⁺, [M+H-36-27]⁺ |
| Complexity | Simple, dominated by ring cleavage. | Intermediate, dominated by initial HCl loss. | High, dominated by initial HCl loss, with characteristic isotopic clusters for all Cl-containing fragments. |
This table provides a comparative summary of the expected fragmentation behavior.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible MS/MS data is critical. The following section outlines a robust, step-by-step methodology for the analysis of a dichlorinated quinazoline standard using a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Caption: A typical LC-MS/MS workflow for analyzing small molecules.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: Start with a high-concentration stock in a strong organic solvent (like DMSO or Methanol) to ensure complete dissolution. The working solution is diluted into the initial mobile phase composition to ensure good peak shape upon injection and prevent analyte precipitation.
-
Protocol:
-
Accurately weigh and dissolve the dichlorinated quinazoline standard to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL in a solvent mixture matching the initial LC conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
-
Chromatographic Separation:
-
Causality: A reversed-phase C18 column is the standard for non-polar to moderately polar small molecules.[3] A gradient elution starting with high aqueous phase allows for strong retention of the analyte on the column, while the subsequent increase in organic phase concentration elutes the compound as a sharp, well-defined peak. Formic acid is added to the mobile phase to act as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.[3][10]
-
Protocol:
-
Equilibrate a C18 column with 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Inject 1-5 µL of the working solution.
-
Run a linear gradient from 5% B to 95% B over 5-10 minutes.
-
Hold at 95% B for 2 minutes to wash the column, then return to initial conditions and re-equilibrate.
-
-
-
Mass Spectrometry Analysis:
-
Causality: The analysis is a multi-step process. First, a full scan (MS1) is performed to find the m/z of the protonated molecule and confirm its characteristic 9:6:1 isotopic pattern. Then, a product ion scan (MS/MS) is performed where the precursor ion is isolated, fragmented by CID, and the resulting product ions are detected. Optimizing the collision energy is critical; too low, and no fragmentation occurs; too high, and only small, uninformative fragments are produced.[11][12]
-
Protocol:
-
Set the ESI source to positive ion mode.
-
Perform a full scan experiment to locate the [M+H]⁺ ion cluster for the dichlorinated quinazoline. Verify the M, M+2, and M+4 peaks and their relative intensities.
-
Create a product ion scan method. In the first quadrupole (Q1), set the mass to isolate the monoisotopic [M+H]⁺ peak (the 'M' peak).
-
In the collision cell (q2), apply a range of collision energies (e.g., perform multiple injections at 10, 20, and 30 eV) to generate a comprehensive fragmentation spectrum.
-
In the final quadrupole (Q3), scan a mass range (e.g., m/z 50 up to the precursor mass) to detect all product ions.
-
-
Conclusion
The mass spectrometric fragmentation of dichlorinated quinazolines is a predictable process governed by fundamental chemical principles. The analysis begins with the immediate recognition of the hallmark 9:6:1 isotopic cluster for two chlorine atoms. Under ESI-MS/MS conditions, fragmentation is typically initiated by the facile loss of HCl, followed by cleavages of the heterocyclic core, such as the loss of HCN. Crucially, the specific fragmentation pathways and the relative intensities of the product ions are highly sensitive to the positions of the chlorine atoms, providing a powerful tool for the unambiguous differentiation of structural isomers. By following a systematic experimental workflow, researchers can generate high-quality data to confidently elucidate the structures of these vital pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination with Tosylation | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Structural Elucidation for Drug Development Professionals
An In-Depth Technical Guide to the FT-IR Analysis of 2,4-Dichloro-5-fluoroquinazoline
As a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors, the structural integrity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its characterization. This guide provides a detailed examination of the FT-IR spectrum of this compound, explains the experimental rationale, and compares its spectral features with relevant structural analogs to aid researchers in unequivocal identification and quality control.
The Molecular Blueprint: Functional Groups of this compound
Understanding the constituent functional groups is the first step in predicting and interpreting an FT-IR spectrum. The molecule is composed of a heterocyclic quinazoline core, two chlorine substituents, and one fluorine substituent, each contributing unique vibrational signatures.
Caption: Molecular structure of this compound.
Acquiring a High-Fidelity Spectrum: An Optimized Experimental Protocol
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid powder like this compound[1], the Potassium Bromide (KBr) pellet method is a robust and widely used technique.[2][3] The causality behind this choice lies in KBr's infrared transparency and its ability to form a non-absorbing matrix, preventing spectral interference.
Step-by-Step KBr Pellet Preparation and Analysis
-
Sample and KBr Preparation: Dry approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopic grade KBr in an oven at ~100°C to remove any adsorbed water.[4] The presence of water would introduce a very broad O-H stretching band around 3400 cm⁻¹, which could obscure N-H or C-H features in other compounds, and it is good practice to eliminate it.[4]
-
Grinding and Mixing: Transfer the dried KBr and sample to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2] This step is critical to reduce particle size, which minimizes scattering of the infrared beam and prevents distortion of absorption bands.[4]
-
Pellet Formation: Place the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[2]
-
Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.[5]
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is generally recorded in the mid-infrared range of 4000 to 400 cm⁻¹.[5][6]
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Dissection: Interpreting the Vibrational Fingerprint
The FT-IR spectrum is typically divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[7][8] The fingerprint region is particularly complex but contains highly characteristic absorptions for the molecule as a whole.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & References |
| 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch | Medium to Weak | Typical for C-H bonds on an aromatic ring.[9][10] |
| 1635 - 1475 cm⁻¹ | Quinazoline Ring C=C and C=N Stretches | Strong to Medium | Characteristic multiple-band pattern for the quinazoline heterocyclic core.[11] |
| ~1488, ~1183 cm⁻¹ | C-F Stretch | Strong | The highly polar C-F bond gives a strong absorption. The exact position can vary, but these values are reported for a similar quinazoline derivative.[12] Other sources indicate a broad range of 1400-1000 cm⁻¹. |
| 1290 - 1010 cm⁻¹ | Aromatic C-H In-Plane Bending | Medium | Common deformation vibrations within the aromatic plane.[11] |
| 850 - 550 cm⁻¹ | C-Cl Stretch | Strong to Medium | The C-Cl stretching vibration falls squarely in this region of the fingerprint area.[6][9] The presence of two C-Cl bonds may result in multiple or broadened peaks. |
| 1000 - 700 cm⁻¹ | Aromatic C-H Out-of-Plane Bending | Strong | These strong bands are often diagnostic of the substitution pattern on the aromatic ring.[9][11] |
Comparative FT-IR Analysis: Differentiating from Structural Analogs
In a drug development pipeline, it is crucial to distinguish the target molecule from potential precursors, isomers, or side-products. FT-IR spectroscopy excels at this by highlighting key structural differences.
Let's compare the expected spectrum of This compound with two plausible alternatives: 2,4-Dichloroquinazoline (a common precursor) and 5-Fluoro-2,4(1H,3H)-quinazolinedione (the starting material for its synthesis[1]).
| Functional Group | This compound | 2,4-Dichloroquinazoline | 5-Fluoro-2,4(1H,3H)-quinazolinedione |
| Aromatic C-H Stretch | Present (3100-3000 cm⁻¹) | Present (3100-3000 cm⁻¹) | Present (3100-3000 cm⁻¹) |
| N-H Stretch | Absent | Absent | Present (Broad, ~3200 cm⁻¹) |
| C=O Stretch | Absent | Absent | Present (Strong, ~1700 cm⁻¹) |
| Quinazoline Ring (C=C, C=N) | Present (1635-1475 cm⁻¹) | Present (Similar range, but peak positions may shift slightly due to the absence of the F atom) | Present (Modified due to C=O groups) |
| C-F Stretch | Present (~1488, ~1183 cm⁻¹) | Absent | Present (~1480-1180 cm⁻¹) |
| C-Cl Stretch | Present (850-550 cm⁻¹) | Present (850-550 cm⁻¹) | Absent |
Key Distinguishing Features:
-
vs. 2,4-Dichloroquinazoline: The most definitive difference is the presence of strong C-F stretching bands between 1400 and 1100 cm⁻¹ for the target molecule, which will be completely absent in the spectrum of 2,4-Dichloroquinazoline.
-
vs. 5-Fluoro-2,4(1H,3H)-quinazolinedione: The transformation from the dione to the dichloro- product is clearly marked by three major changes:
-
The disappearance of the strong, broad N-H stretching absorption above 3000 cm⁻¹.
-
The disappearance of the very strong C=O (amide) stretching peak around 1700 cm⁻¹.
-
The appearance of the C-Cl stretching absorptions in the 850-550 cm⁻¹ region.
-
Caption: Logical diagram for differentiating quinazoline analogs by FT-IR.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of the quinazoline core, C-H, C-F, and C-Cl bonds, a detailed and predictive interpretation of the spectrum is possible. This guide demonstrates that through a systematic analysis of key spectral regions, one can not only confirm the identity of the target molecule but also confidently distinguish it from its synthetic precursors and non-fluorinated analogs. This level of analytical certainty is essential for ensuring the quality and consistency of intermediates used in pharmaceutical research and development.
References
- 1. This compound | 87611-00-5 [chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. jascoinc.com [jascoinc.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Halogenated Quinazoline Derivatives in Oncology Research
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[2][3] This guide provides an in-depth comparative analysis of halogenated quinazoline derivatives, offering experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals. Our focus will be on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.[4]
The Significance of Halogenation in Quinazoline-Based Drug Design
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the quinazoline scaffold is a key strategy in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent can dramatically alter the biological activity of quinazoline derivatives.[5][6] For instance, substitution at the C3' position of the 4-anilinoquinazoline core has been shown to modulate EGFR inhibitory potency significantly.[5]
Comparative Analysis of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Halogenated quinazoline derivatives, such as gefitinib and erlotinib, are prominent examples of EGFR tyrosine kinase inhibitors (TKIs).[9]
Below is a comparative table summarizing the in vitro activity of various halogenated quinazoline derivatives against EGFR and selected cancer cell lines.
| Compound ID | Halogen Substituent | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3'-H | EGFR | 0.029 | - | - | [5] |
| 2 | 3'-F | EGFR | 0.0038 | - | - | [5] |
| 3 | 3'-Cl | EGFR | 0.00031 | A431 | 0.49 | [5][6] |
| 4 | 3'-Br | EGFR | 0.00025 | A431 | 0.33 | [5][6] |
| 5 | 3'-I | EGFR | 0.00089 | - | - | [5] |
| 6 | 6-Fluoro | - | - | NCI, MCF-7 | Micromolar Range | [2] |
| 7 | 7-Chloro | - | A549 | 1.6 | [10] | |
| 8 | 8-Fluoro, 3'-Bromo | Aurora A Kinase | Potent Inhibition | SNB-75 | Potent Cytotoxicity | [11] |
Table 1: Comparative in vitro activity of halogenated quinazoline derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
The data clearly indicates that the presence and nature of the halogen at the 3'-position of the aniline ring significantly impact EGFR inhibitory activity, with the bromine-substituted derivative (Compound 4) showing the highest potency in this series.[5]
Mechanistic Insights: The EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the MAPK, PI3K/Akt, and JNK pathways, ultimately leading to cell proliferation, survival, and migration.[8][12][13] Halogenated quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[8]
Caption: EGFR signaling pathway and the inhibitory action of halogenated quinazoline derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Synthesis of a 2,4-Disubstituted Halogenated Quinazoline Derivative
This protocol describes a general method for the synthesis of 2,4-disubstituted quinazolines, which can be adapted for halogenated precursors.[14][15][16]
Caption: General workflow for the synthesis of 2,4-disubstituted quinazolines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a halogenated 2-aminobenzonitrile (1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add the appropriate Grignard reagent (1.2 mmol) dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: To the crude intermediate, add ammonium formate (5 mmol) and heat the mixture at 150°C for 1-2 hours.
-
Purification: After cooling to room temperature, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,4-disubstituted halogenated quinazoline.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinazoline derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Conclusion and Future Perspectives
Halogenated quinazoline derivatives represent a highly promising class of anticancer agents, particularly as EGFR inhibitors. The strategic incorporation of halogens allows for the fine-tuning of their pharmacological properties, leading to enhanced potency and selectivity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery. Future research should focus on exploring novel halogenation patterns and combination therapies to overcome drug resistance and further improve the therapeutic index of these remarkable compounds.
References
- 1. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcat.com [ijpcat.com]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Molecular Docking, Invitro Anticancer and Antibacterial Evaluation of Novel Pyrazole Linked with Quinazoline Scaffolds – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Halogen Effect: A Comparative Analysis of 5-Fluoroquinazoline and 5-Chloroquinazoline Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic substitution on this heterocyclic system can profoundly influence the biological activity, pharmacokinetic properties, and overall drug-like characteristics of the resulting derivatives. Among the myriad of possible modifications, halogenation at the 5-position of the quinazoline ring has emerged as a key strategy to modulate potency and selectivity. This guide provides an in-depth, objective comparison of the biological activities of 5-fluoroquinazoline and 5-chloroquinazoline derivatives, supported by experimental data, to aid researchers in the rational design of next-generation therapeutics.
The Rationale for Halogenation at the 5-Position
The introduction of a halogen atom, such as fluorine or chlorine, at the 5-position of the quinazoline core can impart several advantageous properties. These include:
-
Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron density of the quinazoline ring system, influencing its interaction with biological targets.
-
Enhanced Binding Affinity: The halogen atom can participate in various non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, thereby enhancing the binding affinity of the molecule to its target protein.
-
Improved Pharmacokinetic Profile: Halogenation can influence metabolic stability by blocking potential sites of metabolism, and it can also impact cell permeability and bioavailability.
-
Conformational Control: The steric bulk of the halogen atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.
The choice between a fluorine and a chlorine substituent is a nuanced decision in drug design, as their distinct properties can lead to significantly different biological outcomes.
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies of 5-fluoro versus 5-chloroquinazoline derivatives are not abundant in the literature, a careful analysis of existing data allows for the elucidation of key trends and structure-activity relationships (SAR).
Anticancer Activity
The primary therapeutic area for quinazoline derivatives is oncology, where they have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
One study investigating 6-substituted quinazoline derivatives for their antitumor activity found that the nature of the substituent at this position significantly impacted potency. The order of activity was determined to be Cl > NO2 > F, suggesting that in this particular scaffold, the larger and more polarizable chlorine atom was more favorable for anticancer activity than the smaller, more electronegative fluorine atom.[1]
Conversely, in the context of certain 4-anilinoquinazoline derivatives, a 3-chloro-4-fluoroaniline moiety has been identified as an optimal substituent for potent EGFR and VEGFR-2 inhibition.[2][3] This highlights that the interplay of halogens at different positions on the overall molecule is a critical determinant of biological activity. Furthermore, a study on macrocyclic quinazoline-based EGFR inhibitors found that para-chloro and chloro-fluoro derivatives were the most potent in the series.
It is important to note that the effect of halogen substitution can be highly context-dependent. For instance, a study on dimethylphenylurea derivatives for urinary bladder cancer therapy reported that analogs with fluorinated and chlorinated phenyl moieties displayed poor potency, underscoring that the broader chemical scaffold plays a crucial role in dictating the influence of halogen substituents.
Table 1: Comparative Anticancer Activity of Halogenated Quinazoline Derivatives
| Compound Class | Halogen Substitution | Target/Cell Line | Reported Activity | Reference |
| 6-Substituted Quinazolines | 6-Chloro | Antitumor | More potent | [1] |
| 6-Fluoro | Antitumor | Less potent | [1] | |
| 4-Anilinoquinazolines | 3-Chloro-4-fluoroaniline | EGFR/VEGFR-2 | Potent Inhibition | [2][3] |
| Macrocyclic Quinazolines | para-Chloro, Chloro-fluoro | EGFR | Most potent | |
| Dimethylphenylurea Derivatives | Fluorinated/Chlorinated Phenyl | Urinary Bladder Cancer | Poor potency |
Kinase Inhibition
The quinazoline scaffold is a well-established ATP-competitive inhibitor of protein kinases. The 5-halogen substituent can influence the binding affinity and selectivity of these inhibitors.
For instance, in a series of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines, potent antimalarial and anticancer activity was observed, suggesting that the 5-fluoro substitution is compatible with potent biological activity in this scaffold.
The precise impact of a 5-fluoro versus a 5-chloro group on kinase inhibition will depend on the specific topology of the ATP-binding pocket of the target kinase. A fluorine atom, with its small size and high electronegativity, can act as a hydrogen bond acceptor. In contrast, a chlorine atom, being larger and more polarizable, can engage in halogen bonding and van der Waals interactions.
Mechanistic Insights: Modulation of Key Signaling Pathways
5-Fluoro- and 5-chloroquinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer, such as the EGFR and VEGFR signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based inhibitors block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: EGFR signaling pathway leading to cell proliferation and survival.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent on angiogenesis, making VEGFR an attractive target for cancer therapy. Quinazoline derivatives can inhibit VEGFR, thereby blocking the blood supply to the tumor.
Caption: VEGFR signaling pathway promoting angiogenesis and vascular permeability.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of 5-fluoro- and 5-chloroquinazoline derivatives, a standardized set of in vitro assays is essential.
Kinase Inhibition Assay
This assay determines the potency of the compounds in inhibiting the activity of a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP and substrate solutions at appropriate concentrations in the reaction buffer.
-
Prepare the kinase enzyme at the desired concentration in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format, or by quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Cell Lysis:
-
Treat cells with the test compounds for a specific time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
-
Conclusion and Future Directions
The choice between a 5-fluoro and a 5-chloro substituent on the quinazoline scaffold is a critical decision in the design of novel therapeutic agents. While the available data suggests that the larger, more polarizable chlorine atom may be more favorable for anticancer activity in some contexts, the smaller, more electronegative fluorine atom can also lead to potent compounds and may offer advantages in terms of metabolic stability and cell permeability.
It is evident that the biological activity of these halogenated derivatives is highly dependent on the overall molecular scaffold and the specific biological target. Therefore, a comprehensive understanding of the structure-activity relationships for each target class is essential for the rational design of new and improved quinazoline-based drugs.
Future research should focus on systematic, direct comparative studies of 5-fluoro- and 5-chloroquinazoline derivatives against a broad panel of kinases and cancer cell lines. This will provide a more complete and nuanced understanding of the "halogen effect" in this important class of compounds and will undoubtedly accelerate the discovery of next-generation targeted therapies.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,4-Dichloro-5-fluoroquinazoline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinazoline derivatives hold a privileged position due to their broad spectrum of biological activities. The compound 2,4-dichloro-5-fluoroquinazoline is a key intermediate in the synthesis of numerous potent therapeutic agents. This guide provides an in-depth, comparative analysis of the validated synthesis pathways for this critical building block, offering field-proven insights to guide your experimental choices and ensure the integrity of your research.
Introduction: The Significance of this compound
This compound serves as a versatile scaffold in medicinal chemistry. The two reactive chlorine atoms at the 2 and 4 positions allow for selective nucleophilic substitution, enabling the construction of a diverse library of molecules. The fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the final compounds, often enhancing metabolic stability and binding affinity to biological targets. Given its importance, the efficient and reliable synthesis of this intermediate is of paramount importance.
Pathway 1: The Established Route via Chlorination of a Dione Precursor
The most commonly cited and well-established pathway to this compound involves the direct chlorination of 5-fluoroquinazoline-2,4(1H,3H)-dione. This method is favored for its relatively high yield and straightforward execution.
Rationale Behind the Experimental Choices
The core of this pathway lies in the conversion of the hydroxyl groups of the dione precursor into chlorides. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in chlorinating heterocyclic systems. The addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the reaction by acting as a proton scavenger and promoting the formation of the reactive intermediate. Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at the elevated temperatures required for efficient conversion.
Visualizing the Workflow: Pathway 1
Caption: Workflow for the synthesis of this compound via chlorination.
Detailed Experimental Protocol: Pathway 1
Materials:
-
5-Fluoroquinazoline-2,4(1H,3H)-dione
-
Toluene
-
Phosphoryl chloride (POCl₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene.
-
Heat the suspension to 50°C with stirring.
-
Slowly add phosphoryl chloride (7.5 eq) dropwise, followed by the dropwise addition of DBU (2.0 eq).
-
Heat the reaction mixture to 120°C and stir vigorously overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slow, dropwise addition to ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using toluene as the eluent to yield this compound as a white powder.[1]
Expected Yield: 80.8%[1]
Pathway 2: An Alternative Route from Anthranilic Acid
An alternative and potentially more cost-effective approach begins with a more fundamental starting material: a fluorinated anthranilic acid derivative. This two-step pathway first involves the construction of the quinazoline ring system, followed by the same chlorination reaction as in Pathway 1. 2-Amino-6-fluorobenzoic acid is a logical precursor for the synthesis of the required 5-fluoroquinazoline-2,4(1H,3H)-dione intermediate.
Rationale Behind the Experimental Choices
The formation of the quinazoline-2,4-dione ring from an anthranilic acid is a classic cyclization reaction. Urea is a common and inexpensive reagent that serves as the source of the C2 and N3 atoms of the quinazoline ring. The reaction is typically performed at high temperatures to drive the condensation and cyclization. The subsequent chlorination step follows the same logic as in Pathway 1, utilizing the robust reactivity of POCl₃.
Visualizing the Workflow: Pathway 2
Caption: Workflow for the alternative synthesis of this compound.
Detailed Experimental Protocol: Pathway 2
Step 1: Synthesis of 5-Fluoroquinazoline-2,4(1H,3H)-dione
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Urea
Procedure:
-
Thoroughly mix 2-amino-6-fluorobenzoic acid (1.0 eq) and urea (a significant excess, e.g., 5-10 eq) in a round-bottom flask.
-
Heat the mixture in an oil bath to 150-160°C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by washing with hot water to remove excess urea.
Step 2: Synthesis of this compound
Follow the detailed experimental protocol for Pathway 1, using the 5-fluoroquinazoline-2,4(1H,3H)-dione synthesized in Step 1 as the starting material.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Chlorination of Dione | Pathway 2: From Anthranilic Acid |
| Starting Material | 5-Fluoroquinazoline-2,4(1H,3H)-dione | 2-Amino-6-fluorobenzoic Acid |
| Number of Steps | 1 | 2 |
| Overall Yield | ~80% | Dependent on the yield of Step 1 |
| Reagent Cost | Higher starting material cost | Lower starting material cost |
| Reaction Time | Overnight | 2-3 hours (Step 1) + Overnight (Step 2) |
| Scalability | Good | Good, with consideration for the solid-state reaction in Step 1 |
| Safety Considerations | Use of corrosive and water-reactive POCl₃ | Use of corrosive and water-reactive POCl₃ in the second step |
| Environmental Impact | Use of chlorinated solvents and phosphorus-containing waste | Similar to Pathway 1, with the generation of ammonia in Step 1 |
Validation and Trustworthiness: Ensuring Product Integrity
The synthesis of a key intermediate like this compound demands rigorous validation to ensure its identity and purity for subsequent reactions.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and the key intermediate. In the ¹H NMR of this compound, one would expect to see characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The ¹³C NMR will show distinct chemical shifts for the chlorinated carbons and the carbon bearing the fluorine atom.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful incorporation of two chlorine atoms and one fluorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product. A high-purity sample (typically >98%) is crucial for avoiding side reactions in subsequent synthetic steps.
Expertise and Experience: Practical Insights and Safety
As a Senior Application Scientist, it is imperative to emphasize the practical aspects and safety considerations of these synthetic pathways.
Handling Phosphoryl Chloride (POCl₃)
Phosphoryl chloride is a highly corrosive and water-reactive substance.[1][2][3][4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][2][3][4] The quenching of the reaction with ice water is highly exothermic and must be done slowly and cautiously to control the release of HCl gas.
Green Chemistry Considerations
The use of phosphoryl chloride and chlorinated solvents raises environmental concerns. While effective, researchers should be mindful of waste disposal and consider exploring greener alternatives for chlorination where feasible. Recent advancements in photocatalytic chlorination methods, for instance, offer a more sustainable approach, though their applicability to this specific substrate would require further investigation.[6][7]
Conclusion
Both presented pathways offer viable routes to this compound. The choice between them will depend on the specific needs of the research project. Pathway 1 is a more direct route if the dione precursor is readily available. Pathway 2, while longer, may be more economical due to the lower cost of the starting anthranilic acid. Regardless of the chosen path, rigorous adherence to safety protocols and thorough analytical validation are essential for a successful and reliable synthesis.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. opcw.org [opcw.org]
- 4. nj.gov [nj.gov]
- 5. my.airliquide.com [my.airliquide.com]
- 6. Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals - “Our method uses sustainable, low-cost catalysts and operates at room temperature with gentle blue light” [chemeurope.com]
- 7. sciencedaily.com [sciencedaily.com]
A Comparative Guide to the Purity Analysis of 2,4-Dichloro-5-fluoroquinazoline by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology. 2,4-Dichloro-5-fluoroquinazoline is a key pharmaceutical intermediate, serving as a versatile building block for the synthesis of advanced active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects or diminished therapeutic activity.[2] Therefore, robust and reliable analytical methods for purity determination are paramount.[3][4]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore a validated HPLC-UV method, benchmark it against alternative analytical techniques, and delve into the insights gained from forced degradation studies. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies, drawing from guidelines established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For routine quality control and purity profiling of this compound, reversed-phase HPLC with UV detection is the gold standard.[4] This technique offers a balance of high resolution, sensitivity, and robustness.
Causality Behind Experimental Choices
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation of the main compound from any potential impurities.
-
Stationary Phase: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is chosen for its hydrophobicity, which provides excellent retention and separation of moderately polar to non-polar compounds like this compound. The C18 stationary phase interacts with the analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The acidic buffer helps to suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times and sharper peaks. A gradient is often preferred over an isocratic elution to ensure the timely elution of both early and late-eluting impurities.
-
Detection Wavelength: The UV detector is set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity for both the main peak and any impurities. This is typically determined by acquiring a UV spectrum of the compound. For many quinazoline derivatives, this falls in the range of 340 nm.[11]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[11]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system equipped with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.[11]
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (a 50:50 mixture of Mobile Phase A and B is a good starting point) to a final concentration of approximately 1 mg/mL.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.[11]
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated using the area percentage method.
Visualization of the HPLC-UV Workflow
Caption: Experimental workflow for HPLC purity analysis.
Comparative Analysis with Alternative Methods
While HPLC-UV is a robust technique, other methods can offer complementary or superior performance in specific scenarios.[3][11]
| Parameter | HPLC-UV | Ultra-High-Performance Liquid Chromatography (UHPLC)-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, UV absorbance detection. | Separation on sub-2 µm particles, mass-based detection. | Separation based on volatility and polarity, mass-based detection. |
| Sensitivity | Good (ng level). | Excellent (pg-fg level).[4] | Excellent for volatile impurities (pg-fg level).[4] |
| Selectivity | Good, but co-elution is possible. | Excellent, provides mass-to-charge ratio for identification. | Excellent, provides mass fragmentation patterns for identification. |
| Speed | Moderate (~15-30 min).[11] | High (~5-10 min).[4] | High (~10-20 min). |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds. | Broadly applicable, especially for complex mixtures. | Limited to volatile and thermally stable compounds. |
| Instrumentation | Widely available and cost-effective. | More expensive and complex. | Requires volatile analytes, may require derivatization. |
| Best For | Routine QC, purity assays. | Impurity profiling, structural elucidation, high-throughput screening. | Analysis of residual solvents and volatile impurities.[4] |
Key Insights:
-
UHPLC-MS offers significant advantages in terms of speed and sensitivity, making it ideal for in-depth impurity profiling and the detection of trace-level degradants. The mass spectrometric detector provides structural information, which is invaluable for identifying unknown impurities.
-
GC-MS is a powerful tool for the analysis of volatile impurities, such as residual solvents from the synthesis process.[4] However, its applicability to the non-volatile this compound and its primary impurities is limited.
Forced Degradation Studies: A Deeper Look into Stability
Forced degradation studies are a cornerstone of method validation, demonstrating the stability-indicating nature of the analytical method.[12] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation, providing insights into potential degradation pathways and ensuring that the analytical method can separate the main compound from its degradation products.[12][13]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH guidelines (Q1A) and a chemical understanding of the this compound molecule.[12][13]
-
Acidic and Basic Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis under acidic or basic conditions. This helps to identify hydrolytic degradation products. Studies on similar quinazoline derivatives have shown significant decomposition under these conditions.[13]
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide helps to identify potential oxidation products.
-
Thermal Degradation: Heating the sample reveals its thermal stability and any thermally induced degradation products.
-
Photolytic Degradation: Exposing the sample to UV and visible light assesses its photosensitivity.[13]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic: Treat with 0.1 M HCl at 80°C for 24 hours.
-
Basic: Treat with 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization (for acidic and basic samples): Neutralize the samples with an appropriate acid or base before analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated HPLC-UV method.
Visualization of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Method Validation: Ensuring Trustworthiness and Reliability
A self-validating system is one where the results are demonstrably accurate and precise. This is achieved through rigorous method validation according to ICH Q2(R1) guidelines.[8][14]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants. | Peak purity analysis (using a Diode Array Detector) should show no co-elution. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Conclusion: A Holistic Approach to Purity Analysis
The purity analysis of this compound is a multi-faceted process that requires a scientifically sound and well-validated analytical method. While HPLC-UV provides a robust and reliable platform for routine quality control, a comprehensive understanding of the compound's purity and stability profile is best achieved through a combination of techniques and stress testing. By integrating HPLC with mass spectrometry and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
A Comparative Guide to the X-ray Crystallography of Novel Triazoloquinazoline Fluorophores
For researchers, medicinal chemists, and materials scientists, the quest for novel fluorophores with tunable photophysical properties is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the triazoloquinazoline core has emerged as a privileged structure, not only for its diverse biological activities but also as a robust platform for the development of advanced fluorescent materials.[1][2] This guide provides an in-depth technical comparison of the X-ray crystallography and photophysical properties of novel triazoloquinazoline fluorophores, offering insights into their structure-property relationships and benchmarking their performance against relevant alternatives.
Introduction: The Rising Prominence of Triazoloquinazoline Fluorophores
The fused heterocyclic system of triazoloquinazoline offers a unique electronic landscape, characterized by an electron-withdrawing triazoloquinazoline core that can be strategically functionalized with electron-donating groups to create "push-pull" chromophores.[3] This design principle allows for significant intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable fluorescent properties such as large Stokes shifts, high quantum yields, and sensitivity to the local environment.[3][4] These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.
Single-crystal X-ray diffraction is an indispensable tool in the development of these materials, providing unambiguous determination of their three-dimensional atomic arrangement.[5][6] This precise structural information, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding and predicting their photophysical behavior.[7][8]
Experimental Workflow: From Synthesis to Structural Elucidation
The journey from a conceptual fluorophore to its complete characterization involves a multi-step process. This section details the typical experimental workflow, emphasizing the causality behind each step.
Figure 1: A generalized experimental workflow for the characterization of novel fluorophores.
Synthesis of Triazoloquinazoline Derivatives
The synthesis of triazoloquinazolines can be achieved through various established protocols. A common and versatile approach involves the cyclization of a 4-hydrazinoquinazoline intermediate.[1][2]
Exemplary Protocol for Synthesis:
-
Preparation of 5-chloro-[1][5][9]triazolo[4,3-c]quinazoline: This key intermediate can be synthesized from commercially available starting materials.
-
Nucleophilic Substitution: A mixture of an appropriate amine (e.g., piperazine) and a base (e.g., triethylamine) in a suitable solvent (e.g., acetone) is prepared.[10]
-
Reaction with Chloro-triazoloquinazoline: The 5-chloro-[1][5][9]triazolo[4,3-c]quinazoline is added portion-wise to the amine mixture and stirred at room temperature.[10]
-
Work-up and Purification: The resulting precipitate is filtered, washed, and recrystallized to yield the desired triazoloquinazoline derivative.[10] Further purification is often achieved using column chromatography to ensure high purity, which is critical for successful crystal growth.
The choice of reactants and reaction conditions is dictated by the desired substitutions on the triazoloquinazoline core, which in turn will influence the final photophysical properties.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging yet crucial step for X-ray diffraction analysis.[11] The slow evaporation technique is a widely used and effective method.
Protocol for Slow Evaporation:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., acetonitrile and n-hexane/chloroform) to create a saturated or near-saturated solution.[12]
-
Controlled Evaporation: The solution is placed in a vial with a loosely fitting cap or covered with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.
-
Crystal Formation: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form. The vial should be kept in a vibration-free environment to promote the growth of well-ordered crystals.
The choice of solvent is critical as it influences the crystal packing and can even be incorporated into the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides detailed information about the molecular and crystal structure of a compound.[5][7]
Methodology for SC-XRD:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6][11]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern that is recorded by a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined using full-matrix least-squares minimization.[12]
The resulting crystallographic data provides precise bond lengths, bond angles, and information about intermolecular interactions, which are fundamental to understanding the solid-state properties of the fluorophore.
Photophysical Characterization
The photophysical properties of the synthesized compounds are investigated to evaluate their performance as fluorophores.
Protocol for Quantum Yield Determination (Comparative Method):
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13][14] The comparative method, using a well-characterized standard, is a reliable technique for determining Φf.[15]
-
Standard Selection: A fluorescent standard with a known quantum yield and an absorption profile similar to the test compound is chosen (e.g., quinine sulfate in 0.1 M H2SO4).[13]
-
Absorbance Measurements: A series of solutions of both the standard and the test compound are prepared at different concentrations in the same solvent. The absorbance of each solution at the excitation wavelength is measured using a UV-Vis spectrophotometer and should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurements: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the test compound. The quantum yield of the test sample (Φx) is then calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[15]
Comparative Analysis: Triazoloquinazolines vs. Alternative Fluorophores
To illustrate the unique properties of triazoloquinazoline fluorophores, a comparative analysis is presented below. For this comparison, we will consider a representative amino-biphenyl substituted[1][5][9]triazolo[4,3-c]quinazoline and compare its key crystallographic and photophysical parameters with a well-known class of fluorophores, such as coumarins, and another heterocyclic system like fluorine-boron complexes.
Crystallographic Data Comparison
The crystal structure provides insights into the molecular conformation and intermolecular interactions that influence solid-state emission properties.
| Parameter | Triazoloquinazoline Derivative[12] | Coumarin Derivative (Typical) | Fluorine-Boron Complex[16] |
| Crystal System | Monoclinic | Monoclinic/Orthorhombic | Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric | P2₁/c or similar | Pca2₁ or similar |
| Key Feature | Non-planar, "pincer-like" conformation | Generally planar | Well-ordered molecular packing |
| Intermolecular Interactions | π-π stacking, C-H···N contacts | π-π stacking, C-H···O interactions | π-π stacking, C-H···F interactions |
The non-planar, twisted conformation often observed in substituted triazoloquinazolines can be advantageous as it can suppress strong intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state.[3][17] This can result in bright solid-state emission, a highly desirable property for applications like OLEDs.
Photophysical Properties Comparison
The photophysical properties determine the suitability of a fluorophore for a specific application.
| Property | Triazoloquinazoline Derivative[2][18] | Coumarin Derivative (Typical) | Fluorine-Boron Complex[16] |
| Absorption Max (λabs) | 340-375 nm (in MeCN) | 350-450 nm | Varies with structure |
| Emission Max (λem) | 412-515 nm (in toluene) | 400-550 nm | Varies with structure |
| Stokes Shift | Large | Moderate to Large | Moderate |
| Quantum Yield (Φf) | Up to 97% (in toluene) | 30-90% | Can be high |
| Solvatochromism | Pronounced | Varies | Can be significant |
Triazoloquinazoline fluorophores can exhibit exceptionally high quantum yields, with some derivatives reaching up to 97% in non-polar solvents.[2] They also often display significant solvatochromism, meaning their emission color can be tuned by changing the polarity of the solvent.[4][18] This sensitivity to the environment can be exploited for sensing applications.
Structure-Property Relationships in Triazoloquinazolines
The modular nature of the triazoloquinazoline scaffold allows for fine-tuning of its photophysical properties through chemical modification.
Figure 2: Key structural modifications affecting the photophysical properties of triazoloquinazolines.
-
Nature of the Donor Group: The strength of the electron-donating group attached to the quinazoline ring significantly impacts the degree of ICT. Stronger donors generally lead to a red-shift in the emission wavelength and can enhance the quantum yield.[17]
-
Substitution on the Triazole Ring: Modification of the triazole ring, for instance, by introducing different aryl groups, can influence the electronic properties and steric hindrance, thereby affecting the emission characteristics.[18]
-
Annelation Type: The way the triazole ring is fused to the quinazoline core ([1][5][9]triazolo[4,3-c] vs.[1][5][9]triazolo[1,5-c]) has been shown to impact the quantum yield, with [1,5-c] isomers sometimes exhibiting higher efficiencies.[3]
-
π-Conjugation: Extending the π-conjugated system, for example, by introducing a biphenyl spacer, can lead to a bathochromic shift (red-shift) in both the absorption and emission spectra.[3]
Conclusion and Future Outlook
Novel triazoloquinazoline fluorophores represent a highly promising class of luminescent materials with tunable and high-performance photophysical properties. The synergy between synthetic chemistry, single-crystal X-ray diffraction, and photophysical characterization is paramount in advancing this field. X-ray crystallography, in particular, provides the foundational understanding of the structure-property relationships that guide the rational design of next-generation fluorophores.
Future research will likely focus on expanding the structural diversity of triazoloquinazolines to access a wider range of emission colors, including the near-infrared region, and to enhance their performance in solid-state applications. Furthermore, the inherent sensitivity of some derivatives to their environment paves the way for the development of sophisticated chemical sensors and bio-probes. The continued exploration of this versatile scaffold holds significant promise for innovations in materials science and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. pulstec.net [pulstec.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Novel fluorescent fluorine-boron complexes: synthesis, crystal structure, photoluminescence, and electrochemistry properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Regioselectivity Riddle: A Comparative Guide to SNAr Reactivity at C2 vs. C4 of the Quinazoline Ring
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacology, forming the core of numerous approved drugs. Its functionalization is key to tuning biological activity, and among the most powerful tools for this purpose is Nucleophilic Aromatic Substitution (SNAr). However, when presented with a common precursor like 2,4-dichloroquinazoline, a critical question of regioselectivity arises: will an incoming nucleophile react at the C2 or the C4 position?
This guide provides an in-depth comparison of the SNAr reactivity at these two positions. We will dissect the underlying electronic principles, present validating experimental data, and offer practical, field-proven protocols to selectively target each position.
The Decisive Factor: Unraveling the Electronic Landscape
The consistent and predictable regioselectivity of SNAr reactions on the 2,4-disubstituted quinazoline ring is not a matter of chance; it is dictated by the fundamental electronic structure of the heterocycle. Experimental and theoretical studies consistently show that the C4 position is significantly more reactive towards nucleophiles than the C2 position .[1][2][3][4]
This preference is primarily governed by two interrelated factors:
-
Frontier Molecular Orbital (FMO) Theory : The course of an SNAr reaction is heavily influenced by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). For 2,4-dichloroquinazoline, Density Functional Theory (DFT) calculations reveal that the C4 carbon has a significantly larger LUMO coefficient than the C2 carbon.[2][3][4] This indicates that the LUMO is more localized at C4, making it the more electron-deficient and accessible site for the initial nucleophilic attack that initiates the SNAr cascade.
-
Stability of the Meisenheimer Intermediate : The SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Nucleophilic attack at C4 generates an intermediate where the negative charge is effectively delocalized across the pyrimidine ring, including the electronegative N1 atom. This delocalization is more favorable compared to the intermediate formed from attack at C2. Consequently, the transition state leading to the C4-adduct is lower in energy.[2][3] DFT calculations have quantified this, showing a lower activation energy for the nucleophilic attack at the C4 position, which directly translates to a faster reaction rate.[2][3]
The following diagram illustrates the mechanistic pathway and the key intermediate.
Caption: The two-step addition-elimination mechanism of SNAr at the C4 position.
Experimental Evidence: A Tale of Two Reactivities
The theoretical preference for C4 is overwhelmingly borne out by experimental results. When 2,4-dichloroquinazoline is treated with one equivalent of an amine nucleophile under mild conditions (e.g., at room temperature or slightly above), the reaction proceeds with high regioselectivity to yield the C4-substituted product, leaving the C2-chloro group untouched.[2][5]
Forcing the substitution at the less reactive C2 position requires significantly harsher conditions.[5][6] Only after the C4 position has reacted will a second nucleophilic attack occur at C2, typically requiring higher temperatures and/or longer reaction times to proceed at a reasonable rate.[5] This sequential reactivity is the cornerstone of synthetic strategies for producing 2,4-disubstituted quinazolines.
| Position | Relative Reactivity | Typical Reaction Conditions (Amines) | Rationale |
| C4 | High | 0 °C to Room Temperature | Higher LUMO coefficient, more stable Meisenheimer intermediate, lower activation energy.[2][3] |
| C2 | Low | Reflux / High Temperature (>100 °C) | Lower LUMO coefficient, less stable intermediate, higher activation energy.[5][6] |
While this guide focuses on amine nucleophiles, which are most commonly reported, the underlying electronic factors are inherent to the quinazoline ring. Therefore, a similar preference for C4 is expected for other classes of nucleophiles, such as alkoxides (O-nucleophiles) and thiolates (S-nucleophiles), although the absolute reaction rates will vary.
Strategic Synthesis: Experimental Protocols
The differential reactivity of the C2 and C4 positions can be exploited to synthesize specific quinazoline derivatives in a controlled, stepwise manner. Below are two self-validating, sequential protocols demonstrating this principle.
Workflow for Sequential C4 then C2 Substitution
Caption: Sequential workflow for the synthesis of 2,4-disubstituted quinazolines.
Protocol 1: Regioselective SNAr at C4 (Mild Conditions)
This protocol describes the selective substitution of the C4-chloro group on 2,4-dichloroquinazoline using a primary amine.
Materials:
-
2,4-Dichloroquinazoline
-
Aniline (or other amine nucleophile)
-
Isopropanol (or other suitable polar solvent)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (Optional, as base)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq) and isopropanol to form a stirrable suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.1 eq). If the amine salt is used or if the amine itself is not used in excess, add a non-nucleophilic base like Et3N (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup & Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent (e.g., isopropanol, ethanol), and then with a non-polar solvent like hexanes to remove impurities.
-
Validation: The resulting 2-chloro-4-aminoquinazoline product can be characterized by NMR and Mass Spectrometry to confirm the regioselective substitution. 2D-NMR techniques like HMBC and NOESY can definitively confirm the connectivity and spatial relationships, validating the C4 substitution.[3]
Protocol 2: SNAr at C2 (Forcing Conditions)
This protocol uses the product from Protocol 1 to achieve substitution at the less reactive C2 position.
Materials:
-
2-Chloro-4-aminoquinazoline (from Protocol 1)
-
Second amine nucleophile (can be the same or different from Protocol 1)
-
Isopropanol, n-Butanol, or DMF
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser, suspend the 2-chloro-4-aminoquinazoline (1.0 eq) in a high-boiling solvent like isopropanol or n-butanol.
-
Nucleophile Addition: Add the second amine nucleophile (typically in excess, 2-4 eq).
-
Reaction: Heat the reaction mixture to reflux (typically >100 °C). The reaction may require several hours to 24 hours to reach completion. Monitor progress by TLC or LC-MS.
-
Workup & Isolation: After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the final 2,4-diaminoquinazoline product.
-
Validation: Characterize the final product by NMR and Mass Spectrometry to confirm the displacement of the second chlorine atom.
Conclusion
The SNAr reactivity of the quinazoline ring at the C2 and C4 positions is a well-defined and predictable process. The C4 position is the kinetically favored site for nucleophilic attack due to its inherently greater electrophilicity, a fact supported by both theoretical calculations and a vast body of experimental evidence. This pronounced difference in reactivity is not a limitation but a powerful synthetic advantage, allowing for the controlled, sequential functionalization of the quinazoline scaffold. By modulating reaction conditions—employing mild conditions for C4 substitution and forcing conditions for C2—researchers can precisely engineer the substitution pattern to access a wide array of complex molecules for drug discovery and materials science.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,4-Dichloro-5-fluoroquinazoline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2,4-Dichloro-5-fluoroquinazoline (CAS No. 87611-00-5), a halogenated quinazoline derivative. While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to other dichloroquinazolines necessitates a cautious and rigorous approach to handling.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Immediate Safety Briefing: Hazard Assessment
Given the limited specific data on this compound, we must extrapolate from structurally related compounds, such as 2,4-Dichloroquinazoline. The primary hazards are anticipated to be:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Expected to cause skin irritation upon contact.[2][3]
-
Serious Eye Damage: Assumed to cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4]
Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
Part 1: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[5] For prolonged contact or spill cleanup, heavier-duty gloves like butyl rubber should be considered. Always inspect gloves for perforations before use.[4] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[4][6] A face shield must be worn over goggles during procedures with a high risk of splashing.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[4] For larger quantities or tasks with a higher spill risk, a chemically resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine dust particles.[6][7] For weighing and transfer operations, these should always be conducted within a fume hood.[4] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Part 2: Operational and Disposal Plans
Adherence to strict operational protocols is essential for minimizing exposure and preventing environmental contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area for handling this compound and ensure it is clean and free of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Prepare all necessary equipment and reagents before retrieving the compound.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Spill and Disposal Plan
-
Spill Cleanup:
-
In case of a small spill, and if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9][10]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Waste Disposal:
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
